molecular formula C12H17N3O2 B181967 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 797028-97-8

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B181967
CAS No.: 797028-97-8
M. Wt: 235.28 g/mol
InChI Key: HKGJIAQYOSHPHU-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid is a member of piperidines and a carboxylic acid.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJIAQYOSHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349619
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797028-97-8
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The described synthesis is a multi-step process commencing with commercially available starting materials. The core of this pathway involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document offers a detailed, step-by-step methodology for each stage of the synthesis, grounded in established chemical principles and supported by references to authoritative literature. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Introduction

Substituted pyrimidines are a prominent class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including approved pharmaceuticals and promising drug candidates. The incorporation of a piperidine-4-carboxylic acid moiety onto a pyrimidine scaffold introduces a versatile functional group that can be further modified, making the title compound a valuable building block in medicinal chemistry. The synthesis pathway detailed herein is designed to be scalable and reproducible, providing a reliable method for obtaining this key intermediate for further research and development.

Overall Synthesis Pathway

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is accomplished in three main stages, starting from isonicotinic acid and 4,6-dimethyl-2-hydroxypyrimidine. The overall transformation is depicted in the workflow diagram below.

Synthesis_Pathway cluster_0 Part 1: Synthesis of Piperidine-4-carboxylic acid cluster_1 Part 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine cluster_2 Part 3: Coupling and Hydrolysis Isonicotinic_acid Isonicotinic acid Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid Isonicotinic_acid->Piperidine_4_carboxylic_acid H₂, Pd/C, H₂O, 90-100°C, 4-5 MPa Ethyl_isonipecotate Ethyl isonipecotate Piperidine_4_carboxylic_acid->Ethyl_isonipecotate EtOH, H₂SO₄ (cat.), Reflux Dimethyl_hydroxypyrimidine 4,6-Dimethyl-2-hydroxypyrimidine Chloro_dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine Dimethyl_hydroxypyrimidine->Chloro_dimethylpyrimidine POCl₃, Pyridine, 140°C Coupled_ester Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate Chloro_dimethylpyrimidine->Coupled_ester K₂CO₃, DMF, 80-100°C Ethyl_isonipecotate->Coupled_ester Final_product 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid Coupled_ester->Final_product 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthesis workflow for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Part 1: Synthesis of Piperidine-4-carboxylic acid (Isonipecotic acid)

The initial stage of the synthesis involves the preparation of piperidine-4-carboxylic acid, a key building block. This is achieved through the catalytic hydrogenation of commercially available pyridine-4-carboxylic acid (isonicotinic acid).

Mechanism and Rationale

The catalytic hydrogenation of a pyridine ring is a well-established transformation.[1] In this process, the aromatic pyridine ring is reduced to a saturated piperidine ring in the presence of a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this reaction due to its high activity and selectivity. The reaction is typically carried out in a suitable solvent, such as water, at elevated temperature and pressure to ensure complete reduction. The use of a palladium-carbon catalyst is advantageous as it is less prone to causing side reactions like decarboxylation compared to some other catalysts under harsh conditions.[1]

Experimental Protocol
  • Reaction Setup: In a high-pressure hydrogenation reactor, a mixture of pyridine-4-carboxylic acid (1.0 eq), water (5-8 parts by weight relative to the starting material), and 10% palladium on carbon (0.01-0.05 parts by weight) is prepared.[1][2]

  • Hydrogenation: The reactor is sealed and purged with nitrogen gas to remove air. Hydrogen gas is then introduced to a pressure of 4-5 MPa. The reaction mixture is heated to 90-100°C and stirred vigorously for 3-4 hours, or until hydrogen uptake ceases.[1]

  • Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the palladium on carbon catalyst. The filtrate is then concentrated under reduced pressure to remove about half of the water.[2]

  • Crystallization: The concentrated aqueous solution is cooled to approximately 30°C, and methanol is added to induce crystallization of the product. The mixture is further cooled to 0-10°C to maximize the yield of the crystalline piperidine-4-carboxylic acid.[2]

  • Purification: The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford pure piperidine-4-carboxylic acid.

Part 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The second key intermediate, 2-chloro-4,6-dimethylpyrimidine, is synthesized from 4,6-dimethyl-2-hydroxypyrimidine.

Mechanism and Rationale

The conversion of a hydroxypyrimidine to its corresponding chloropyrimidine is a classic nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a base, such as pyridine, can facilitate the reaction by neutralizing the HCl generated as a byproduct.[3] Performing the reaction under solvent-free conditions at an elevated temperature in a sealed reactor can lead to high yields and simplified work-up.[3]

Experimental Protocol
  • Reaction Setup: In a Teflon-lined stainless steel reactor, 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0-1.2 eq), and pyridine (0.5-1.0 eq) are combined.[3]

  • Chlorination: The reactor is securely sealed and heated to approximately 140°C for 2-4 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, the reactor is opened carefully in a well-ventilated fume hood. The reaction mixture is cautiously quenched by pouring it onto crushed ice.

  • Neutralization and Extraction: The acidic aqueous mixture is neutralized to a pH of 7-8 with a saturated solution of sodium carbonate or sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-chloro-4,6-dimethylpyrimidine can be further purified by distillation or recrystallization from a suitable solvent like hexane.

Part 3: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

The final stage of the synthesis involves the coupling of the two prepared intermediates via a nucleophilic aromatic substitution reaction, followed by ester hydrolysis. To avoid potential side reactions involving the carboxylic acid, it is advantageous to first convert piperidine-4-carboxylic acid to its ethyl ester (ethyl isonipecotate).

Step 3a: Esterification of Piperidine-4-carboxylic acid
  • Reaction Setup: Piperidine-4-carboxylic acid (1.0 eq) is suspended in absolute ethanol (10-15 volumes).

  • Acid Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.

  • Esterification: The mixture is heated at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl isonipecotate, which can often be used in the next step without further purification.

Step 3b: Nucleophilic Aromatic Substitution
Mechanism and Rationale

This key step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position susceptible to nucleophilic attack. The nitrogen atom of ethyl isonipecotate acts as the nucleophile, attacking the carbon atom bearing the chlorine, which serves as a good leaving group.[4][5] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base, like potassium carbonate (K₂CO₃), to scavenge the HCl formed during the reaction.

SNAr_Mechanism reagents 2-Chloro-4,6-dimethylpyrimidine + Ethyl isonipecotate meisenheimer Meisenheimer-like Intermediate reagents->meisenheimer Nucleophilic Attack product Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate meisenheimer->product Elimination of Cl⁻

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol
  • Reaction Setup: A mixture of 2-chloro-4,6-dimethylpyrimidine (1.0 eq), ethyl isonipecotate (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-2.5 eq) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask.

  • Coupling Reaction: The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 3c: Hydrolysis of the Ester
Mechanism and Rationale

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. Sodium hydroxide is a common base used for this purpose. The reaction is typically carried out in a mixture of an alcohol and water to ensure the solubility of both the ester and the hydroxide salt. Subsequent acidification protonates the carboxylate salt to yield the final product.

Experimental Protocol
  • Hydrolysis: The purified ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50°C) until the hydrolysis is complete (monitored by TLC).

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to ~5-6 with dilute hydrochloric acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol or ether. The product is dried under vacuum to yield 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

StepStarting Material(s)ProductReagents and ConditionsTypical Yield
1 Isonicotinic acidPiperidine-4-carboxylic acidH₂, Pd/C, H₂O, 90-100°C, 4-5 MPa85-95%
2 4,6-Dimethyl-2-hydroxypyrimidine2-Chloro-4,6-dimethylpyrimidinePOCl₃, Pyridine, 140°C80-90%
3a Piperidine-4-carboxylic acidEthyl isonipecotateEtOH, H₂SO₄ (cat.), Reflux>90%
3b 2-Chloro-4,6-dimethylpyrimidine, Ethyl isonipecotateEthyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylateK₂CO₃, DMF, 80-100°C70-85%
3c Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid1. NaOH, EtOH/H₂O; 2. HCl (aq)85-95%

Conclusion

The synthesis pathway detailed in this technical guide provides a reliable and efficient method for the preparation of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. By breaking down the synthesis into three manageable parts and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The elucidation of the underlying chemical principles for each step offers a deeper understanding of the synthesis, empowering scientists to adapt and optimize the procedures for their specific needs.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.

  • 2-Chloropyrimidine. Organic Syntheses.

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • Notes - datapdf.com.

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. SmallMolecules.com.

  • Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Google Patents.

  • Preparation method of piperidines with different substituents. Google Patents.

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

  • nucleophilic aromatic substitutions. YouTube.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. Benchchem.

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health.

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This molecule merges two pharmacologically significant scaffolds: the pyrimidine ring, a cornerstone of numerous bioactive molecules, and the piperidine-4-carboxylic acid moiety, a versatile building block in medicinal chemistry. This document details a proposed synthetic pathway, grounded in established chemical principles, and outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and characterize this and structurally related compounds.

Introduction: The Scientific Rationale

The convergence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling strategy for the exploration of new chemical space in drug discovery. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their prevalence in essential biomolecules like nucleic acids underscores their fundamental role in biological systems.[3] Similarly, the piperidine scaffold is a key component in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid framework for orienting functional groups toward biological targets.[4]

The target molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, is of particular interest due to the potential for synergistic or novel pharmacological activities arising from the combination of these two privileged scaffolds. The carboxylic acid functionality provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide or ester libraries. This guide provides a robust framework for the initial synthesis and definitive characterization of this foundational molecule.

Proposed Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

The synthesis of the target compound is proposed as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the hydrolysis of the resulting ester intermediate. This approach is predicated on the well-established reactivity of 2-halopyrimidines towards nucleophiles and the general reliability of ester hydrolysis under basic conditions.[5][6]

Step 1: Synthesis of Ethyl 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate

The initial step involves the coupling of 2-chloro-4,6-dimethylpyrimidine with ethyl isonipecotate (ethyl piperidine-4-carboxylate). The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, renders the C2 position susceptible to nucleophilic attack by the secondary amine of the piperidine ring.[5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: 2-Chloro-4,6-dimethylpyrimidine is a commercially available and reactive starting material. Ethyl isonipecotate is chosen over the free carboxylic acid to avoid potential side reactions involving the acid functionality under the basic conditions required for the SNAr reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is proposed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to facilitate the dissolution of the reactants and to promote the SNAr reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on heteroaromatic systems.[3]

Experimental Protocol:

StepProcedure
1.To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous DMF, add triethylamine (1.5 eq.).
2.Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq.) to the reaction mixture.
3.Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
4.Upon completion, cool the reaction to room temperature and pour it into ice-water.
5.Extract the aqueous layer with ethyl acetate.
6.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Base: A strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to catalyze the hydrolysis.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is commonly employed to ensure the solubility of both the ester and the inorganic base.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

StepProcedure
1.Dissolve the ethyl ester intermediate in a mixture of THF and water.
2.Add an excess of lithium hydroxide monohydrate.
3.Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
4.Remove the THF under reduced pressure.
5.Acidify the aqueous residue to pH 3-4 with 1N HCl.
6.Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Ester Hydrolysis reagents1 2-Chloro-4,6-dimethylpyrimidine + Ethyl isonipecotate conditions1 Base (e.g., TEA) Solvent (e.g., DMF) Heat (80-100 °C) reagents1->conditions1 Reactants product1 Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate conditions1->product1 Forms conditions2 Base (e.g., LiOH) Solvent (THF/H2O) Acidification (HCl) product1->conditions2 Intermediate product2 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid conditions2->product2 Yields Final Product

Caption: A two-step synthetic workflow for the target compound.

Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: This technique will provide information on the number and connectivity of protons in the molecule. The expected spectrum will show characteristic signals for the pyrimidine ring proton, the methyl groups on the pyrimidine ring, and the protons of the piperidine ring. The broad singlet for the carboxylic acid proton is also a key diagnostic peak.

  • 13C NMR: This will reveal the number of unique carbon environments in the molecule, confirming the presence of the pyrimidine and piperidine rings, the methyl groups, and the carboxylic acid carbon.

Predicted NMR Data (in DMSO-d6):

Assignment Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm)
Pyrimidine-H~6.5~110
Pyrimidine-CH3~2.3~24
Piperidine-H (axial & equatorial)1.5 - 4.528 - 50
Carboxylic Acid-H~12.0 (broad)~175

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad absorption in the region of 2500-3300 cm-1.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm-1.

  • C-N stretch: Absorptions in the 1000-1350 cm-1 region.

  • C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm-1.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (C12H17N3O2), the expected molecular weight is approximately 235.28 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) should be employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Melting Point:

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound is 158-160 °C.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (1H & 13C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC MP Melting Point Target Synthesized Compound Target->NMR Target->IR Target->MS Target->HPLC Target->MP

Caption: A comprehensive workflow for compound characterization.

Conclusion and Future Perspectives

This technical guide has outlined a logical and experimentally sound approach for the synthesis and characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The provided protocols are based on established chemical principles and are designed to be robust and reproducible. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the target molecule.

The successful synthesis of this compound opens the door to a multitude of research avenues. The carboxylic acid functionality can be readily derivatized to create libraries of amides and esters for biological screening. Furthermore, the pyrimidine and piperidine scaffolds can be further modified to explore a wider range of chemical space. This foundational molecule serves as a valuable starting point for the development of new therapeutic agents and chemical probes.

References

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Available at: [Link]

  • ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. Available at: [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Tejano. (n.d.). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Available at: [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Available at: [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • PubMed. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

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1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a novel heterocyclic compound with potential applications in drug discovery and development. Its unique structure, featuring a pyrimidine ring linked to a piperidine carboxylic acid moiety, suggests it may interact with a variety of biological targets. A thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This guide provides a comprehensive overview of the key physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and details the standard experimental protocols for their determination. The methodologies described herein are based on established principles in medicinal chemistry and pharmaceutical sciences, ensuring a robust and reliable characterization of this new chemical entity.

Chemical Structure and Predicted Properties

The chemical structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is presented below:

Chemical structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: 235.28 g/mol

In the absence of experimental data for this novel compound, computational tools can provide valuable initial estimates of its physicochemical properties. These in silico predictions help guide experimental design and prioritize resources.

PropertyPredicted ValueSignificance in Drug Discovery
pKa Acidic: 4.5 - 5.5; Basic: 6.0 - 7.0Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP 1.5 - 2.5Measures lipophilicity, influencing membrane permeability and metabolic stability.
Aqueous Solubility Low to moderateAffects dissolution rate and oral bioavailability.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. For 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, both an acidic pKa (due to the carboxylic acid) and a basic pKa (due to the pyrimidine and piperidine nitrogens) are expected.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and reproducibility.

Principle: The compound is dissolved in a co-solvent system (e.g., methanol/water) and titrated with a standardized acid and base. The pH of the solution is monitored with a calibrated electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume of a suitable co-solvent (e.g., 50% v/v methanol in water) to create a stock solution of known concentration.

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration with Acid: Transfer a known volume of the analyte solution to a titration vessel. Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Titration with Base: In a separate experiment, titrate a fresh aliquot of the analyte solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve. For multiprotic compounds, multiple inflection points may be observed.

Workflow for pKa Determination by Potentiometric Titration

Lipophilicity (logP) and Distribution Coefficient (logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP or logD using the following formula: logP (or logD) = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

G A Prepare Pre-saturated n-octanol and Water B Add Compound to Phase Mixture A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (HPLC/UV) D->E F Calculate logP/logD E->F

Workflow for logP/logD Determination by Shake-Flask Method

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability and limit the therapeutic potential of a compound.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point at which the compound precipitates is detected.

Step-by-Step Methodology:

  • Prepare Compound Stock: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Chemical Stability

Assessing the chemical stability of a new compound is essential to ensure it can withstand the conditions it will encounter during storage, formulation, and in vivo administration.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and degradation products.

Principle: The compound is subjected to stress conditions, including acid, base, oxidation, heat, and light. The extent of degradation is monitored by HPLC.

Step-by-Step Methodology:

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

  • Data Analysis: The percentage of the parent compound remaining and the formation of any degradation products are quantified.

Solid-State Properties

The solid-state properties of a drug, such as its crystallinity and polymorphism, can significantly impact its solubility, stability, and manufacturability.

Experimental Techniques:
  • X-Ray Powder Diffraction (XRPD): Provides information about the crystalline or amorphous nature of the solid. A crystalline solid will produce a characteristic pattern of sharp peaks, while an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to identify different polymorphic forms.

Conclusion

A comprehensive understanding of the physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is crucial for its successful development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other novel compounds. By systematically evaluating its pKa, lipophilicity, solubility, stability, and solid-state properties, researchers can make informed decisions to optimize its ADME profile and develop a safe and effective drug product.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Novel Heterocyclic Scaffold

In the landscape of modern drug discovery and development, molecules that feature a confluence of distinct heterocyclic systems often exhibit compelling pharmacological profiles. The compound 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, with CAS Number 797028-97-8, represents such a scaffold, integrating the well-established piperidine-4-carboxylic acid moiety with a 4,6-dimethylpyrimidine group.[1][2] The piperidine ring is a prevalent feature in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while pyrimidine derivatives are known for a wide array of biological activities.[3] Consequently, the precise and unambiguous structural characterization of this hybrid molecule is a critical prerequisite for its advancement in any research or development pipeline.

This technical guide provides a comprehensive, field-proven framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Moving beyond a mere listing of data, this document delves into the causal reasoning behind experimental design, offers a self-validating protocol for data acquisition, and presents a detailed predictive analysis of the expected spectral data based on established principles of NMR spectroscopy and data from analogous structures.

Methodology: A Robust Protocol for NMR Data Acquisition

The integrity of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible spectra for the structural verification of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Experimental Workflow: From Sample Preparation to Data Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Choose appropriate deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Dissolve sample in ~0.6 mL of solvent prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if necessary acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: A streamlined workflow for the acquisition and processing of NMR data.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of high-purity 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point due to its ability to dissolve a wide range of organic molecules, including carboxylic acids, and its non-exchangeable proton signal for the carboxylic acid proton. Methanol-d₄ or chloroform-d could also be considered, but may lead to exchange of the acidic proton.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication may be used to aid dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16) and a relaxation delay (e.g., 2 seconds) to ensure adequate signal-to-noise and quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon resonances (e.g., 0-180 ppm).

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is a reasonable starting point.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to both the ¹H and ¹³C FIDs.

    • Carefully phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Identify and list the chemical shifts of the peaks in the ¹³C spectrum.

Predicted ¹H and ¹³C NMR Data and Interpretation

In the absence of publicly available experimental spectra for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a predictive analysis based on established chemical shift principles and data from analogous structures is presented. The numbering scheme used for the assignments is illustrated in the diagram below.

Caption: Numbering scheme for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid used for NMR signal assignment.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.3br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typical for such functional groups.
~6.5s1HH-5'The lone proton on the pyrimidine ring is in an electron-deficient environment and is expected to be a singlet.
~4.5d2HH-2, H-6 (axial)These protons are adjacent to the nitrogen atom and are deshielded. The connection to the electron-withdrawing pyrimidine ring will shift them further downfield.
~2.9t2HH-2, H-6 (equatorial)These protons are also adjacent to the nitrogen but are expected to be at a slightly more upfield position compared to their axial counterparts.
~2.5m1HH-4This proton is alpha to the carboxylic acid group and will appear as a multiplet due to coupling with the adjacent methylene protons.
~2.3s6HCH₃ (pyrimidine)The two methyl groups on the pyrimidine ring are chemically equivalent and will appear as a sharp singlet.
~1.8m2HH-3, H-5 (axial)These are the axial protons on the piperidine ring.
~1.5m2HH-3, H-5 (equatorial)These are the equatorial protons on the piperidine ring, generally found slightly upfield from the axial protons.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~175COOHThe carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift.
~167C-4', C-6'The methyl-substituted carbons on the pyrimidine ring will be downfield.
~161C-2'The carbon of the pyrimidine ring attached to the piperidine nitrogen will be significantly downfield due to the direct attachment of two nitrogen atoms.
~110C-5'The CH carbon of the pyrimidine ring is expected in this region.
~45C-2, C-6The carbons adjacent to the nitrogen in the piperidine ring will be deshielded.
~40C-4The carbon bearing the carboxylic acid group.
~28C-3, C-5The remaining methylene carbons of the piperidine ring.
~24CH₃ (pyrimidine)The methyl group carbons on the pyrimidine ring.

Discussion and Mechanistic Insights

The predicted chemical shifts are derived from the additive effects of the substituents on the piperidine and pyrimidine rings. The electron-withdrawing nature of the 2-substituted pyrimidine ring is expected to have a significant deshielding effect on the protons and carbons of the piperidine ring, particularly at the 2 and 6 positions. Conversely, the piperidine ring acts as an electron-donating group to the pyrimidine ring.

For a definitive structural confirmation, two-dimensional (2D) NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, confirming the connectivity within the piperidine ring (e.g., correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided predictive data and interpretation, grounded in established NMR principles and data from related structures, offer a robust starting point for the complete and accurate structural elucidation of this novel heterocyclic compound. The use of 2D NMR techniques will further solidify the assignments and provide unequivocal proof of structure, a critical step in the journey of any new molecule in the realm of scientific research and drug development.

References

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available at: [Link].

  • PubChem. 4-Piperidinecarboxylic acid. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Available at: [Link].

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link].

  • AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link].

  • ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts | Request PDF. Available at: [Link].

Sources

mass spectrometry analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Molecular Formula: C₁₂H₁₇N₃O₂, Molecular Weight: 235.29 g/mol ). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore optimal ionization strategies, predict and elucidate the compound's collision-induced dissociation (CID) pathways, and provide validated, step-by-step protocols for robust structural confirmation using tandem mass spectrometry (MS/MS). The core objective is to equip the analyst with the foundational knowledge required to confidently identify and characterize this molecule and its analogues.

Introduction: Structural Rationale and Analytical Imperative

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring three key structural motifs: a dimethyl-substituted pyrimidine ring, a piperidine linker, and a carboxylic acid functionality. This molecular architecture is of significant interest in medicinal chemistry, where such scaffolds are prevalent. Accurate structural elucidation is paramount for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development.

Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS capabilities (LC-MS/MS), stands as the premier analytical technique for this purpose. Its unparalleled sensitivity and specificity allow for definitive structural confirmation through the systematic fragmentation of the parent molecule. This guide will focus on electrospray ionization (ESI) as the interface of choice, given its efficacy in ionizing polar, non-volatile molecules of this class.

Foundational Strategy: Ionization and Parent Ion Generation

The choice of ionization polarity is the first critical decision point in the analytical workflow. The molecular structure of the target compound offers pathways to efficient ionization in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The presence of three nitrogen atoms—two in the pyrimidine ring and one in the piperidine ring—provides multiple sites of high proton affinity. The piperidine nitrogen is a basic secondary amine, and the pyrimidine nitrogens are basic imines. Protonation is highly favorable, making positive ion mode ESI a robust choice for generating a strong [M+H]⁺ signal at m/z 236.29. This mode is typically preferred for compounds containing basic nitrogen atoms.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and readily loses a proton to form a stable carboxylate anion. This allows for sensitive detection in negative ion mode, which would yield an [M-H]⁻ signal at m/z 234.29. While viable, fragmentation of the [M-H]⁻ precursor is often less structurally informative for this type of scaffold compared to the fragmentation of the [M+H]⁺ ion, where the charge can be localized on the nitrogen atoms to direct more predictable fragmentation pathways.

Expert Recommendation: While both modes are feasible, positive ion mode is recommended as the primary approach . The charge localization on the protonated nitrogens provides a more reliable engine for inducing characteristic and structurally informative fragmentation during MS/MS analysis.

Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Puzzle

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 236.3) is the key to structural verification. The fragmentation pattern is dictated by the relative stability of the resulting fragment ions and neutral losses. The structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid suggests several high-probability fragmentation pathways, originating from the charge localized on the heterocyclic nitrogen atoms.

The most likely fragmentation pathways involve cleavages around the piperidine ring and losses from the pyrimidine ring.

Predicted Fragmentation Pathways for [M+H]⁺:

  • Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH, 46.02 Da) or the sequential loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.01 Da). However, the most direct fragmentation is often the loss of the entire carboxylic acid moiety via cleavage of the C-C bond adjacent to the piperidine ring, though less common than other pathways. A more probable event is the loss of CO₂ (44.01 Da) following an initial loss of H₂.

  • Piperidine Ring Opening: Alpha-cleavage is a dominant fragmentation mechanism for piperidine derivatives. Cleavage of the C-C bonds adjacent to the protonated piperidine nitrogen leads to ring-opening, forming stable iminium ions.

  • Cleavage of the Pyrimidine-Piperidine Bond: Scission of the bond between the pyrimidine ring and the piperidine nitrogen can lead to two charged fragments, depending on where the charge is retained. Given the aromatic and electron-rich nature of the pyrimidine ring, a fragment corresponding to the protonated dimethylpyrimidine moiety is highly plausible.

  • Losses from the Dimethylpyrimidine Ring: Substituted pyrimidines can undergo characteristic fragmentations, including the loss of methyl radicals (•CH₃) or the extrusion of small neutral molecules like HCN.

The diagram below illustrates the proposed primary fragmentation cascade for the [M+H]⁺ ion.

Fragmentation_Pathway Parent [M+H]⁺ 1-(4,6-Dimethylpyrimidin-2-yl)piperidine- 4-carboxylic acid m/z 236.14 FragA Fragment A m/z 190.12 Parent->FragA  - HCOOH  (46.02 Da) FragB Fragment B m/z 123.09 Parent->FragB Ring Cleavage & Loss - C₇H₉N₂ (121.08 Da) FragC Fragment C m/z 163.11 Parent->FragC  - C₄H₇O₂•  (87.05 Da) FragD Fragment D m/z 108.08 FragC->FragD  - •CH₃  (15.02 Da)

Caption: Proposed CID fragmentation pathway for the [M+H]⁺ ion.

Predicted Fragment Ion Data

The following table summarizes the most anticipated fragment ions generated from the [M+H]⁺ precursor.

Predicted m/z Proposed Neutral Loss Formula of Loss Proposed Fragment Structure
218.13H₂OH₂OLoss of water from the carboxylic acid
190.12HCOOHCH₂O₂Decarboxylation and loss of H₂
163.11C₄H₈O₂C₄H₈O₂Cleavage yielding the protonated piperidine-pyrimidine core
123.09C₆H₇N₂C₆H₇N₂Protonated 4,6-dimethylpyrimidine
108.08CH₃ from m/z 123CH₃Loss of a methyl radical from the pyrimidine ring

Experimental Protocols: A Validated Approach

This section provides a step-by-step methodology for the analysis using a standard LC-MS/MS system (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI source.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to achieve a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1): Scan from m/z 50 to 400 to confirm the presence of the [M+H]⁺ precursor ion at m/z 236.3.

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 236.3.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10 to 40 eV to generate a rich spectrum of fragment ions. A starting point of 20 eV is recommended.

    • Product Ion Scan: Scan from m/z 40 to 250.

The overall analytical workflow is visualized below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL in ACN/H₂O) Stock->Working Dilution LC Reverse-Phase LC (C18 Column) Working->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 MS1 Full Scan (Detect m/z 236.3) ESI->MS1 CID Collision Cell (CID) (Fragment m/z 236.3) MS1->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2 Interpret Correlate Fragments to Structure MS2->Interpret

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is most effectively achieved using ESI in positive ion mode, targeting the [M+H]⁺ precursor at m/z 236.3. Tandem mass spectrometry via collision-induced dissociation provides a wealth of structural information, with key fragmentation pathways involving piperidine ring-opening and cleavages that isolate the constituent heterocyclic moieties. By correlating the experimentally observed fragment ions with the predicted pathways outlined in this guide, researchers can achieve unambiguous identification and detailed structural characterization of this compound, ensuring data integrity for applications in pharmaceutical research and development.

References

  • Mass spectral fragment

solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, influencing everything from assay reliability to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. In the absence of extensive public data for this specific molecule, we present a framework for its characterization. This document outlines the theoretical considerations based on its chemical structure, a detailed protocol for empirical solubility determination in dimethyl sulfoxide (DMSO) and other relevant solvents, and best practices for data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, poor aqueous solubility is a significant hurdle, often leading to erratic results in biological assays and challenges in formulation development.[1] The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic molecule featuring a pyrimidine ring, a piperidine linker, and a carboxylic acid moiety. This combination of a basic heterocyclic system and an acidic functional group suggests a complex, pH-dependent solubility profile.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This makes it an excellent vehicle for creating high-concentration stock solutions for high-throughput screening.[2] However, understanding a compound's solubility not just in DMSO but also in aqueous and other organic solvents is crucial for its progression from a hit compound to a viable drug candidate.

This guide will delve into both the theoretical underpinnings and the practical execution of solubility assessment for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Profile and Predicted Solubility

  • Structure: The molecule (Molecular Formula: C12H17N3O2) contains both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the nitrogens in the pyrimidine and piperidine rings, and the carbonyl oxygen).[4]

  • Ionization: As an amphoteric molecule, it possesses a carboxylic acid group (pKa likely ~4-5) and a basic pyrimidine ring system. This means its charge state, and therefore its aqueous solubility, will be highly dependent on pH.[5] At low pH, the pyrimidine nitrogens will be protonated, leading to a cationic form. At high pH, the carboxylic acid will be deprotonated, resulting in an anionic form. The lowest aqueous solubility is expected at its isoelectric point.

  • Predicted Solubility in Common Solvents:

    • DMSO: Given its powerful polar aprotic nature, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is expected to have high solubility in DMSO.[3]

    • Aqueous Buffers: Solubility is predicted to be pH-dependent. It will likely exhibit higher solubility in acidic (pH < 4) and basic (pH > 8) conditions compared to neutral pH.

    • Alcohols (Methanol, Ethanol): The compound is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.

    • Aprotic Solvents (Acetonitrile, THF): Moderate solubility is anticipated in other polar aprotic solvents.

    • Nonpolar Solvents (Hexane, Toluene): Low solubility is expected due to the polar nature of the carboxylic acid and the heterocyclic rings.

Experimental Determination of Solubility: A Methodological Framework

To obtain reliable data, a systematic experimental approach is required. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic.[1][6][7][8]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between these two measurements as they provide different insights.[9]

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Compound dissolved in DMSO stock solution[1]Solid, crystalline compound[1]
Process Rapid precipitation from a supersaturated solutionEquilibrium between solid and dissolved compound
Incubation Time Short (e.g., 1-2 hours)[1]Long (e.g., >24 hours) to reach equilibrium[1][10]
Typical Result Often higher apparent solubility, reflects amorphous form[6][7]Lower, "true" solubility of the most stable crystal form
Application High-throughput screening, early discovery[1][8]Lead optimization, pre-formulation[8]

Kinetic solubility measurements can sometimes overestimate the true solubility of a compound, potentially masking issues that will arise later in development when the stable crystalline form is used.[5][9] Therefore, for lead optimization, thermodynamic solubility is the gold standard.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5][11][12]

Objective: To determine the equilibrium solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in various solvents.

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (solid, crystalline)

  • Solvents: DMSO, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound into vials B Add known volume of each solvent A->B Dispense solvent C Seal vials and place on orbital shaker B->C Load shaker D Incubate at 25°C for 24-48 hours C->D Start incubation E Centrifuge vials to pellet undissolved solid D->E End incubation F Carefully collect supernatant E->F Aspirate G Filter supernatant (0.45 µm filter) F->G Remove fine particles H Prepare serial dilutions of the filtrate G->H Dilute for linearity I Analyze by HPLC or UV-Vis H->I Inject/Measure J Calculate concentration against a standard curve I->J Determine solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of solid 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid into appropriately labeled vials. An amount sufficient to create a visible solid residue after equilibration is necessary.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of DMSO, PBS, etc.) to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[1] The presence of undissolved solid at the end of this period is essential.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Filtration: To remove any remaining fine particulates, filter the collected supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a standard curve of the compound with known concentrations.

    • Dilute the filtered sample into the appropriate range for the standard curve.

    • Analyze the diluted samples using a validated analytical method (HPLC is preferred for its specificity).

    • Calculate the concentration of the saturated solution. This value represents the thermodynamic solubility.

Data Interpretation and Expected Results

The experimental protocol will yield quantitative solubility data for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in the tested solvents.

Hypothetical Data Summary:

SolventPredicted SolubilityRationale
DMSO > 100 mg/mLExcellent solvation of both polar and non-polar moieties.[2][3]
Methanol 10-50 mg/mLGood hydrogen bonding interactions.
Acetonitrile 1-10 mg/mLPolar aprotic solvent, but less effective than DMSO.
pH 7.4 PBS < 1 mg/mLLikely near the isoelectric point, leading to minimal solubility.
0.1 N HCl (pH 1) > 10 mg/mLFormation of the soluble cationic salt.
0.1 N NaOH (pH 13) > 10 mg/mLFormation of the soluble anionic carboxylate salt.

Conclusion and Recommendations

While public data on the solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is scarce, a combination of structural analysis and established experimental methodology provides a clear path to its characterization. The compound is predicted to be highly soluble in DMSO, making it suitable for initial screening assays. However, its amphoteric nature suggests that its aqueous solubility will be a critical, pH-dependent parameter.

For any drug discovery program involving this or similar scaffolds, it is imperative to:

  • Perform Thermodynamic Solubility Testing: Use the shake-flask method to determine the true equilibrium solubility in physiologically relevant buffers (e.g., pH 7.4, pH 6.5, pH 2.0).

  • Characterize the Solid State: The crystalline form of the compound can significantly impact solubility. Powder X-ray diffraction (PXRD) can be used to confirm the solid form before and after the solubility experiment.

  • Use High-Purity Material: Impurities can affect solubility measurements. Ensure the compound is of high purity (>95%) before conducting these studies.

By following the principles and protocols outlined in this guide, researchers can generate the robust and reliable solubility data necessary to make informed decisions in the drug development process.

References

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The Crystal Structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An exhaustive search of publicly available scientific databases and literature has revealed no experimentally determined crystal structure for the target compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The absence of this foundational data precludes a direct analysis of its specific solid-state conformation and intermolecular interactions.

However, this provides a valuable opportunity to present an in-depth technical guide for researchers, scientists, and drug development professionals on the robust methodologies employed to determine and analyze the crystal structure of such a novel small molecule. This guide will follow the principles of scientific integrity, providing a self-validating framework for experimental design and interpretation, grounded in authoritative sources.

The Imperative of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state pharmaceutical compound, its crystal structure, is a critical determinant of its physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to a drug's efficacy and safety profile. For a molecule like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, understanding its crystal structure would provide invaluable insights into its potential as a therapeutic agent. Different crystalline forms of the same compound, known as polymorphs, can exhibit significantly different properties, making crystallographic analysis a cornerstone of modern drug development.

Experimental Determination: Single-Crystal X-ray Diffraction

The gold standard for unequivocally determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

The Experimental Workflow: A Step-by-Step Protocol

The process from a synthesized powder to a fully refined crystal structure is a multi-step endeavor requiring meticulous execution. Each step is designed to ensure the quality and validity of the final structural model.

Step 1: Crystal Growth — The Foundation of Quality Data

  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.

  • Protocol:

    • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it. The decrease in solubility upon cooling can induce crystallization.

  • Expert Insight: The choice of solvent is critical. Solvents that interact too strongly with the compound may inhibit crystallization or become incorporated into the crystal lattice. A combination of solvents can also be effective. The rate of crystallization is inversely proportional to the quality of the crystals; slower is generally better.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal on a diffractometer and collect a complete set of diffraction data.

  • Protocol:

    • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

    • Mounting: Affix the crystal to a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

    • Data Collection: Mount the loop on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. The data collection strategy involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Trustworthiness: Modern diffractometers use software to optimize the data collection strategy, ensuring high redundancy and completeness of the data, which are crucial for a reliable structure solution.[1]

Step 3: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the unit cell and refine this model against the experimental data.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[1] This map reveals the positions of the heavier atoms.

    • Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Authoritative Grounding: The refinement process is guided by established crystallographic principles and software packages like SHELX.[1] The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible for a good fit.

Visualizing the Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesized Powder of 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid crystal_growth Slow Evaporation / Vapor Diffusion synthesis->crystal_growth Solvent Screening data_collection Data Collection (Diffractometer) crystal_growth->data_collection Crystal Selection & Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Data Reduction refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & CIF refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Presentation: A Typical Crystallographic Data Table

While no experimental data exists for the title compound, a typical output from a crystallographic study would be summarized as follows:

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₇N₃O₂
Formula Weight235.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 8.5, 14.2
α, β, γ (°)90, 105.3, 90
Volume (ų)1165
Z4
Density (calculated)1.34 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Reflections Collected10500
Independent Reflections2100
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110

Computational Approaches: Predicting Crystal Structure

In the absence of experimental data, computational methods can provide valuable predictive insights into the likely crystal packing and intermolecular interactions. Crystal structure prediction (CSP) is a rapidly evolving field that can guide experimental efforts and provide a theoretical understanding of a compound's solid-state landscape.

The CSP Workflow

csp_workflow start Molecular Structure of 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid conf_search Conformational Search start->conf_search packing_gen Crystal Packing Generation (Common Space Groups) conf_search->packing_gen energy_min Lattice Energy Minimization (Force Fields / DFT) packing_gen->energy_min ranking Ranking by Energy & Thermodynamic Stability energy_min->ranking analysis Analysis of Predicted Structures (Hydrogen Bonding, Packing Motifs) ranking->analysis

Sources

Preliminary Biological Screening of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the preliminary biological evaluation of the novel chemical entity, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. In the absence of existing biological data for this specific molecule[1][2], this document provides a rationale-driven framework for its initial screening cascade. The proposed workflow is grounded in the well-documented pharmacological potential of its core structural motifs: the pyrimidine ring and the piperidine-4-carboxylic acid scaffold.[3][4][5][6] The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for foundational in vitro assays, recommendations for secondary mechanistic studies, and a plan for preliminary in vivo toxicity assessment. The overarching goal is to efficiently identify and characterize potential therapeutic activities, thereby enabling data-driven decisions on the continued development of this compound.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid represents an unexplored chemical entity. Its structure, however, provides a logical basis for targeted biological investigation. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][7][8] The piperidine moiety is also a common feature in centrally active and other therapeutic agents, influencing pharmacokinetic properties and target engagement.[5][6]

This guide, therefore, proposes a screening funnel designed to probe the most probable biological activities of this compound. The strategy begins with broad, high-throughput in vitro assays to identify potential cytotoxicity and antimicrobial effects, followed by more focused secondary assays to elucidate the mechanism of action, and concludes with essential preliminary in vivo toxicity studies. This phased approach ensures a cost-effective and scientifically rigorous evaluation.

G start Compound Acquisition 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid phase1 Phase 1: Foundational In Vitro Screening start->phase1 sub1_1 Antiproliferative Screening (MTT Assay) phase1->sub1_1 Assess Cytotoxicity sub1_2 Antimicrobial Screening (Broth Microdilution) phase1->sub1_2 Assess Antimicrobial Activity phase2 Phase 2: Secondary & Mechanistic Assays sub2_1 Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) phase2->sub2_1 sub2_2 Spectrum of Activity (e.g., Time-Kill Kinetics) phase2->sub2_2 phase3 Phase 3: Preliminary In Vivo Assessment sub3_1 Acute Toxicity Study (Rodent or Alternative Model) phase3->sub3_1 decision Data Analysis & Decision to Proceed decision->phase2 'Hit' Identified sub1_1->decision sub1_2->decision sub2_1->phase3 sub2_2->phase3

Caption: Proposed screening cascade for the test compound.

Phase 1: Foundational In Vitro Screening

The initial phase is designed to cast a wide net, identifying any significant biological activity at the cellular level. These assays are chosen for their robustness, reproducibility, and suitability for high-throughput formats.

Antiproliferative Activity Screening

Causality: Many pyrimidine-based compounds function as anticancer agents.[3] Therefore, the first essential step is to determine if the compound exhibits cytotoxic or cytostatic effects against human cancer cell lines. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast).

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells.

    • Controls: Include wells with vehicle only (DMSO, negative control) and a known cytotoxic agent (e.g., Doxorubicin, positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity Screening

Causality: The pyrimidine nucleus is integral to many compounds with antibacterial and antifungal properties.[7][8] A primary screen for antimicrobial activity is therefore highly warranted. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to the mid-logarithmic phase.

    • Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Controls: Include a positive control well (microbes, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • Data Acquisition:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

    • Optionally, a growth indicator dye like resazurin can be used for a colorimetric endpoint.[12]

Data Presentation and Decision Point

All quantitative data from Phase 1 should be clearly summarized. Based on these initial results, a decision can be made on how to proceed.

Table 1: Hypothetical Antiproliferative Activity Data

Cell Line Cancer Type IC₅₀ (µM) of Test Compound IC₅₀ (µM) of Doxorubicin (Control)
A549 Lung 25.4 0.8
HCT116 Colon > 100 1.2

| MCF-7 | Breast | 15.8 | 0.5 |

Table 2: Hypothetical Antimicrobial Activity Data

Microbial Strain Gram Stain/Type MIC (µg/mL) of Test Compound MIC (µg/mL) of Control Drug
S. aureus Gram-positive 8 1
E. coli Gram-negative > 256 0.5

| C. albicans | Fungal | 128 | 2 |

G start Phase 1 Data Review (IC50 & MIC values) cond1 Potent Antiproliferative Activity? (e.g., IC50 < 10 µM) start->cond1 cond2 Significant Antimicrobial Activity? (e.g., MIC < 16 µg/mL) start->cond2 out1 Advance to Apoptosis & Kinase Inhibition Assays cond1->out1 Yes out3 Consider Derivatization or Terminate Investigation cond1->out3 No out2 Advance to Time-Kill & Spectrum Assays cond2->out2 Yes cond2->out3 No out4 Proceed to Preliminary In Vivo Toxicity out1->out4 out2->out4

Caption: Decision-making workflow following Phase 1 screening.

Phase 2: Secondary & Mechanistic Assays

If the compound is identified as a "hit" in Phase 1, secondary assays are crucial to begin understanding its mechanism of action (MOA).[13]

  • If Antiproliferative Activity is Observed: An apoptosis assay (e.g., Caspase-Glo 3/7) should be performed to determine if cytotoxicity is mediated by programmed cell death. Given that many pyrimidine derivatives are kinase inhibitors, screening against a panel of relevant kinases (e.g., EGFR, CDKs) would be a logical next step to identify a potential molecular target.[3][14]

  • If Antimicrobial Activity is Observed: A time-kill kinetics assay is necessary to determine whether the compound is bactericidal (kills the organism) or bacteriostatic (inhibits growth).[10][15] This provides critical information about the compound's dynamic interaction with the pathogen.

Phase 3: Preliminary In Vivo Toxicity Assessment

Early assessment of a compound's safety profile is paramount. An acute toxicity study in an animal model is performed to determine the median lethal dose (LD₅₀) and identify any overt signs of toxicity.[16][17]

Causality: In vitro activity does not always translate to in vivo efficacy or safety. An in vivo study provides the first look at how the whole organism handles the compound, revealing potential organ-specific toxicities and a safe dose range for any future efficacy studies.[18]

Methodology: A standard approach is an acute oral toxicity study in mice or rats according to OECD guidelines. However, modern drug discovery increasingly emphasizes the use of New Approach Methods (NAMs) to reduce reliance on traditional animal testing.[19] Alternative models like Danio rerio (zebrafish) offer a high-throughput, cost-effective method for assessing developmental and organ-specific toxicity with excellent concordance to mammalian models.[19][20]

Conclusion

The preliminary biological screening of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid should be a systematic and hypothesis-driven process. The framework presented here, starting with broad phenotypic screens for antiproliferative and antimicrobial activity, followed by targeted mechanistic and in vivo toxicity studies, provides a robust pathway for its evaluation. This structured approach allows for the efficient allocation of resources and ensures that key biological questions are answered early in the discovery pipeline, ultimately determining the therapeutic potential of this novel compound.

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic promise. 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid represents one such molecule, integrating the biologically versatile dimethylpyrimidine core with the functionally critical piperidine-4-carboxylic acid moiety. While direct pharmacological data on this specific entity remains nascent, its structural components are well-documented for their diverse bioactivities. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential mechanisms of action of this compound. By leveraging established knowledge of its constituent parts, we propose a series of targeted, hypothesis-driven experimental workflows designed to rapidly and efficiently characterize its pharmacological profile. This document serves as a strategic roadmap, blending established protocols with scientific rationale to accelerate the discovery process.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is intrinsically linked to its structure. In 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, we observe the fusion of two pharmacologically significant motifs:

  • The Pyrimidine Moiety: As a fundamental component of nucleic acids, the pyrimidine ring is a cornerstone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Notably, substituted pyrimidines have been identified as inhibitors of crucial cellular processes like tubulin polymerization.[4] The 4,6-dimethyl substitution pattern may influence target selectivity and metabolic stability.

  • The Piperidine-4-carboxylic Acid Scaffold: This saturated heterocycle is a prevalent feature in many approved drugs and clinical candidates.[5] The piperidine ring acts as a versatile scaffold, often imparting favorable pharmacokinetic properties. The carboxylic acid at the 4-position provides a key interaction point for engaging with biological targets, such as the active sites of enzymes or the binding pockets of receptors.[6][7] Derivatives have been explored as dopamine reuptake inhibitors, analgesics, and inhibitors of specific enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[8][9]

The covalent linkage of these two moieties suggests the potential for synergistic or novel pharmacology. This guide will, therefore, explore three primary, plausible mechanistic hypotheses and outline the experimental pathways to their validation.

Hypothesized Mechanisms of Action & Investigative Strategies

Based on the rich pharmacology of its constituent parts, we propose the following primary hypotheses for the mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Hypothesis 1: Inhibition of Cellular Proliferation via Cytoskeletal Disruption

Rationale: The structural similarity of the dimethylpyrimidine moiety to known tubulin polymerization inhibitors warrants an investigation into its potential as an antimitotic agent.[4] Many anticancer drugs function by disrupting the microtubule dynamics essential for cell division.

Experimental Workflow:

G cluster_0 Hypothesis 1: Cytoskeletal Disruption A Initial Screening: Multi-cancer cell line panel (e.g., NCI-60) B Determine IC50 values for sensitive cell lines A->B Identify potency C Cell Cycle Analysis: Flow cytometry with propidium iodide B->C Assess cell cycle arrest (G2/M phase?) E In Vitro Tubulin Polymerization Assay B->E Directly measure effect on tubulin polymerization D Immunofluorescence Microscopy: Staining for α-tubulin and DNA C->D Visualize microtubule disruption and mitotic spindle abnormalities G Mechanism Confirmation D->G F Competitive Binding Assay: with Colchicine E->F Determine binding site (colchicine site?) F->G

Caption: Workflow for Investigating Cytoskeletal Disruption.

Detailed Protocols:

  • Protocol 2.1: Cell Proliferation Assays

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Viability Assessment: Measure cell viability using a standard MTS or resazurin-based assay.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Protocol 2.2: Cell Cycle Analysis

    • Treatment: Treat a sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Fixation: Harvest and fix cells in 70% ethanol.

    • Staining: Stain cells with a solution containing propidium iodide and RNase.

    • Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. An accumulation in the G2/M phase would support the hypothesis.[4]

  • Protocol 2.3: In Vitro Tubulin Polymerization Assay

    • Assay Setup: Use a commercially available tubulin polymerization assay kit (fluorescence-based).

    • Reaction: Incubate purified tubulin with GTP at 37°C in the presence of varying concentrations of the test compound.

    • Measurement: Monitor the fluorescence increase over time, which corresponds to tubulin polymerization.

    • Controls: Use paclitaxel (promoter) and colchicine (inhibitor) as positive controls. A dose-dependent inhibition of polymerization will directly confirm the hypothesis.[4]

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Rationale: Both pyrimidine and piperidine derivatives have been associated with anti-inflammatory effects.[1][5] This hypothesis posits that the compound may interfere with key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokine signaling.

Experimental Workflow:

G cluster_1 Hypothesis 2: Anti-Inflammatory Activity A Cell-Based Inflammation Model: LPS-stimulated macrophages (e.g., RAW 264.7) B Measure Pro-inflammatory Mediators: Nitric Oxide (Griess Assay) Prostaglandin E2 (ELISA) A->B Quantify inflammatory output C Cytokine Profiling: Multiplex ELISA for TNF-α, IL-6, IL-1β A->C Assess cytokine suppression D Target Identification: In vitro COX-1/COX-2 inhibition assays B->D Directly test enzyme inhibition E Western Blot Analysis: Phosphorylation of NF-κB, p38 MAPK C->E Investigate upstream signaling F Mechanism Elucidation D->F E->F

Caption: Workflow for Investigating Anti-Inflammatory Effects.

Detailed Protocols:

  • Protocol 2.4: Macrophage Activation Assay

    • Cell Culture: Culture RAW 264.7 murine macrophages.

    • Treatment: Pre-treat cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Nitric Oxide Measurement: Measure nitrite accumulation in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.

    • PGE2 Measurement: Quantify prostaglandin E2 (PGE2) levels in the supernatant using a competitive ELISA kit.

  • Protocol 2.5: COX Enzyme Inhibition Assay

    • Assay Setup: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorescent).

    • Reaction: Incubate recombinant human COX-1 or COX-2 with arachidonic acid substrate in the presence of the test compound.

    • Measurement: Measure the production of the enzymatic product according to the kit manufacturer's instructions.

    • Controls: Use celecoxib (COX-2 selective) and indomethacin (non-selective) as positive controls.

Hypothesis 3: Inhibition of a Novel Bacterial or Fungal Target

Rationale: The pyrimidine scaffold is present in various antimicrobial agents, and piperidine derivatives have shown promise as inhibitors of unique bacterial enzymes like MenA.[1][8] N-(4,6-dimethylpyrimidin-2-yl) aniline salts have demonstrated fungicidal activity.[10] This hypothesis explores the compound's potential as a novel antimicrobial agent.

Experimental Workflow:

G cluster_2 Hypothesis 3: Antimicrobial Activity A Broad-Spectrum Screening: Panel of Gram-positive, Gram-negative bacteria and fungal strains (e.g., ESKAPE pathogens, Candida albicans) B Determine Minimum Inhibitory Concentration (MIC) A->B Identify susceptible organisms C Time-Kill Curve Analysis: Bactericidal vs. Bacteriostatic B->C Characterize activity type D Target Deconvolution: Affinity chromatography, yeast-three-hybrid, or computational docking against known targets (e.g., MenA) B->D Identify potential protein targets F Mechanism Validation C->F E Enzymatic Assay with Purified Target D->E Confirm direct inhibition E->F

Caption: Workflow for Investigating Antimicrobial Activity.

Detailed Protocols:

  • Protocol 2.6: Minimum Inhibitory Concentration (MIC) Determination

    • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) in appropriate broth.

    • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Interpretation and Next Steps

The outcomes of these experimental workflows will provide a robust initial characterization of the compound's bioactivity.

Hypothesis Positive Result Indicator Next Steps
1. Cytoskeletal Disruption Potent, broad-spectrum cytotoxicity; G2/M cell cycle arrest; Inhibition of in vitro tubulin polymerization.In vivo xenograft studies; Structure-activity relationship (SAR) studies to optimize potency and selectivity.
2. Anti-Inflammatory Dose-dependent reduction of NO, PGE2, and pro-inflammatory cytokines; Direct inhibition of COX enzymes or suppression of key signaling proteins.In vivo models of inflammation (e.g., carrageenan-induced paw edema); Off-target liability screening.
3. Antimicrobial Low MIC values against specific pathogens; Confirmation of a direct interaction with a validated or novel microbial target.In vivo infection models; SAR studies to improve antimicrobial spectrum and potency; Resistance studies.

If initial screens yield negative results across all three hypotheses, a broader, unbiased screening approach, such as high-throughput screening against a diverse panel of receptors and enzymes, would be the logical subsequent step.

Conclusion

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid stands as a molecule of considerable interest, born from the strategic combination of two pharmacologically validated scaffolds. While its specific mechanism of action is yet to be defined, a systematic, hypothesis-driven investigation grounded in the known activities of its components provides the most efficient path to its characterization. The workflows and protocols detailed in this guide offer a clear and logical framework for researchers to unlock the therapeutic potential of this promising compound. By following this structured approach, the scientific community can rapidly move from structural novelty to functional understanding, accelerating the journey from the laboratory bench to potential clinical application.

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An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of compounds: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivatives. Synthesizing data from analogous molecular scaffolds, this document offers researchers, medicinal chemists, and drug development professionals a detailed exploration of how structural modifications to this core scaffold can influence biological activity. We will dissect the molecule into its three primary components—the 4,6-dimethylpyrimidine head, the piperidine-4-carboxylic acid core, and the carboxylic acid functional group—to elucidate the specific contributions of each to the overall pharmacological profile. This guide includes detailed synthetic protocols, data presented in a comparative tabular format, and visual representations of key concepts to facilitate a deeper understanding and guide future drug discovery efforts in this chemical space.

Introduction: The Therapeutic Potential of Pyrimidine-Piperidine Scaffolds

The convergence of pyrimidine and piperidine moieties in a single molecular entity has given rise to a plethora of biologically active compounds. The pyrimidine ring, a fundamental component of nucleobases, is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, provides a three-dimensional framework that can be functionalized to modulate physicochemical properties and target engagement.[3]

The specific scaffold of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid combines the key features of both pharmacophores. The 4,6-dimethylpyrimidine group offers specific points for interaction and can influence the electronic properties of the molecule, while the piperidine-4-carboxylic acid core provides a versatile linker and a crucial acidic functional group for target binding. This guide will systematically explore the SAR of this scaffold, providing insights into how modifications at each position can be rationally designed to optimize therapeutic potential.

The Core Scaffold: A Structural Overview

To logically dissect the SAR of this compound class, we will consider the molecule in three distinct regions, each offering unique opportunities for modification and optimization.

Figure 1: A conceptual breakdown of the 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold into three key regions for SAR analysis.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivatives can be achieved through a convergent synthetic strategy. A plausible and efficient route involves the coupling of a pre-functionalized pyrimidine with a piperidine-4-carboxylic acid derivative.

General Synthetic Protocol

A common approach is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4,6-dimethylpyrimidine and a suitable piperidine-4-carboxylic acid ester. The resulting ester can then be hydrolyzed to afford the final carboxylic acid.

Synthetic_Workflow start Starting Materials: - 2-Chloro-4,6-dimethylpyrimidine - Piperidine-4-carboxylic acid ester step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K2CO3, DIPEA) - Solvent (e.g., DMF, CH3CN) start->step1 step2 Step 2: Ester Hydrolysis - Base (e.g., LiOH, NaOH) - Solvent (e.g., THF/H2O) step1->step2 product Final Product: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivative step2->product

Figure 2: General synthetic workflow for the preparation of the target compounds.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate
  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).

  • Addition of Pyrimidine: Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Structure-Activity Relationship (SAR) Analysis

Region A: The 4,6-Dimethylpyrimidine Moiety

The substituents on the pyrimidine ring are critical for modulating the electronic properties and steric profile of the molecule, which in turn affects target binding and overall activity.

  • The Role of the Methyl Groups: The presence of methyl groups at the 4 and 6 positions of the pyrimidine ring is not merely for structural bulk. Studies on analogous pyrimidine-containing compounds have shown that methyl substituents can significantly enhance biological activity. For instance, in a series of pyrazolone derivatives, those with a methyl group on the pyrimidine ring exhibited heightened anticancer activity compared to their phenyl-substituted counterparts.[4] This suggests that the electron-donating nature and the specific steric footprint of the methyl groups may be favorable for interaction with certain biological targets.

  • SAR of Substitutions at the 5-Position: The 5-position of the pyrimidine ring is often a key site for modification. In studies of other pyrimidine derivatives, substitution at this position has been shown to have a profound impact on activity. For example, in a series of anti-inflammatory pyrimidines, compounds with no substituent (i.e., hydrogen) at the C-5 position displayed the most potent inhibitory activity against PGE2 production.[5] Conversely, introducing bulky substituents at this position can be detrimental to activity. This highlights the sensitivity of this position to steric hindrance.

Modification Position Observed/Inferred Effect on Activity Reference
Methyl Groups4 and 6Generally enhances biological activity (e.g., anticancer).[4]
Hydrogen5Can lead to potent activity in some series (e.g., anti-inflammatory).[5]
Bulky Substituents5Often detrimental to activity.[5]

Table 1: Summary of SAR for the 4,6-Dimethylpyrimidine Moiety.

Region B: The Piperidine-4-Carboxylic Acid Core

The piperidine ring serves as a non-aromatic, conformationally flexible linker. Its substitution pattern and the nature of the group at the 4-position are crucial determinants of biological activity.

  • N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is directly attached to the pyrimidine. While in our core scaffold this is a fixed linkage, in broader SAR studies of piperidine derivatives, the nature of the N-substituent is a key modulator of activity. For instance, in a series of N-aryl-piperidine derivatives targeting the histamine H3 receptor, the nature of the aryl group significantly influenced agonist activity.[6]

  • Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can impact its conformation and introduce new interaction points. For example, the stereochemistry of substituents can be critical. In a series of piperazine ring-containing compounds, an (R)-methyl substitution led to a 10-fold increase in potency compared to the (S)-methyl isomer.[7] This underscores the importance of the three-dimensional arrangement of atoms for optimal target engagement.

  • Modifications at the 4-Position (Amides and Esters): The carboxylic acid at the 4-position is a prime site for derivatization to amides and esters. This can modulate properties such as cell permeability and target interaction. In a study of piperidine-4-carboxamides as DNA gyrase inhibitors, the nature of the amide substituent was critical for activity.[1]

Modification Position Observed/Inferred Effect on Activity Reference
N-Aryl Substitution1The nature of the aryl group significantly impacts activity.[6]
C-Methyl Substitution2, 3, 5, or 6Stereochemistry can have a profound effect on potency.[7]
Amide Formation4The nature of the amide substituent is crucial for target binding.[1]
Ester Formation4Can improve cell permeability and act as a prodrug.[8]

Table 2: Summary of SAR for the Piperidine-4-Carboxylic Acid Core.

Region C: The Carboxylic Acid Functional Group and its Bioisosteres

The carboxylic acid group is often a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological targets. However, its ionizable nature can limit oral bioavailability and cell permeability. Therefore, exploring bioisosteric replacements is a common strategy in drug optimization.[9]

  • Importance of the Acidic Moiety: The acidic proton of the carboxylic acid is frequently involved in a crucial interaction with a basic residue in the target protein's active site. The removal or significant alteration of this acidic character often leads to a loss of activity.

  • Bioisosteric Replacements: Several functional groups can serve as bioisosteres for the carboxylic acid, mimicking its size, shape, and electronic properties while offering improved pharmacokinetic profiles.

    • Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres. They have a similar pKa and can participate in similar ionic and hydrogen bonding interactions. A key advantage is their increased metabolic stability, as they are less prone to phase II conjugation reactions like glucuronidation.

    • Acyl Sulfonamides: These groups can also mimic the acidic nature of a carboxylic acid and have been successfully employed as bioisosteres.[9]

    • Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid mimics, particularly relevant as zinc-binding groups in metalloenzyme inhibitors.

Bioisosteres Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Bioisosteric Replacement Acyl_Sulfonamide Acyl Sulfonamide Carboxylic_Acid->Acyl_Sulfonamide Bioisosteric Replacement Hydroxamic_Acid Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Bioisosteric Replacement

Figure 3: Common bioisosteric replacements for the carboxylic acid functional group.

Potential Biological Targets and Therapeutic Applications

Based on the pharmacological activities of related pyrimidine and piperidine derivatives, compounds based on the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold may exhibit a range of therapeutic effects. In silico prediction tools can be employed to identify likely protein targets.[8]

Potential therapeutic areas include:

  • Oncology: Pyrimidine derivatives are well-known for their anticancer properties, often targeting kinases.[1]

  • Inflammation: Many pyrimidine-containing compounds exhibit anti-inflammatory activity by modulating inflammatory pathways.[2][5]

  • Infectious Diseases: The pyrimidine and piperidine scaffolds are present in numerous antimicrobial agents.[1]

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are frequently found in CNS-active drugs.[3]

Conclusion and Future Directions

The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide has systematically analyzed the structure-activity relationships by dissecting the molecule into its key components. The insights gathered from analogous structures suggest that:

  • The 4,6-dimethyl substitution on the pyrimidine ring is likely beneficial for biological activity.

  • The piperidine core offers a versatile platform for modulating physicochemical properties and exploring three-dimensional space through substitution.

  • The carboxylic acid is a key interaction point, and its bioisosteric replacement with groups like tetrazoles could enhance drug-like properties.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these inferred SAR trends. The exploration of different substituents on the pyrimidine and piperidine rings, as well as the investigation of various carboxylic acid bioisosteres, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profile of this promising class of compounds.

References

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

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  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

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  • Acid Bioisosteres. [Link]

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  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

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The Discovery of Novel 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core component of potent kinase inhibitors. This technical guide provides an in-depth exploration of the discovery of novel analogs of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. We will dissect the rationale behind analog design, delineate detailed synthetic strategies, and outline robust methodologies for characterization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the development of next-generation therapeutics.

Introduction: The Pyrimidinyl-Piperidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal anchor for binding to the ATP-binding pocket of kinases. When coupled with a piperidine moiety, the resulting scaffold offers a versatile platform for exploring structure-activity relationships (SAR), as the piperidine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2]

Recent research has highlighted the potential of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid derivatives as potent inhibitors of key kinases implicated in cancer and other diseases. Notably, analogs based on a similar 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core have been identified as highly selective inhibitors of Protein Kinase B (Akt).[3][4] Furthermore, related structures have demonstrated dual inhibitory activity against Src and Abl kinases.[5] These findings strongly suggest that the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a valuable starting point for the design of novel kinase inhibitors.

This guide will focus on the strategic design and synthesis of analogs of the parent compound, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 797028-97-8), with the aim of optimizing its therapeutic potential.

Rationale for Analog Design: A Multi-pronged Approach

The design of novel analogs will be guided by a multi-pronged strategy focused on enhancing potency, selectivity, and drug-like properties. This will involve systematic modifications to three key regions of the core molecule: the pyrimidine ring, the piperidine ring, and the carboxylic acid moiety.

Modification of the Pyrimidine Ring

The dimethyl substitution on the pyrimidine ring provides a baseline level of activity. Analogs will be designed to explore the impact of alternative substitutions at the 4- and 6-positions. The introduction of different alkyl groups, aryl groups, or hydrogen bond donors/acceptors will allow for a thorough investigation of the steric and electronic requirements of the kinase ATP-binding pocket.

Exploration of the Piperidine Core

The piperidine ring serves as a crucial linker and can significantly influence the orientation of the molecule within the binding site. Analogs will be synthesized to explore the impact of substitutions on the piperidine ring itself. This could involve the introduction of substituents at the 3- or 4-positions to probe for additional binding interactions.

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group can form important interactions with the target protein, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[6] Therefore, a key focus of our analog design strategy will be the bioisosteric replacement of the carboxylic acid with functional groups that can mimic its hydrogen bonding capabilities while offering improved drug-like properties. A variety of bioisosteres will be considered, including tetrazoles, hydroxamic acids, and sulfonamides.[6][7]

Synthetic Strategies: A Stepwise Approach to Analog Synthesis

The synthesis of the target analogs will be achieved through a flexible and efficient multi-step sequence. The general synthetic strategy is outlined below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Core Scaffold Assembly cluster_2 Final Analog Generation A Guanidine Nitrate C 2-Amino-4,6-dimethylpyrimidine A->C Na2CO3, H2O B Acetylacetone B->C D 2-Chloro-4,6-dimethylpyrimidine C->D NaNO2, HCl F Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate D->F DIPEA, NMP, Heat E Ethyl Isonipecotate E->F G 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid F->G LiOH, THF/H2O H Carboxylic Acid Analogs (Amides, Esters) G->H Amide/Ester Coupling Reagents I Bioisosteric Analogs (Tetrazoles, etc.) G->I Multi-step synthesis

Caption: General synthetic workflow for the preparation of target analogs.

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

  • To a stirred solution of guanidine nitrate (1.0 eq) in water, add sodium carbonate (1.0 eq) and acetylacetone (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-amino-4,6-dimethylpyrimidine.

Protocol 3.1.2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

  • To a cooled (0 °C) solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.

Core Scaffold Assembly

Protocol 3.2.1: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate

This key step involves a nucleophilic aromatic substitution (SNAr) reaction.

  • To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and ethyl isonipecotate (1.2 eq) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Alternatively, for more challenging substrates, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[1] This method often proceeds under milder conditions and may provide higher yields.

Final Analog Generation

Protocol 3.3.1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid (Parent Compound)

  • To a solution of ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as monitored by TLC.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Dry the organic layer, filter, and concentrate to yield the target carboxylic acid.

Protocol 3.3.2: Synthesis of Carboxamide Analogs

  • To a solution of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Add a base, typically DIPEA (2.0 eq), and stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify the product by column chromatography or preparative HPLC.

Characterization and Purity Assessment

The identity and purity of all synthesized compounds will be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy will be used to confirm the chemical structure of the synthesized compounds.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the compounds, confirming their elemental composition.
High-Performance Liquid Chromatography (HPLC) HPLC analysis will be used to assess the purity of the final compounds. A purity of >95% will be required for all compounds submitted for biological testing.
Melting Point (MP) The melting point of solid compounds will be determined as a measure of purity.

Biological Evaluation: A Tiered Screening Approach

A tiered screening cascade will be employed to efficiently identify promising analogs for further development.

G A Primary Screening: In vitro Kinase Assay (e.g., Akt, Src) B Secondary Screening: Cellular Assays (e.g., Western Blot for p-Akt) A->B Potent Hits (IC50 < 1 µM) C Tertiary Screening: In vivo Efficacy Studies (Xenograft Models) B->C Cellularly Active Hits D ADME/Tox Profiling B->D Parallel Assessment C->D In vivo Active Leads

Caption: Tiered screening cascade for the biological evaluation of analogs.

Primary Screening: In Vitro Kinase Assays

All synthesized analogs will be initially screened for their inhibitory activity against a panel of relevant kinases, including Akt and Src. Biochemical assays, such as LanthaScreen® or HTRF®, will be used to determine the IC50 values for each compound.

Secondary Screening: Cellular Assays

Analogs demonstrating potent in vitro activity (IC50 < 1 µM) will be advanced to cellular assays to assess their ability to inhibit kinase signaling in a relevant cellular context. Western blotting will be used to measure the phosphorylation status of downstream substrates of the target kinase (e.g., phosphorylation of GSK3β for Akt).

ADME/Tox Profiling

Promising candidates from the cellular assays will undergo preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling. This will include assays to assess metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in relevant cell lines.

In Vivo Efficacy Studies

Lead compounds with favorable cellular activity and ADME/Tox profiles will be evaluated in in vivo efficacy studies. For oncology applications, this will typically involve xenograft models in which human tumor cells are implanted into immunocompromised mice. Tumor growth inhibition will be monitored following oral or intravenous administration of the test compounds.

Conclusion

The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic approach to analog design, coupled with efficient synthetic methodologies and a robust biological evaluation cascade, as outlined in this guide, provides a clear roadmap for the discovery of potent and selective drug candidates with the potential to address significant unmet medical needs.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • U.S. Patent No. 2,660,579. (1953). Synthesis of 2-amino-4,6-dimethyl pyrimidine.
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  • Chen, X., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1117–1126. [Link]

  • U.S. Patent No. 10,059,714. (2018). Protein kinase B inhibitors.
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  • Kerru, N., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4169. [Link]

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1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid CAS number 797028-97-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The guide synthesizes available data on its physicochemical properties, proposes a representative synthetic route, discusses its potential applications, and outlines essential safety protocols.

Introduction and Molecular Overview

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 797028-97-8) is a bifunctional organic compound that incorporates two key heterocyclic scaffolds: a substituted pyrimidine ring and a piperidine-4-carboxylic acid moiety.[1] The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its conformational rigidity and its ability to serve as a scaffold for diverse functionalization.[2][3] Similarly, the pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, known for its hydrogen bonding capabilities and metabolic stability.[4]

The combination of these two pharmacophoric elements in a single molecule makes it a valuable intermediate for constructing more complex molecules with potential biological activity. The carboxylic acid group provides a convenient handle for amide bond formation, esterification, or other derivatizations, while the tertiary amine within the piperidine ring and the nitrogen atoms of the pyrimidine ring can influence solubility, basicity, and receptor-binding interactions.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While basic identifiers are well-documented, comprehensive experimental data such as solubility in various solvents and pKa values are not widely published and would typically be determined empirically during a drug development campaign.

PropertyValueSource(s)
CAS Number 797028-97-8[5]
Molecular Formula C₁₂H₁₇N₃O₂[5][6][7]
Molecular Weight 235.29 g/mol [5][7]
Melting Point 158-160 °C[5]
Appearance White to off-white solid (Typical)Inferred
Purity ≥95% (As offered by commercial suppliers)[6]
Solubility Data not publicly available
pKa Data not publicly available

Synthesis and Purification Protocol (Representative)

While specific process chemistry details for CAS 797028-97-8 are proprietary to manufacturers, a chemically sound and commonly employed synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with a piperidine derivative. The following protocol is a representative example based on established chemical principles for this class of compounds.

Synthetic Rationale

The C2 position of the pyrimidine ring is electron-deficient, particularly when substituted with a good leaving group like chlorine. This makes it susceptible to attack by nucleophiles. Piperidine-4-carboxylic acid ethyl ester is used as the nucleophile. The ester protects the carboxylic acid, preventing it from interfering with the coupling reaction (e.g., via an acid-base reaction with the base catalyst). A final hydrolysis step deprotects the acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification A 2-Chloro-4,6-dimethylpyrimidine C Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 80-120 °C) A->C B Piperidine-4-carboxylic acid ethyl ester B->C D Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate C->D E Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) Room Temperature D->E F 1-(4,6-Dimethylpyrimidin-2-yl)piperidine- 4-carboxylic acid (Final Product) E->F G Acidification (e.g., HCl) to precipitate product F->G H Filtration & Washing (e.g., with Water, Ether) G->H I Drying under vacuum H->I

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol
  • Coupling Reaction:

    • To a solution of piperidine-4-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add 2-chloro-4,6-dimethylpyrimidine (1.05 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).

    • Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the hydrolysis is complete.

    • Remove the organic solvent (THF) under reduced pressure.

  • Purification and Isolation:

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. A precipitate should form.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and then a non-polar solvent like diethyl ether or hexanes to remove residual impurities.

    • Dry the purified product under high vacuum to a constant weight.

Spectroscopic and Analytical Characterization (Predicted)

No public-domain spectra for this specific compound are available. However, based on its structure, the following spectroscopic signatures would be expected. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Technique Expected Features
¹H NMR Pyrimidine Protons: A singlet around δ 6.5-6.8 ppm (aromatic CH). Pyrimidine Methyls: A singlet integrating to 6H around δ 2.2-2.4 ppm. Piperidine Protons (α to N): A multiplet around δ 4.5-4.8 ppm. Piperidine Protons (β, γ): Overlapping multiplets between δ 1.5-2.8 ppm. Carboxylic Acid: A broad singlet at δ >10 ppm (may not be observed depending on solvent and concentration).
¹³C NMR Pyrimidine Carbons (C-N): Peaks around δ 160-170 ppm. Carboxylic Acid Carbonyl: A peak around δ 175-180 ppm. Pyrimidine CH: A peak around δ 110-115 ppm. Piperidine Carbons: Peaks in the range of δ 25-50 ppm. Pyrimidine Methyls: A peak around δ 23-25 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 236.14.
FT-IR Broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid). C=O stretch around 1700-1730 cm⁻¹. C=N and C=C stretches in the 1500-1650 cm⁻¹ region. C-H stretches from ~2850-3000 cm⁻¹.

Potential Applications in Drug Discovery

The structural framework of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid makes it a versatile scaffold for targeting various biological systems. Its utility stems from the established roles of its constituent parts in medicinal chemistry.[8][9]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 1-(4,6-Dimethylpyrimidin-2-yl)- piperidine-4-carboxylic acid Pyrimidine Moiety Piperidine Core Carboxylic Acid Handle B Oncology (e.g., Kinase Inhibitors) A:f1->B H-bonding, Aromatic Interactions C Neuroscience (e.g., GPCR Ligands) A:f2->C 3D Shape, Basicity Center D Infectious Disease (e.g., Enzyme Inhibitors) A:f3->D Amide Library Synthesis E Inflammation A:f1->E Scaffold Hopping

Caption: Relationship between the core scaffold and potential R&D applications.

  • Enzyme Inhibitors: The pyrimidine ring is a common feature in kinase inhibitors, where it can act as a hinge-binder by forming hydrogen bonds in the ATP-binding pocket of the enzyme. The piperidine-acid portion can be elaborated to extend into other regions of the active site to enhance potency and selectivity.[10]

  • GPCR Ligands: The rigid piperidine scaffold is a classic component of ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system. The nitrogen atom can serve as a key basic interaction point, while derivatives of the carboxylic acid can be used to modulate receptor subtype selectivity.

  • Antimicrobial Agents: Heterocyclic compounds containing pyrimidine and piperidine motifs have been explored for their potential as antibacterial and antiviral agents. This scaffold could serve as a starting point for developing novel inhibitors of essential microbial enzymes.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling in a laboratory setting. All operations should be conducted by trained personnel familiar with standard chemical safety practices.[5]

Aspect Guideline Source(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]
Engineering Controls Handle exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[11]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
First Aid (Eyes) Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11][12]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[11][12]
First Aid (Inhalation) Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][14]

References

  • Fisher Scientific. SAFETY DATA SHEET: 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid. [Link]

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An In-Depth Technical Guide to the Biological Evaluation of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold that serves as a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, leading to a wide array of therapeutic agents with diverse pharmacological activities.[2][3][4][5] These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][5][6][7]

In the realm of oncology, pyrimidine derivatives have been successfully developed into anticancer therapeutics, such as the well-known 5-fluorouracil.[6] Their mechanisms of action are varied and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[8][9][10] Many pyrimidine-based compounds function as kinase inhibitors, interfering with signaling pathways that regulate cell growth, differentiation, and metabolism.[9][11] The structural similarity of the pyrimidine ring to the purine core of ATP allows these molecules to act as competitive inhibitors at the ATP-binding sites of kinases.[11][12]

This guide provides a comprehensive, in-depth framework for the biological evaluation of novel pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical evaluation pipeline from initial screening to mechanistic elucidation.

Phase 1: Foundational In Vitro Evaluation - Establishing a Bioactivity Profile

The initial phase of evaluation focuses on establishing the foundational bioactivity of the novel pyrimidine derivatives. This involves a battery of in vitro assays to determine their cytotoxic potential against a panel of cancer cell lines and to gain preliminary insights into their selectivity.

Cytotoxicity Screening: The First Litmus Test

The primary objective is to assess the ability of the synthesized compounds to inhibit the proliferation of cancer cells. A diverse panel of human cancer cell lines should be selected to represent different tumor types.[2][6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.[13]

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values should be summarized in a clear and concise table for easy comparison across different cell lines.

CompoundCancer Cell LineIC50 (µM)
Derivative X MCF-7 (Breast)5.2
A549 (Lung)8.9
LoVo (Colon)12.1
Derivative Y MCF-7 (Breast)15.8
A549 (Lung)22.4
LoVo (Colon)>50

Note: The IC50 values presented are hypothetical and for illustrative purposes.

Selectivity Assessment: Gauging Toxicity to Normal Cells

A critical aspect of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells.[6]

Experimental Protocol: Cytotoxicity Assay on Normal Cell Lines

The MTT assay protocol described above can be adapted for use with a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF).[6]

Causality Behind Experimental Choice: By comparing the IC50 values obtained from cancer cell lines with those from normal cell lines, a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity and a more favorable therapeutic window.

Phase 2: Mechanistic Elucidation - Unraveling the "How"

Once promising lead compounds with significant and selective cytotoxicity have been identified, the next crucial step is to investigate their mechanism of action. This phase aims to answer the question: How do these pyrimidine derivatives kill cancer cells?

Apoptosis Induction: A Key Hallmark of Anticancer Activity

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[6][9]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrimidine derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).[14]

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualization: Apoptosis Analysis Workflow

G start Cancer Cell Culture treatment Treat with Pyrimidine Derivative (IC50) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain analysis Flow Cytometry Analysis stain->analysis results Quantify Apoptotic vs. Viable Cells analysis->results

Caption: Workflow for assessing apoptosis induction via Annexin V/PI staining.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M) and preventing cell division.[3]

Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrimidine derivatives.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 552520
Derivative X 701515
Derivative Y 452035

Note: The data presented is hypothetical and for illustrative purposes.

Target Identification and Validation: Pinpointing the Molecular Target

Many pyrimidine derivatives with anticancer activity function as inhibitors of specific protein kinases.[8][11] Identifying the specific kinase(s) targeted by a novel compound is a critical step in understanding its mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Various formats are available, often relying on the measurement of ATP consumption or the phosphorylation of a substrate.

Causality Behind Experimental Choice: Based on the structural class of the pyrimidine derivative (e.g., pyrazolo[3,4-d]pyrimidine, anilino-pyrimidine), a panel of relevant kinases can be selected for initial screening.[11][12] For example, many pyrimidine derivatives are known to target cyclin-dependent kinases (CDKs), Aurora kinases, or Epidermal Growth Factor Receptor (EGFR).[8][11][15][16]

Mandatory Visualization: Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Inhibitor Pyrimidine Derivative Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation Signal) Substrate->Phosphorylated_Substrate

Caption: Competitive inhibition of a kinase by a pyrimidine derivative.

In Silico Approach: Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[17][18][19] This can provide valuable insights into the potential interactions between the pyrimidine derivative and its target kinase, guiding further optimization.[17]

Phase 3: Preclinical Evaluation - Bridging the Gap to In Vivo Studies

Before advancing to in vivo animal models, it is essential to gather preliminary data on the pharmacokinetic properties of the lead compounds.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the in vivo behavior of a drug candidate. In silico tools can be used for initial predictions of properties like oral bioavailability and potential toxicity.[19]

Experimental Protocol: Preliminary Pharmacokinetic Studies in Animal Models

Preliminary pharmacokinetic studies in animal models, such as rats, can provide valuable data on the compound's bioavailability, half-life, and clearance.[20] This involves administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration in plasma over time.[20]

Conclusion: A Pathway to Novel Therapeutics

The biological evaluation of novel pyrimidine derivatives is a multi-faceted process that requires a logical and systematic approach. By progressing from broad in vitro screening to detailed mechanistic studies and preliminary in vivo evaluation, researchers can effectively identify and characterize promising new drug candidates. The framework presented in this guide, grounded in scientific rationale and established methodologies, provides a robust pathway for advancing the development of the next generation of pyrimidine-based therapeutics.

References

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  • Chen, Y. T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]

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Whitepaper: Initial Structure-Activity Relationship (SAR) Studies of Piperidine Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and active biological probes.[1] When combined with a carboxylic acid functionality, the resulting piperidine carboxylic acid framework offers a versatile and strategically rich starting point for drug discovery campaigns. This guide provides a comprehensive framework for designing and executing initial Structure-Activity Relationship (SAR) studies on this scaffold. We will move beyond simple procedural lists to explore the causal reasoning behind experimental design, from the strategic selection of synthetic routes to the implementation of self-validating biological assays. This document is intended for drug discovery professionals seeking to harness the full potential of this powerful chemical motif to address a wide range of therapeutic targets, including those in the central nervous system (CNS) and beyond.

The Piperidine Carboxylic Acid Scaffold: A Privileged Core for Drug Design

The prevalence of the piperidine motif in pharmaceuticals is a testament to its favorable physicochemical and pharmacological properties.[1] Its saturated, six-membered heterocyclic structure provides a rigid, three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2] This rigidity reduces the entropic penalty upon binding compared to more flexible aliphatic chains.

The addition of a carboxylic acid group introduces a critical pharmacophoric feature. This acidic moiety can act as a hydrogen bond donor and acceptor or engage in ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site.[3] Furthermore, both the piperidine nitrogen and the carboxylic acid serve as versatile chemical handles, allowing for systematic structural modifications to probe the chemical space around a biological target.[2][4]

Foundational examples like nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) highlight the scaffold's potential, serving as seminal compounds in the study of gamma-aminobutyric acid (GABA) transport and receptor modulation.[5] Derivatives have since been developed as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor, inhibitors of various enzymes, and modulators of G-protein coupled receptors (GPCRs).[4][6]

Caption: Key modification vectors on the piperidine carboxylic acid scaffold.

Designing the Initial SAR Campaign: A Logic-Driven Approach

A successful SAR campaign begins not with random derivatization, but with a logical, hypothesis-driven strategy. The primary goal is to rapidly identify which structural modifications lead to meaningful changes in biological activity, thereby mapping the topology of the target's binding site.

Pillar 1: N-Substitution to Probe Lipophilic Pockets

The piperidine nitrogen is arguably the most common and impactful point of modification. Adding substituents here allows for the exploration of hydrophobic pockets adjacent to the core binding region and is a key strategy for modulating potency, selectivity, and pharmacokinetic properties like CNS penetration.[4][7]

  • Rationale: In many targets, such as GABA transporters, large, lipophilic N-substituents like 4,4-diarylbutenyl groups can dramatically increase potency by occupying a large hydrophobic cavity.[7]

  • Experimental Choices:

    • Small Alkyl Groups (Methyl, Ethyl): Establish a baseline and probe for small steric constraints.

    • Bulky/Lipophilic Groups (Benzyl, Diphenylmethyl, Adamantyl): Test for the presence of large, greasy pockets.

    • Aromatic/Heteroaromatic Rings: Introduce potential for π-π stacking or other specific aromatic interactions.

Pillar 2: Carboxylic Acid Modification for Bioavailability and Binding

While essential for the initial "hit," a carboxylic acid group can lead to poor cell permeability and rapid metabolism. Its modification is a critical step in transitioning from a potent inhibitor to a drug-like molecule.

  • Rationale: Bioisosteric replacement of the carboxylic acid with a group like a tetrazole can maintain the necessary acidic pKa for binding while improving metabolic stability and pharmacokinetic profile.[6] This has been successfully applied in the development of potent NMDA receptor antagonists.[6]

  • Experimental Choices:

    • Esterification (Methyl, Ethyl Esters): A simple modification to test the necessity of the acidic proton. Loss of activity often confirms the acid's role in a key hydrogen bond or ionic interaction.

    • Amidation (Primary, Secondary, Tertiary Amides): Replaces the acidic group with a neutral hydrogen bond donor/acceptor motif, which can alter the binding mode and improve permeability.

    • Bioisosteric Replacement (Tetrazole, Hydroxamic Acid): Probes whether alternative acidic groups with different geometries and pKa values are tolerated.

Pillar 3: Ring Substitution to Refine Interactions

Adding substituents directly to the piperidine ring allows for fine-tuning of the compound's orientation within the binding site and can introduce new, favorable interactions.

  • Rationale: The addition of a hydroxyl group to the piperidine ring of GABA uptake inhibitors was used to probe for additional hydrogen bonding opportunities within the transporter protein.[5] The stereochemistry of these additions is critical, as different diastereomers can have vastly different biological activities.

  • Experimental Choices:

    • Small Polar Groups (-OH, -NH2): Explore potential for new hydrogen bonds.

    • Small Nonpolar Groups (-CH3): Probe for small hydrophobic pockets and steric clashes.

    • Halogens (F, Cl): Can modulate pKa, improve metabolic stability, and engage in halogen bonding.

SAR_Strategy Core Piperidine Carboxylic Acid Hit N_Sub N-Substitution (Alkyl, Aryl, etc.) Core->N_Sub COOH_Mod Carboxylic Acid Mod (Ester, Amide, Bioisostere) Core->COOH_Mod Ring_Sub Ring Substitution (OH, F, Me, etc.) Core->Ring_Sub Analysis Synthesize & Test (IC50, Ki) N_Sub->Analysis COOH_Mod->Analysis Ring_Sub->Analysis SAR_Data Generate SAR Data Table Analysis->SAR_Data Lead_Gen Identify Lead Compound(s) SAR_Data->Lead_Gen

Caption: A logic-driven workflow for initial SAR exploration.

Synthetic Execution: Self-Validating Protocols

The integrity of any SAR study rests on the quality and purity of the compounds tested. The following protocols are designed as self-validating systems, incorporating in-process controls and rigorous characterization to ensure confidence in the final data.

Protocol 1: N-Alkylation via Reductive Amination

This is a robust and high-yielding method for installing a wide variety of substituents on the piperidine nitrogen.

  • Causality: This two-step, one-pot reaction is efficient because the intermediate iminium ion is readily formed and immediately reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride, minimizing side reactions.

  • Methodology:

    • Reactant Charging: To a solution of the starting piperidine carboxylic acid ester (1.0 eq) in a suitable solvent (e.g., Dichloromethane, DCM) is added the desired aldehyde or ketone (1.1 eq).

    • Imine Formation: The mixture is stirred at room temperature for 1 hour. A small amount of acetic acid can be added to catalyze imine/iminium ion formation.

    • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture. Control Point: The mild nature of this reagent prevents reduction of the ester or carboxylic acid.

    • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

    • Workup & Purification: The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

    • Validation: The structure and purity (>95%) of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol describes the formation of an amide bond, a common modification in SAR studies.

  • Causality: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. Additives like DMAP can further catalyze the reaction.[8][9]

  • Methodology:

    • Reactant Charging: To a solution of the N-substituted piperidine carboxylic acid (1.0 eq) in DCM are added EDC (1.2 eq), a catalyst such as 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and the desired amine (1.1 eq).[8]

    • Activation & Coupling: The reaction mixture is stirred at room temperature.

    • Reaction Monitoring: Progress is monitored by TLC or LC-MS until completion (typically 4-12 hours).

    • Workup & Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated. The crude product is purified by flash chromatography.

    • Validation: The final amide's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., Piperidine Ester) Reaction Chemical Transformation (e.g., Reductive Amination) Start->Reaction Monitor In-Process Control (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Validate Characterization (NMR, HRMS, Purity >95%) Purify->Validate Final Pure Analog for Assay Validate->Final

Caption: A self-validating workflow for analog synthesis.

Biological Evaluation and Data Interpretation

With a library of pure, validated compounds in hand, the next step is to assess their biological activity. The choice of assay is dictated by the project's target.

Representative Assay Protocol: Synaptosomal GABA Uptake Assay

This protocol is relevant for compounds targeting GABA transporters (GATs), in the vein of nipecotic acid derivatives.[5][7]

  • Objective: To measure a compound's ability to inhibit the re-uptake of GABA into nerve terminals.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are prepared from rat brain tissue by differential centrifugation.

    • Assay Setup: Aliquots of the synaptosomal suspension are pre-incubated at 37°C with varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Initiation of Uptake: The uptake reaction is initiated by the addition of a small amount of radiolabeled [³H]-GABA.

    • Termination: After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes. Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor like Tiagabine.[7]

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls. The data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to block 50% of GABA uptake).

Data Presentation and Initial SAR Analysis

Table 1: Hypothetical SAR Data for N-Substituted Piperidine-3-Carboxylic Acids as GAT1 Inhibitors

Compound IDN-Substituent (R1)StereochemistryGAT1 Uptake IC₅₀ (µM)
1 (Hit) -HRacemic55
2a -CH₃Racemic48
2b -CH₂PhRacemic5.2
2c -(CH₂)₃PhRacemic1.8
2d -C(Ph)₂CH=CH₂Racemic0.09
3a (from 2d) -C(Ph)₂CH=CH₂(R)-isomer0.05
3b (from 2d) -C(Ph)₂CH=CH₂(S)-isomer15.7
  • Initial Interpretation:

    • N-Substitution is Key: Moving from an unsubstituted nitrogen (Cmpd 1) to even a methyl group (Cmpd 2a) has little effect. However, introducing lipophilic benzyl (Cmpd 2b) and phenpropyl (Cmpd 2c) groups dramatically increases potency, suggesting the presence of a large hydrophobic pocket.

    • Probing the Pocket: The significant jump in potency with the 4,4-diphenyl-3-butenyl group (Cmpd 2d) indicates this substituent optimally fills the hydrophobic region, consistent with SAR for known inhibitors like Tiagabine.[7]

    • Stereochemistry is Critical: Resolving the most potent racemate reveals a strong stereochemical preference. The (R)-isomer (Cmpd 3a) is ~300-fold more potent than the (S)-isomer (Cmpd 3b), indicating a highly specific and chiral binding orientation within the transporter.

Conclusion and Forward Look

This guide has outlined a structured, rationale-driven approach to conducting the initial SAR exploration of the piperidine carboxylic acid scaffold. By systematically modifying the three key vectors—the nitrogen, the carboxylic acid, and the ring itself—and employing robust, self-validating synthetic and biological protocols, researchers can efficiently map the chemical requirements for potent biological activity. The initial data, as exemplified in our hypothetical table, provides clear direction for the next phase of drug discovery: lead optimization. Future work would focus on exploring the most promising substituents in greater depth, resolving stereoisomers early, and beginning to profile promising compounds for crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance the hit toward a viable clinical candidate.

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  • Guler, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters.
  • Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The inherent analytical challenge of this molecule lies in its zwitterionic nature, possessing both a basic dimethylpyrimidine moiety and an acidic carboxylic acid group, which can lead to poor peak shape and insufficient retention on conventional C18 columns. This guide explains the causal logic behind the strategic selection of chromatographic parameters, including mobile phase pH control to modulate analyte ionization, ensuring sharp, symmetrical peaks and reproducible retention. We provide a comprehensive, step-by-step protocol for routine analysis and a complete method validation workflow designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Rationale

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in drug discovery and development. Accurate quantification is essential for purity assessment, stability testing, and quality control. The primary challenge in developing an HPLC method for this analyte is its polarity and its ability to exist in various ionic forms depending on the pH.

The Causality Behind Our Approach:

Reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity, is the most widely used mode of HPLC in the pharmaceutical industry.[3][4] However, polar analytes like the target compound are often poorly retained.[5][6][7] The core of our method development strategy is the precise control of the analyte's ionization state through mobile phase pH adjustment.

  • Analyte Ionization: The carboxylic acid group is acidic (typical pKa ~4-5), while the nitrogen atoms in the pyrimidine ring are basic. At a neutral pH, the molecule is zwitterionic and highly polar, leading to minimal retention on a hydrophobic stationary phase.

  • pH Manipulation for Retention: To enhance retention, we must increase the analyte's hydrophobicity. This is achieved by setting the mobile phase pH to a value significantly lower than the pKa of the carboxylic acid. At a pH of ~2.5, the carboxylic acid is protonated (neutral), significantly reducing its polarity. While the pyrimidine ring becomes protonated (cationic), the overall hydrophobicity of the molecule is increased, allowing for effective interaction with the C18 stationary phase.[6] This acidic mobile phase also improves peak shape by minimizing secondary interactions with residual silanols on the silica-based column packing.

This method, therefore, leverages fundamental chromatographic principles to overcome the challenges posed by the analyte's structure, resulting in a robust and reliable analytical procedure.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260/1290 Infinity II or similar).

  • Data Acquisition: Chromatography data station (e.g., OpenLab CDS or Empower).

  • Reagents:

    • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid reference standard (Purity ≥95%).[8]

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

    • Phosphoric Acid (H₃PO₄) (85%, Analytical Grade).

    • Water (Deionized, 18.2 MΩ·cm).

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 24 minutes
  • Preparation of Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a final concentration within the calibrated range (e.g., 50 µg/mL). Filter all solutions through a 0.45 µm syringe filter prior to injection.

Protocol 1: Quantitative Analysis Workflow

This protocol outlines the step-by-step procedure for analyzing a sample.

Workflow Diagram: HPLC Analysis

cluster_prep Preparation cluster_hplc HPLC Execution cluster_data Data Analysis prep_mobile 1. Prepare Mobile Phases (Buffer pH 2.5 & ACN) prep_std 2. Prepare Standard Solutions (Stock & Working Standards) prep_sample 3. Prepare Sample Solution (Dissolve & Filter) setup 4. System Setup (Equilibrate Column) prep_sample->setup suitability 5. System Suitability Test (Inject Standard 5x) setup->suitability sequence 6. Run Sequence (Standards & Samples) suitability->sequence integration 7. Peak Integration (Review Baselines) sequence->integration calibration 8. Generate Calibration Curve (Response vs. Concentration) integration->calibration quantification 9. Quantify Analyte (Calculate Sample Concentration) calibration->quantification report 10. Generate Report quantification->report

Caption: A streamlined workflow for the quantitative analysis of the target analyte.

  • System Preparation: Set up the HPLC system according to the conditions in the chromatographic table. Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for analysis if it meets the criteria outlined in the table below. This step ensures the system is performing correctly before analyzing samples.

  • Calibration Curve: Inject the series of working standard solutions from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing:

    • Integrate the peak corresponding to the analyte in all chromatograms.

    • Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

System Suitability Parameters
ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeConfirms the precision of the system over multiple injections.

Protocol 2: Method Validation (ICH Q2(R2) Framework)

To ensure this analytical method is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[1][9][10] The following protocol describes the required experiments.

Diagram: ICH Method Validation Logic

cluster_core Core Validation Characteristics cluster_limits Limit Characteristics Accuracy Accuracy % Recovery Range Range Upper & Lower Levels Accuracy->Range Precision Precision Repeatability Intermediate Precision Precision->Range Specificity Specificity No Interference Linearity Linearity r² ≥ 0.995 Linearity->Range LOD LOD Signal-to-Noise ~3:1 LOQ LOQ Signal-to-Noise ~10:1 LOD->LOQ Robustness {Robustness | Deliberate Small Changes (pH, Temp, Flow)} Method Developed Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Range Method->LOD Method->LOQ Method->Robustness

Caption: Interrelationship of validation parameters as per ICH Q2(R2) guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • If available, inject solutions containing known impurities or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity analysis using a PDA detector should confirm spectral homogeneity.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[11]

  • Protocol:

    • Prepare and inject at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration for an assay). For this method, a range of 1-200 µg/mL is proposed.

    • Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. It is often demonstrated as percent recovery.[9]

  • Protocol:

    • Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration).

    • This can be done by spiking a placebo matrix with known amounts of the analyte or by analyzing samples with a known concentration.

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[11]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ
  • Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

    • Inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ determination must be supported by demonstrating acceptable precision (%RSD ≤ 10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

    • Analyze a system suitability solution under each modified condition and assess the impact on retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.

Hypothetical Validation Summary
Validation ParameterExpected Result
Specificity No interference observed.
Linearity (1-200 µg/mL) r² > 0.999
Accuracy 99.1% - 101.5% Recovery
Precision (Repeatability) %RSD < 1.0%
Precision (Intermediate) %RSD < 1.5%
LOQ ~0.5 µg/mL
LOD ~0.15 µg/mL
Robustness System suitability passes under all varied conditions.

Conclusion

The RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The strategic control of mobile phase pH effectively overcomes the challenges associated with the analyte's polar and zwitterionic structure. The detailed protocols for both routine analysis and comprehensive method validation provide a complete framework for implementation in a regulated quality control environment, ensuring reliable and accurate results.

References

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Zavareh, H. S., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As this is a hypothetical future date, a placeholder URL is used, but the content reflects the principles of the cited guidelines).

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a comprehensive, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in human plasma. Designed for drug development professionals, this protocol emphasizes not only the procedural steps but also the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometric detection. The methodology employs a straightforward protein precipitation extraction, offering a balance of efficiency, recovery, and reduced matrix effects suitable for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) studies. The method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity, reproducibility, and reliability.[1][2]

Introduction and Scientific Principles

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development. Its structure, featuring both a basic piperidine-pyrimidine moiety and an acidic carboxylic acid group, presents unique challenges and opportunities for bioanalysis. Accurate measurement of its concentration in plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4] This method leverages a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering (precursor ion and product ion) to ensure that the detected signal is highly specific to the analyte of interest, even in a complex biological matrix like plasma.

The selection of the sample preparation technique is critical and is dictated by the physicochemical properties of the analyte and the required throughput.[5] For this method, Protein Precipitation (PPT) was chosen as the primary extraction technique. PPT is a simple, fast, and cost-effective method that involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[6] This disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[7] While techniques like Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT offers a significant advantage in throughput and is often sufficient for robust LC-MS/MS analysis, especially when paired with a stable isotope-labeled internal standard to compensate for potential matrix effects.[8]

The potential for matrix effects —the suppression or enhancement of analyte ionization by co-eluting endogenous components from the plasma—is a primary concern in any LC-MS/MS bioanalytical method.[9][10] This protocol directly addresses this by incorporating a stable isotope-labeled internal standard (SIL-IS) and a thorough validation procedure to quantitatively assess and mitigate the impact of the plasma matrix.[11][12]

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂[13]
CAS Number 797028-97-8[13]
Molecular Weight 235.28 g/mol Calculated
Key Features Carboxylic acid (acidic), Pyrimidine-piperidine (basic)Structural Analysis

Materials and Reagents

  • Analytes: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Reference Standard, >98% purity), 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid-d4 (Stable Isotope Labeled Internal Standard, >98% purity).

  • Plasma: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, >99%).

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, calibrated pipettes.

Instrumentation and Conditions

Liquid Chromatography

The chromatographic separation is designed to retain and resolve the analyte from the bulk of endogenous plasma components, particularly phospholipids, which are a common source of matrix effects.[3] A reversed-phase C18 column is used with a fast gradient elution. The addition of formic acid to the mobile phase serves to protonate the analyte, improving peak shape and enhancing ionization efficiency in positive ion mode.[14]

ParameterSetting
LC System UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
Analytical Column C18, 50 x 2.1 mm, 1.8 µm particle size
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution See table below

Gradient Profile:

Time (min) %B
0.0 5
0.5 5
2.5 95
3.0 95
3.1 5

| 4.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection. Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the pyrimidine and piperidine rings, which are readily protonated to form [M+H]⁺ ions. The MRM transitions are optimized for both the analyte and the SIL-IS to ensure maximum sensitivity and specificity.

ParameterSetting
MS System Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Curtain Gas 35 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 40 psi

Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 236.1 121.1 25
Analyte (Confirming) 236.1 190.1 20

| SIL-IS | 240.1 | 121.1 | 25 |

Detailed Experimental Protocols

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and SIL-IS reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and QC Samples
  • Calibration Curve: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 5, 25, 100, 250, 500, 1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ QC: At the Lower Limit of Quantification (e.g., 1 ng/mL).

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL).

    • Mid QC: In the middle of the calibration range (e.g., 200 ng/mL).

    • High QC: At ~80% of the Upper Limit of Quantification (e.g., 800 ng/mL).

Plasma Sample Extraction Protocol

This protocol utilizes a simple and rapid protein precipitation procedure.[15][16]

  • Aliquot: Using a calibrated pipette, transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate & Add IS: Add 200 µL of the IS Spiking Solution (100 ng/mL SIL-IS in acetonitrile) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.[7]

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate or LC autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10 min @ >12,000g) vortex->centrifuge transfer 5. Transfer Supernatant to 96-well Plate centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS System transfer->inject data_acq 7. Data Acquisition (MRM Mode) inject->data_acq integration 8. Peak Integration & Ratio Calculation (Analyte Area / IS Area) data_acq->integration quant 9. Quantify Concentration (via Calibration Curve) integration->quant

Fig 1. Overall workflow for the quantification of the analyte in plasma.

Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[1][2][17] The following validation experiments should be performed.

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Analyze the calibration curve in triplicate. The curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of nominal (±20% at the LLOQ).

  • Accuracy and Precision: Analyze six replicates of the QC samples (LLOQ, Low, Mid, High) on three separate days.

    • Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Matrix Effect: Quantitatively assess the matrix effect by comparing the peak area of the analyte spiked into extracted blank plasma from six different sources to the peak area of the analyte in a neat solution. The IS-normalized matrix factor should have a %CV of ≤15%.[11]

  • Recovery: Compare the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples. Recovery should be consistent across QC levels.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Bench-top stability: At room temperature for at least 4-6 hours.

    • Freeze-thaw stability: After at least three freeze-thaw cycles.

    • Long-term stability: Stored at -80°C for a duration covering the expected sample storage time.

Example Validation Summary Table
QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 1.0≤20%80-120%≤20%80-120%
Low 3.0≤15%85-115%≤15%85-115%
Mid 200.0≤15%85-115%≤15%85-115%
High 800.0≤15%85-115%≤15%85-115%

Conclusion

This application note provides a rapid, sensitive, and robust LC-MS/MS method for the quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in human plasma. The simple protein precipitation sample preparation makes it highly suitable for high-throughput analysis in a drug development setting. The validation procedures described ensure that the method generates reliable and reproducible data that meets stringent regulatory standards for bioanalysis.

References

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  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

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Application Note and Protocol: In Vitro Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a Novel GPR120 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GPR120 Modulation

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by medium and long-chain unsaturated fatty acids and plays a crucial role in various physiological processes, including the secretion of incretin hormones, adipogenesis, and anti-inflammatory responses.[3] The activation of GPR120 can trigger multiple downstream signaling pathways, primarily through Gαq/11, leading to an increase in intracellular calcium, and through β-arrestin-2-mediated pathways that temper inflammatory responses.[3][4]

This application note provides a detailed in vitro protocol for the characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a novel synthetic compound, as a GPR120 agonist. The described methodologies will enable researchers to assess the compound's potency and efficacy in activating GPR120 signaling pathways.

Compound Profile: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Parameter Value
IUPAC Name 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS Number 797028-97-8
Target G protein-coupled receptor 120 (GPR120/FFAR4)[1][5][6]

GPR120 Signaling Pathways

The activation of GPR120 initiates a cascade of intracellular events. The two primary signaling arms are the G-protein-dependent and the β-arrestin-dependent pathways. Understanding these pathways is critical for designing and interpreting in vitro assays.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates Barr2 β-arrestin-2 GPR120->Barr2 Recruits PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Induces Release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK Internalization Receptor Internalization Barr2->Internalization Anti_Inflammatory Anti-inflammatory Effects Barr2->Anti_Inflammatory Agonist 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid Agonist->GPR120 Binds and Activates

Caption: GPR120 signaling cascade upon agonist binding.

Experimental Workflow: Functional Characterization

The following workflow outlines the key in vitro assays to functionally characterize 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a GPR120 agonist.

Sources

Application Note: Investigating the Therapeutic Potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Glioblastoma and the Quest for Novel Therapeutics

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy. The therapeutic failure is largely attributed to the tumor's profound cellular heterogeneity, infiltrative nature, and the presence of glioma stem cells (GSCs) that contribute to recurrence and treatment resistance. A hallmark of GBM is the dysregulation of key signaling pathways that control cell growth, proliferation, and survival.[1][2][3]

Two of the most frequently altered signaling cascades in GBM are the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[1][4][5][6][7][8][9][10] Genetic alterations leading to the hyperactivation of these pathways are found in a vast majority of GBM tumors, making them compelling targets for therapeutic intervention.[1][4] This application note describes a comprehensive framework for evaluating the preclinical efficacy of a novel small molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (herein referred to as Compound X), in glioblastoma cell lines, with a hypothesized mechanism of action targeting these critical signaling networks.

Hypothesized Mechanism of Action of Compound X

While the precise molecular target of Compound X is under investigation, its structural motifs, featuring a dimethylpyrimidine and a piperidine-carboxylic acid, suggest potential interactions with kinase ATP-binding sites. We hypothesize that Compound X acts as a dual inhibitor of the PI3K/mTOR and MAPK pathways, crucial for GBM cell proliferation and survival. This dual-targeting approach could offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms that arise from the crosstalk between these two pathways.[6][7]

digraph "Hypothesized_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [arrowhead="vee", penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinases (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CompoundX [label="Compound X\n(1-(4,6-Dimethylpyrimidin-2-yl)piperidine-\n4-carboxylic acid)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> {Ras, PI3K} [color="#5F6368"]; Ras -> RAF [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];

// Inhibition Edges CompoundX -> {PI3K, mTOR, MEK} [arrowhead="tee", color="#EA4335", style=dashed, penwidth=2]; }

Figure 1: Hypothesized dual inhibitory action of Compound X on the PI3K/Akt/mTOR and MAPK signaling pathways in glioblastoma.

Experimental Workflow for Preclinical Evaluation

The following sections provide detailed protocols to assess the biological effects of Compound X on glioblastoma cell lines. This workflow is designed to provide a comprehensive understanding of the compound's anti-cancer properties, from its effects on cell viability to its impact on key signaling pathways.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [arrowhead="vee", penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Glioblastoma Cell Culture\n(e.g., U87MG, T98G, primary lines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Mechanism of Action\n(Western Blotting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Viability; Viability -> {Apoptosis, CellCycle} [label="Based on IC50"]; Apoptosis -> WesternBlot; CellCycle -> WesternBlot; WesternBlot -> DataAnalysis; }

Figure 2: A comprehensive experimental workflow for the preclinical evaluation of Compound X in glioblastoma cell lines.

Materials and Reagents

  • Cell Lines: Human glioblastoma cell lines (e.g., U87MG, T98G) and/or patient-derived primary glioblastoma cells.[11][12][13][14]

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or appropriate basal medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For primary or stem-like cells, use of specialized serum-free media may be required.[12][15]

  • Compound X: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[16][17]

  • Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit.[18][19][20]

  • Cell Cycle Analysis: Propidium Iodide (PI) staining solution with RNase A.[21][22][23][24]

  • Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin), and HRP-conjugated secondary antibodies.[25][26][27][28]

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This initial screen is crucial to determine the dose-dependent effect of Compound X on glioblastoma cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of Compound X (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of Compound X.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (U87MG)% Cell Viability (T98G)
0 (Vehicle)100 ± 4.5100 ± 5.2
185.2 ± 3.890.1 ± 4.1
555.6 ± 2.965.3 ± 3.5
1030.1 ± 2.142.7 ± 2.8
2515.8 ± 1.520.4 ± 1.9
505.3 ± 0.88.9 ± 1.2
IC50 (µM) ~6.2 ~8.5

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Rationale: To determine if the reduction in cell viability is due to programmed cell death (apoptosis), we will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[18][19][20][29] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[19][20]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at concentrations around its IC50 value (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Hypothetical Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X (IC50)50.8 ± 3.535.1 ± 2.814.1 ± 1.9
Compound X (2x IC50)20.4 ± 2.855.9 ± 4.123.7 ± 3.2

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Rationale: To investigate whether Compound X affects cell cycle progression, we will use propidium iodide (PI) staining of cellular DNA followed by flow cytometry.[21][22][23][24] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Hypothetical Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 3.125.8 ± 2.218.9 ± 1.8
Compound X (IC50)75.1 ± 4.210.5 ± 1.514.4 ± 1.3

Protocol 4: Western Blot Analysis of Key Signaling Pathways

Rationale: To validate the hypothesized mechanism of action, Western blotting will be performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways. A decrease in the phosphorylated forms of Akt and ERK would support the inhibitory role of Compound X. We will also probe for cleaved PARP as a marker of apoptosis.

Step-by-Step Protocol:

  • Protein Extraction: Treat glioblastoma cells with Compound X at various concentrations for a shorter duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[26]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, and anti-β-actin) overnight at 4°C.[25][27]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[25]

Expected Outcome: Treatment with Compound X is expected to show a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), with no significant change in the total Akt and ERK levels. An increase in the level of cleaved PARP would further confirm the induction of apoptosis.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Compound X) in glioblastoma cell lines. The hypothetical data suggests that Compound X effectively reduces cell viability, induces apoptosis, and causes cell cycle arrest, likely through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.

Successful outcomes from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies in orthotopic glioblastoma mouse models.

  • Pharmacokinetic and pharmacodynamic analyses to assess drug delivery across the blood-brain barrier.

  • Comprehensive toxicological studies.

  • Investigation of synergistic effects in combination with standard-of-care therapies like temozolomide and radiation.

This systematic approach will be instrumental in determining the therapeutic potential of this novel compound for the treatment of glioblastoma.

References

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Application Notes and Protocols for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This document provides a technical guide on the potential applications of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in the field of neuroscience research. It is important to note that as of the current date, specific published studies detailing the direct application of this compound in neuroscience are limited. Therefore, this guide synthesizes information on its chemical properties and the well-documented roles of its core structural motifs—the piperidine and pyrimidine rings—in neuropharmacology. We present a hypothesis-driven framework for its potential mechanisms of action and provide detailed, adaptable protocols for researchers to systematically investigate its neuroactive properties. This document is intended to serve as a foundational resource for initiating research into this novel compound.

II. Introduction to the Compound

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring linked to a dimethylpyrimidine group, with a carboxylic acid moiety attached to the piperidine structure.

PropertyValueSource
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid[1]
Synonyms 1-(4,6-Dimethyl-1,3-diazin-2-yl)piperidine-4-carboxylic acid, 2-(4-Carboxypiperidin-1-yl)-4,6-dimethylpyrimidine[1]
CAS Number 797028-97-8
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol [2]
Physical State Off-white powder[3]
Melting Point 158-160°C[2]

The unique combination of a bulky, substituted pyrimidine ring and a flexible piperidine-4-carboxylic acid scaffold suggests potential for interaction with various biological targets within the central nervous system (CNS). Piperidine derivatives are a cornerstone in drug discovery, forming the backbone of numerous pharmaceuticals targeting neurological disorders[4]. Similarly, pyrimidine-containing molecules have been investigated as inhibitors of various kinases and other enzymes, some of which are implicated in neurodegenerative diseases[5][6].

III. Postulated Mechanism of Action and Rationale for Investigation in Neuroscience

While the precise molecular target of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is unconfirmed, its structure allows for the formulation of several research hypotheses. The piperidine ring is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and ion channels. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups, potentially interacting with the active sites of enzymes or receptors. The dimethylpyrimidine moiety could engage in hydrophobic or pi-stacking interactions.

Based on the activities of structurally related compounds, potential areas of investigation include:

  • Enzyme Inhibition: Many pyrimidine derivatives are known to inhibit kinases. In a neuroscience context, kinases such as GSK-3β, CDK5, and various MAP kinases are implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions. The pyridine carboxylic acid scaffold, a related structure, has been explored for developing enzyme inhibitors for diseases like Alzheimer's[7].

  • Receptor Modulation: The piperidine scaffold is present in numerous CNS-active drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors. Derivatives of piperidine-4-carboxamide have been investigated as potential dopamine reuptake inhibitors[3].

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. Some piperidine derivatives have shown efficacy as inhibitors of adhesion molecules, which play a role in the inflammatory cascade in the brain[8].

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel neuroactive compound, providing a framework for investigating the effects of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR / Ion Channel Second_Messenger Second Messenger (e.g., cAMP, Ca2+) GPCR->Second_Messenger Activation Enzyme Membrane-Bound Enzyme Enzyme->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., CREB, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression (Neuronal Survival, Plasticity, Inflammation) Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Protein Synthesis Compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid Compound->GPCR Modulation Compound->Enzyme Inhibition

Caption: Hypothetical signaling pathway for a novel neuroactive compound.

IV. Experimental Protocols: A Roadmap for Investigation

The following protocols provide a tiered approach to systematically evaluate the neuropharmacological profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

A. Tier 1: Initial Screening and Cytotoxicity Assessment

Objective: To determine the optimal concentration range for cellular assays and to assess general cytotoxicity.

Protocol 1: MTT Assay for Neuronal Cell Viability

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

B. Tier 2: Functional Assays Based on Structural Hypotheses

Objective: To test the hypotheses regarding the compound's potential targets.

Protocol 2: Kinase Inhibition Assay (Example: GSK-3β)

  • Assay Principle: This protocol utilizes a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, while inhibition of the kinase results in a higher luminescence signal.

  • Reagents: Use a commercial kinase assay kit (e.g., Kinase-Glo®).

  • Procedure:

    • In a 96-well plate, add the GSK-3β enzyme, the substrate (e.g., a specific peptide), and the compound at various concentrations (typically in the range of the non-toxic concentrations determined in Tier 1).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the time specified in the kit instructions (e.g., 30 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value.

Protocol 3: Receptor Binding Assay (Example: Dopamine D2 Receptor)

  • Assay Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., [³H]-Spiperone) that binds to the D2 receptor. The ability of the test compound to displace the radioligand is measured.

  • Membrane Preparation: Use commercially available cell membranes expressing the human D2 receptor or prepare them from cultured cells.

  • Procedure:

    • In a 96-well filter plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram outlines the general workflow for screening a novel compound.

Screening_Workflow Start Novel Compound Tier1 Tier 1: Cytotoxicity (e.g., MTT Assay) Start->Tier1 Tier2 Tier 2: In Vitro Functional Assays (Kinase, Receptor Binding) Tier1->Tier2 Determine Concentration Hit_Validation Hit Validation & Lead Optimization Tier2->Hit_Validation Identify 'Hits' In_Vivo In Vivo Studies (Animal Models) Hit_Validation->In_Vivo End Preclinical Candidate In_Vivo->End

Sources

Application Notes and Protocols: Establishing a Preclinical Dosing Regimen for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust and reproducible dosing regimen for the novel compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in mouse models. Given the limited publicly available data on this specific molecule, this guide focuses on the foundational principles and methodologies required to determine key parameters, including maximum tolerated dose (MTD), pharmacokinetic (PK) profiles, and a therapeutically relevant dose range. The protocols herein are designed to be adaptable and are grounded in established best practices for preclinical in vivo pharmacology, ensuring scientific rigor and ethical considerations.

Introduction: The Scientific Rationale

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a dimethylpyrimidine moiety linked to a piperidine carboxylic acid scaffold. While the specific biological target and mechanism of action are not widely published, its structure suggests potential activity as a modulator of signaling pathways commonly associated with kinases or other enzymes that bind heterocyclic motifs.

Therefore, this guide presents a systematic, multi-phase approach to de-risk and characterize the in vivo behavior of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. We will proceed from initial dose escalation and tolerability studies to pharmacokinetic characterization, providing a framework that is both scientifically sound and ethically responsible. This process ensures that subsequent efficacy studies are built on a solid foundation of safety and exposure data.

A Phased Approach to Dosing Regimen Determination

The process of defining a dosing regimen is not a single experiment but a logical sequence of studies. Each phase provides critical data that informs the design of the next, progressively refining our understanding of the compound's in vivo properties.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Safety & Tolerability cluster_2 Phase 3: Exposure & Pharmacokinetics cluster_3 Phase 4: Efficacy Testing A In Vitro Potency (IC50) & Physicochemical Properties B Formulation Development & Vehicle Selection A->B Solubility Data C Maximum Tolerated Dose (MTD) Study (Dose Escalation) B->C Establishes Starting Dose Range & Formulation for In Vivo Use D Single-Dose Pharmacokinetic (PK) Study C->D Defines Upper Dose Limit for Safety E Dose-Response Efficacy Study D->E Links Dose to Exposure (AUC, Cmax) Informs Dose Selection & Frequency G cluster_pk Pharmacokinetic Workflow Dose Dose Administration (e.g., 20 mg/kg PO) Sample Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Plasma Separation (Centrifugation) Sample->Process Analyze LC-MS/MS Bioanalysis (Quantify [Drug]) Process->Analyze Model PK Modeling (Calculate Cmax, AUC, t1/2) Analyze->Model

Preparation of Stock Solutions of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, medicinal chemists, and drug development scientists on the preparation, handling, and storage of stock solutions of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 797028-97-8). Due to the absence of publicly available, specific solubility data for this compound, this document outlines a systematic approach to empirically determine its solubility in common laboratory solvents. It further details validated protocols for the preparation of high-concentration stock solutions, primarily in dimethyl sulfoxide (DMSO), and provides best practices for subsequent dilution, storage, and quality control to ensure experimental reproducibility and integrity.

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities.[1] The successful evaluation of such compounds in preclinical research is critically dependent on the accurate and consistent preparation of stock solutions. Factors such as poor aqueous solubility, potential for precipitation upon dilution, and solution stability can significantly impact the reliability of experimental data.[1]

This guide is designed to provide a robust framework for handling this compound, ensuring that researchers can generate high-quality, reproducible data. The protocols herein are grounded in established principles of laboratory practice and draw upon authoritative guidelines for reagent handling and quality management.

Compound Information & Safety Precautions

Before handling the compound, it is crucial to review all available information and implement appropriate safety measures.

Table 1: Compound Identification

PropertyValue
Compound Name 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
CAS Number 797028-97-8
Molecular Formula C₁₂H₁₇N₃O₂
Purity ≥95% (recommended)

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).

  • Work Area: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills.

  • Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to your institution's hazardous waste guidelines.

Protocol for Empirical Solubility Determination

Given the lack of specific solubility data, the first critical step is to determine the solubility of the compound in a range of relevant solvents. This empirical approach ensures the selection of the most appropriate solvent for stock solution preparation.

Materials
  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (solid)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile tips

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Cell culture medium relevant to the planned experiments

Experimental Workflow for Solubility Testing

G cluster_0 Step 1: Preparation cluster_1 Step 2: Dissolution Process cluster_2 Step 3: Incremental Solvent Addition cluster_3 Step 4: Calculation & Documentation A Weigh 1-2 mg of compound into a microcentrifuge tube B Add a small, precise volume of solvent (e.g., 100 µL) A->B C Vortex vigorously for 1-2 minutes B->C D Visually inspect for undissolved solid C->D E If solid remains, sonicate in a water bath for 10-15 min D->E Solid Present J Calculate final concentration (mg/mL or mM) D->J Fully Dissolved F Re-inspect for undissolved solid E->F G If solid persists, add another precise volume of solvent F->G Solid Present F->J Fully Dissolved H Repeat Vortexing and Sonication G->H I Continue until compound is fully dissolved H->I I->J K Record solubility in each solvent J->K G cluster_0 Stock Solution cluster_1 Intermediate Dilution (Optional) cluster_2 Final Working Solution cluster_3 Assay Plate A 10 mM Stock in 100% DMSO B Prepare intermediate dilutions in 100% DMSO A->B C Add small volume of DMSO stock to aqueous buffer/media A->C Direct Dilution B->C D Mix immediately and thoroughly C->D E Final DMSO concentration should be <0.5% D->E F Include a vehicle control (media + same % DMSO) E->F

Sources

Application Note: Purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The compound's amphoteric nature, possessing both a basic piperidine nitrogen and an acidic carboxylic acid, presents a significant purification challenge. This guide details a robust normal-phase column chromatography method using silica gel, with a focus on optimizing the mobile phase to achieve high purity and yield. The causality behind experimental choices, troubleshooting, and post-purification analysis are thoroughly explained to ensure replicable and reliable results for researchers in drug development and organic synthesis.

Introduction and Purification Rationale

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Target Compound) is a heterocyclic molecule with a molecular weight of 249.31 g/mol . Its structure incorporates both a weakly basic dimethylpyrimidine moiety and a piperidine ring, along with an acidic carboxylic acid group. This combination of functional groups makes the compound highly polar and gives it amphoteric properties, complicating purification by standard methods.

The primary challenge in the chromatographic purification of such compounds on silica gel, which is an acidic stationary phase, is severe peak tailing or streaking.[1] This phenomenon arises from the strong, and often inconsistent, ionic interactions between the analyte and the silica surface.[1] The carboxylic acid can deprotonate and bind strongly to the stationary phase, while the basic nitrogens can interact with the acidic silanol groups.

To overcome this, the chosen method must suppress these unwanted ionic interactions. The protocol described herein utilizes a mobile phase modified with a small percentage of a volatile acid. This additive ensures that the target compound remains in a single, fully protonated state, minimizing its interaction with the silica gel and allowing for a sharp, well-defined elution band.[2] This approach is a cornerstone of purifying acidic compounds on silica, leading to significantly improved separation efficiency.[1]

Physicochemical Properties & Safety

A thorough understanding of the compound's properties and the safe handling of all chemicals is paramount.

2.1. Compound Properties (Predicted)
PropertyValueSource/Justification
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 249.31 g/mol
Appearance White to off-white solid (predicted)Common for similar organic molecules
Solubility Soluble in polar organic solvents (Methanol, DMSO), sparingly soluble in less polar solvents (DCM, Ethyl Acetate), pH-dependent aqueous solubility.Inferred from functional groups
pKa (acidic) ~4-5 (Carboxylic Acid)Estimated based on similar structures
pKa (basic) ~7-8 (Piperidine Nitrogen)Estimated based on similar structures
2.2. Safety & Handling
  • Target Compound: While specific toxicity data is limited, similar heterocyclic compounds may cause skin, eye, and respiratory irritation.[3]

  • Solvents: The solvents used in this protocol (Dichloromethane, Methanol, Acetic Acid) are flammable, toxic, and/or irritants.[4][5] Acetonitrile, often used in HPLC, can be metabolized to cyanide.[5]

  • General Precautions: All manipulations must be performed in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7][8]

  • Waste Disposal: All chemical waste must be collected in designated, properly labeled containers and disposed of according to institutional and local regulations. Never pour chemical waste down the sink.[7]

Chromatographic Method Development

The selection of an appropriate chromatographic system is critical for successful purification. This section explains the rationale behind the chosen stationary and mobile phases.

3.1. Choice of Stationary Phase

Silica Gel (SiO₂): Standard silica gel (60 Å, 230-400 mesh) is selected as the stationary phase. It is a highly polar, acidic adsorbent that is cost-effective and widely used for normal-phase chromatography.[9] Its effectiveness relies on the differential adsorption of compounds based on their polarity; more polar compounds interact more strongly and elute later.[9]

3.2. Mobile Phase (Eluent) System Development

The key to this purification is the mobile phase composition. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound in the preliminary Thin-Layer Chromatography (TLC) analysis.[10] This Rƒ range typically translates well to column chromatography, ensuring good separation without excessively long elution times.

  • Base Solvent System: A combination of a moderately polar solvent (Ethyl Acetate or Dichloromethane) and a highly polar solvent (Methanol) is an excellent starting point.

  • The Critical Additive: The most significant challenge is the interaction of the carboxylic acid with the silica gel. To mitigate this, 0.5-1% of acetic acid is added to the mobile phase.[1] The acetic acid serves to fully protonate the carboxylate group of the target compound, preventing it from binding ionically to the silica. This results in a much cleaner separation with symmetrical peaks.[1][2]

The logical workflow for selecting these conditions is outlined below.

G cluster_Analyte Analyte Properties cluster_Problem Purification Challenge cluster_Solution Method Development Solution Analyte Target Compound: 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid Properties Amphoteric & Polar: - Acidic COOH group - Basic N atoms Analyte->Properties Problem Interaction with Silica Gel (Acidic Stationary Phase) Properties->Problem Tailing Causes Peak Tailing / Streaking Problem->Tailing MobilePhase Mobile Phase Optimization Tailing->MobilePhase Requires Solution Additive Add 0.5-1% Acetic Acid to Eluent MobilePhase->Additive Mechanism Suppresses COOH ionization (Keeps analyte protonated) Additive->Mechanism Result Sharp Elution Band & Improved Separation Mechanism->Result G Start Crude Product TLC 1. TLC Analysis (Solvent System Optimization) Start->TLC ColumnPrep 2. Column Preparation (Wet Slurry Packing) TLC->ColumnPrep Determines Eluent SampleLoad 3. Sample Loading (Dry Loading Method) ColumnPrep->SampleLoad Elution 4. Elution & Fraction Collection SampleLoad->Elution FractionAnalysis 5. Fraction Analysis via TLC Elution->FractionAnalysis Combine 6. Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions Evaporation 7. Solvent Removal (Rotary Evaporation) Combine->Evaporation End Pure Compound Evaporation->End

Sources

Unveiling Cellular Signaling: A Guide to Utilizing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a Chemical Probe for Protein Kinase B (Akt)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precision Tools in Kinase Research

Protein Kinase B, universally known as Akt, stands as a pivotal node in intracellular signaling cascades, governing a vast array of cellular processes including proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is a hallmark of numerous human pathologies, most notably cancer, rendering it a prime target for therapeutic intervention and basic research.[1] Small molecule chemical probes are indispensable tools for the temporal and dose-dependent interrogation of protein function within a native cellular context, offering a complementary approach to genetic methods.[2]

This guide details the application of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid , hereafter referred to as Probe-X , a potent and selective (hypothetical) inhibitor of Akt. The structural motif of a substituted pyrimidine coupled with a piperidine core is a well-established scaffold for kinase inhibitors, lending high plausibility to its interaction with the ATP-binding pocket of kinases like Akt.[1][2][3][4][5] We will provide a comprehensive overview of its (hypothesized) characteristics, detailed protocols for its use in cell-based assays, and guidance on the interpretation of experimental results. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible findings for researchers investigating the multifaceted roles of Akt.

Probe-X: Characterization of a Selective Akt Chemical Probe

The utility of a chemical probe is contingent upon its thorough characterization, ensuring that any observed biological effect can be confidently attributed to the modulation of the intended target.[6] Probe-X has been (hypothetically) subjected to a battery of in vitro and cellular assays to establish its potency, selectivity, and suitability for cell-based experiments.

Physicochemical and Pharmacokinetic Properties
PropertyValueSignificance
Molecular Formula C₁₂H₁₇N₃O₂Defines the elemental composition.
Molecular Weight 235.29 g/mol Influences membrane permeability and solubility.
Purity >98% (LC-MS/NMR)High purity is essential to avoid off-target effects from contaminants.
Solubility >100 mM in DMSOEnables the preparation of concentrated stock solutions for cellular assays.
Aqueous Solubility 25 µM at pH 7.4Provides an indication of its solubility in physiological buffers.
LogP 1.8Predicts its lipophilicity and potential for membrane permeability.
Cell Permeability (PAMPA) HighIndicates the ability of the probe to cross cellular membranes and reach its intracellular target.
Biochemical and Cellular Activity
ParameterValueAssay TypeRationale
Akt1 IC₅₀ 25 nMIn vitro kinase assayDemonstrates potent inhibition of the primary target isoform.
Akt2 IC₅₀ 35 nMIn vitro kinase assayShows high potency against a closely related isoform.
Akt3 IC₅₀ 40 nMIn vitro kinase assayConfirms broad activity against the Akt family.
Selectivity Panel (468 kinases) >100-fold selectiveKinome-wide binding assayEstablishes high selectivity for Akt over other kinases, a critical feature of a high-quality chemical probe.[6]
Cellular Target Engagement 150 nM (EC₅₀)NanoBRET™ AssayConfirms that the probe enters cells and binds to Akt in a cellular context.
Phospho-PRAS40 IC₅₀ 200 nMWestern BlotMeasures the inhibition of a direct downstream substrate of Akt, providing a functional readout of target engagement in cells.

Experimental Protocols: Interrogating Akt Signaling with Probe-X

The following protocols provide a framework for utilizing Probe-X to investigate Akt signaling in cultured cells. It is imperative to include appropriate controls to ensure the validity of the experimental findings.

Workflow for Cellular Assay using Probe-X```dot
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition

This protocol is designed to assess the dose-dependent inhibition of Akt signaling by measuring the phosphorylation of a downstream substrate, PRAS40.

Materials:

  • Probe-X

  • Cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Growth factor (e.g., IGF-1, EGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-Akt, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal Akt activity.

  • Probe-X Treatment: Prepare serial dilutions of Probe-X in serum-free medium. A typical dose-response range would be from 10 µM down to 1 nM. Add the diluted Probe-X to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the highest concentration used.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: Normalize the protein concentrations and perform SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the phospho-PRAS40 signal to total PRAS40 and the loading control (GAPDH). Plot the normalized signal against the log of the Probe-X concentration to determine the IC₅₀.

Protocol 2: Cell Proliferation Assay

This protocol assesses the functional consequence of Akt inhibition on cell proliferation.

Materials:

  • Probe-X

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.

  • Probe-X Treatment: The following day, treat the cells with a serial dilution of Probe-X in complete medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the Probe-X concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Best Practices

  • On-Target Confirmation: To confirm that the observed phenotype is due to Akt inhibition, consider rescue experiments using a constitutively active Akt mutant or by using a structurally distinct Akt inhibitor as an orthogonal control.

  • Negative Control: A structurally similar but inactive analog of Probe-X, if available, is an excellent negative control to rule out off-target effects related to the chemical scaffold.

  • Dose-Response: Always perform dose-response experiments. A clear sigmoidal curve supports a specific pharmacological effect.

  • Time-Course Experiments: The kinetics of Akt signaling can be rapid. Perform time-course experiments to determine the optimal pre-incubation and stimulation times.

Akt Signaling Pathway

G cluster_0 Upstream Activation cluster_1 Akt Activation cluster_2 Downstream Effects GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits PRAS40 PRAS40 Akt->PRAS40 Inhibits GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation PRAS40->Cell_Growth Regulates GSK3b->Cell_Growth Regulates Cell_Survival Cell Survival FOXO->Cell_Survival Regulates ProbeX Probe-X ProbeX->Akt Inhibits ATP Binding

Caption: Simplified Akt signaling pathway and the point of intervention by Probe-X.

Conclusion

Probe-X represents a valuable (hypothetical) tool for the detailed investigation of Akt signaling. Its (postulated) potency and selectivity, coupled with the robust protocols outlined in this guide, should empower researchers to dissect the complex roles of Akt in health and disease with a high degree of confidence. As with any chemical probe, careful experimental design and the use of appropriate controls are paramount for generating meaningful and reproducible data.

References

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Development of pyridopyrimidines as potent Akt1/2 inhibitors. PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]

  • The promise and peril of chemical probes. National Institutes of Health. [Link]

Sources

experimental protocol for testing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid: A Foundational Screening Protocol for a Novel Chemical Entity

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven experimental framework for the initial in vivo assessment of the novel chemical entity (NCE), 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Given the absence of established biological targets for this specific molecule, this guide is structured as a foundational, multi-tiered screening protocol. Its primary objective is to establish a preliminary safety, tolerability, and pharmacokinetic profile, which is a critical first step in any drug development pipeline before proceeding to more specific efficacy models.[1][2]

The structural motifs present in the compound—a pyrimidine ring and a piperidine-4-carboxylic acid core—are found in various biologically active agents, including kinase inhibitors and potential analgesics, suggesting a broad range of potential therapeutic applications.[3][4] This protocol is therefore designed to be broadly applicable and to generate the foundational data necessary to guide future, more targeted investigations.

Pillar 1: Strategic & Ethical Considerations for In Vivo Research

Before any experimental procedures are initiated, a robust pre-procedural planning phase is mandatory to ensure scientific rigor, reproducibility, and ethical compliance.[2][5][6]

Compound Formulation and Vehicle Selection

The carboxylic acid moiety suggests potential challenges with aqueous solubility.[7][8] Therefore, a systematic approach to vehicle selection is paramount.

  • Rationale: The chosen vehicle must be non-toxic at the administered volume and should solubilize the compound completely to ensure accurate dosing. An inappropriate vehicle can lead to precipitation at the injection site, causing inflammation and erratic absorption.

  • Screening Protocol:

    • Attempt solubilization in standard aqueous vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), and 5% Dextrose in Water (D5W).

    • If insoluble, assess solubility in common co-solvent systems. A recommended starting point is a ternary system such as 10% DMSO / 40% PEG400 / 50% Water.

    • The final formulation should be sterile-filtered (0.22 µm filter) before administration.

Animal Model Selection and Husbandry

For initial screening, a common inbred rodent strain is recommended to minimize genetic variability.

  • Rationale: The C57BL/6 mouse is a well-characterized model with extensive background data available. Sprague-Dawley rats can also be used and may be preferable for studies requiring larger blood volumes for pharmacokinetic analysis.[9]

  • Specifications:

    • Species: Mus musculus (Mouse)

    • Strain: C57BL/6

    • Age: 8-10 weeks

    • Sex: Male and female groups should be tested separately to identify potential sex-specific differences in toxicity or metabolism.

    • Acclimatization: Animals must be acclimatized to the facility for a minimum of 7 days before the start of the experiment.

    • Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water unless fasting is required).

Ethical Review and Approval

All procedures must be detailed in a protocol submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. This protocol is designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[5]

Pillar 2: Tiered Experimental Protocols

This section details a logical, tiered approach to the in vivo evaluation, starting with safety and progressing to pharmacokinetics and exploratory pharmacodynamics.

Workflow Overview

The overall experimental process follows a sequential and decision-based path. The results from the Dose Range-Finding study directly inform the doses selected for the subsequent Pharmacokinetic and Biomarker studies.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Reporting A Compound Formulation & Vehicle Selection B IACUC Protocol Approval A->B C Animal Acclimatization (7 Days) B->C D Protocol 1: Dose Range-Finding (DRF)/ Maximum Tolerated Dose (MTD) C->D E Data Analysis: Determine MTD & Select Doses D->E Inform Dosing F Protocol 2: Single-Dose Pharmacokinetics (PK) E->F G Protocol 3: Exploratory Biomarker & Histology Analysis E->G H Terminal Tissue & Blood Collection F->H G->H I Bioanalysis of PK Samples (LC-MS/MS) H->I J Biomarker Assays (e.g., Clinical Chemistry) H->J K Histopathological Evaluation H->K L Integrated Data Analysis & Final Report I->L J->L K->L

Caption: High-level workflow for the initial in vivo evaluation of an NCE.

Protocol 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the single-dose tolerability profile and identify the maximum tolerated dose (MTD), defined as the highest dose that does not produce life-threatening toxicity or more than a 10-20% loss in body weight.[10]

  • Experimental Design:

    • Groups: 5 groups (n=3-5 mice/sex/group).

    • Administration Route: Intraperitoneal (IP) injection is recommended for initial studies as it bypasses first-pass metabolism and ensures complete bioavailability, although oral (PO) gavage can also be used if oral administration is the intended clinical route.[11][12]

    • Dosing:

      • Group 1: Vehicle control

      • Group 2: 10 mg/kg

      • Group 3: 30 mg/kg

      • Group 4: 100 mg/kg

      • Group 5: 300 mg/kg (Note: These are starting doses and should be adjusted based on any available in vitro cytotoxicity data.)

GroupTreatmentDose (mg/kg)RouteN (per sex)
1Vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline)0IP3-5
21-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid10IP3-5
31-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid30IP3-5
41-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid100IP3-5
51-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid300IP3-5
Table 1: Dosing schedule for the MTD study.
  • Step-by-Step Methodology:

    • Record the initial body weight of all animals on Day 0.

    • Administer a single bolus dose of the compound or vehicle via IP injection. Use a 25-27G needle.[13] The injection volume should not exceed 10 mL/kg.[11]

    • Observe animals continuously for the first hour post-dose, then at 4 hours, 8 hours, and 24 hours. Record any clinical signs of toxicity (e.g., lethargy, ataxia, piloerection, changes in respiration).

    • Record body weights and perform clinical observations daily for 7-14 days.

    • At the end of the observation period, euthanize animals and perform a gross necropsy, noting any abnormalities in major organs.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption and disposition of the compound after a single administration. This provides crucial information on drug exposure (Cmax, AUC) and half-life.[10]

  • Experimental Design:

    • Dose Selection: Based on the MTD study, select two well-tolerated doses (e.g., a low and a high dose, such as 10 mg/kg and 100 mg/kg).

    • Groups: 2 groups (n=3-4 mice/group). A sparse sampling design is often used for mice.

    • Administration: A single IP or PO dose. For PO administration, animals should be fasted for 4-6 hours prior to dosing.[12]

  • Step-by-Step Methodology:

    • Administer the selected dose of the compound.

    • Collect blood samples (~50-100 µL) at designated time points. A typical schedule for an IP dose would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Blood should be collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Immediately process blood by centrifuging at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Time PointBlood Collection
Pre-dose (0)
5 min
15 min
30 min
1 hr
2 hr
4 hr
8 hr
24 hr
Table 2: Example sparse sampling schedule for a murine PK study.
Protocol 3: Exploratory Biomarker and Histology Analysis
  • Objective: To identify any potential on-target or off-target effects of the compound by examining a panel of safety and response biomarkers and conducting histopathological analysis of key organs.[14][15] This provides an early indication of the compound's pharmacodynamic effects and potential liabilities.[10][16]

  • Experimental Design:

    • This study can be combined with the PK study. At the final time point (24 hours), terminal samples are collected.

    • Groups: Vehicle control and at least one active dose group (ideally, a mid-to-high dose that is well-tolerated).

  • Step-by-Step Methodology:

    • At 24 hours post-dose, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a terminal cardiac puncture to collect a large volume of blood. Process a portion for plasma (for biomarker analysis) and store the remainder as whole blood if needed.

    • Immediately perfuse the animal with saline, followed by 10% neutral buffered formalin.

    • Harvest key organs: liver, kidneys, spleen, heart, lungs, and brain.

    • Fix tissues in 10% neutral buffered formalin for at least 24 hours before processing for routine paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

    • Analyze plasma samples for a standard clinical chemistry panel (see Table 3).

    • A board-certified veterinary pathologist should perform a blinded evaluation of the H&E-stained tissue sections.

Biomarker CategorySpecific AnalytesPotential Indication
Hepatotoxicity ALT, AST, ALP, BilirubinLiver Damage
Nephrotoxicity BUN, CreatinineKidney Dysfunction
Inflammation CRP, Cytokine PanelSystemic Inflammation
Metabolic Glucose, TriglyceridesMetabolic Disruption
Table 3: Recommended panel for exploratory plasma biomarker analysis.[10][17]

Pillar 3: Data Interpretation & Next Steps

The integration of data from these three protocols provides a holistic preliminary assessment of the NCE.

G cluster_input Inputs cluster_output Outcomes MTD MTD Result Decision Go / No-Go Decision Point MTD->Decision Defines Tolerable Exposure Range PK PK Profile (AUC, Cmax, T1/2) PK->Decision Quantifies Exposure & Bioavailability PD Biomarker & Histo Data PD->Decision Identifies Safety Signals & Potential Efficacy Clues Go Proceed to Efficacy Models (e.g., Neurological, Metabolic) Decision->Go Favorable Profile NoGo Terminate or Re-engineer Compound Decision->NoGo Unfavorable Profile (e.g., High Toxicity, Poor PK)

Caption: Decision-making matrix based on integrated in vivo screening data.

  • Favorable Outcome: A high MTD, predictable pharmacokinetics with adequate exposure, and no significant findings in the biomarker or histology analyses would strongly support advancing the compound.

  • Unfavorable Outcome: Low tolerability (low MTD), rapid clearance leading to poor exposure, or clear signs of organ toxicity would indicate a need to either terminate the program or engage in medicinal chemistry efforts to re-engineer the molecule.

If the initial screen is successful, the next logical step is to test the compound in relevant disease models. For example, if any behavioral changes were noted, animal models of neurological disorders could be explored.[18][19][20] If metabolic biomarkers were altered, models of metabolic disease would be appropriate.[17][21][22]

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Sources

Application Note & Protocols: A Strategic Framework for Developing a High-Throughput Screening Assay for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents often begins with the identification of "hit" compounds from large chemical libraries that modulate the activity of a biological target. The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for medicinal chemistry campaigns due to the prevalence of pyrimidine and piperidine moieties in known bioactive molecules.[1][2] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and validate active analogs from this chemical series. We detail a multi-tiered strategy, beginning with a high-throughput primary biochemical assay, followed by orthogonal and cell-based secondary assays to confirm activity and assess cellular effects. This guide emphasizes the rationale behind methodological choices, rigorous assay validation, and data interpretation to ensure the generation of reliable and actionable results.

Introduction: The Rationale for a Tiered Screening Approach

The path from a compound library to a validated lead series is fraught with challenges, including the high rate of false positives and negatives inherent in single-point screening. A successful screening campaign, therefore, relies not on a single assay but on a strategically designed cascade of assays.[3] This tiered approach, illustrated below, is designed to efficiently triage large numbers of compounds, ensuring that only the most promising candidates advance, thereby saving time, resources, and effort.

Our proposed workflow for the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid analog library is as follows:

  • Primary Screen: A high-throughput, sensitive, and cost-effective biochemical assay to identify all potential "hits" that interact with the target of interest.

  • Hit Confirmation: Re-testing of initial hits in the primary assay to eliminate random errors.

  • Secondary & Orthogonal Assays: Confirmation of activity in a different, technology-independent assay to rule out artifacts. This step often includes dose-response studies to determine potency (e.g., IC50).

  • Cell-Based Assays: Evaluation of confirmed hits in a more physiologically relevant cellular context to assess cell permeability, target engagement, and potential cytotoxicity.[4][5]

G cluster_0 Screening Cascade Compound_Library Analog Library (10,000+ Compounds) Primary_Screen Primary HTS Assay (e.g., Fluorescence Polarization) Single Concentration Compound_Library->Primary_Screen Initial Screen Hit_Confirmation Hit Confirmation Re-test in Primary Assay Primary_Screen->Hit_Confirmation ~1-3% Hit Rate Dose_Response Dose-Response (IC50) 10-point Titration Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., AlphaScreen) Orthogonal Method Dose_Response->Secondary_Assay Potency Ranking Cell_Based_Assay Cell-Based Assays (Target Engagement & Cytotoxicity) Secondary_Assay->Cell_Based_Assay Mechanism Confirmation Lead_Series Validated Lead Series (SAR Analysis) Cell_Based_Assay->Lead_Series Cellular Activity Confirmed

Caption: High-level workflow for the screening cascade.

Part I: Primary High-Throughput Screening (HTS)

The choice of a primary HTS assay is critical and depends on the nature of the biological target. For this guide, we will assume the target is a purified protein (e.g., a kinase, protease, or receptor) for which a direct binding interaction can be measured. Below is a comparison of suitable HTS technologies.

Technology Principle Throughput Pros Cons
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled probe upon binding to a larger protein.[6]Very HighHomogeneous (no-wash), cost-effective, robust, widely applicable for binding assays.[7][8]Requires a fluorescent probe; low signal window for very large or very small binding partners.[8]
AlphaScreen® Proximity-based assay where donor and acceptor beads generate a luminescent signal when brought close by a molecular interaction.[9]Very HighHighly sensitive, homogeneous, versatile for various target classes (PPIs, enzymes).[10]Can be sensitive to light and colored compounds; requires specific instrumentation.[11]
Cell-Based Assays Measure a cellular response (e.g., reporter gene expression, cell viability, second messenger signaling).[3][4]Medium-HighPhysiologically relevant, provides functional data, can be used for unknown targets (phenotypic screening).[5]More complex, higher variability, potential for compound cytotoxicity to interfere with the readout.[12]
Table 1: Comparison of Common HTS Assay Technologies.

For our primary screen, we select a Fluorescence Polarization (FP) Competition Assay due to its robustness, cost-effectiveness, and simple "mix-and-read" format, making it ideal for screening large libraries.[6]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay measures the binding of a small, fluorescently labeled molecule (the "tracer") to a larger protein target.[7]

  • Low Polarization: When the tracer is unbound and free in solution, it tumbles rapidly, and excitation with polarized light results in emitted light that is largely depolarized.

  • High Polarization: When the tracer is bound to the large protein, its tumbling is slowed dramatically. Excitation with polarized light now results in emitted light that remains highly polarized.

In a competition assay, an unlabeled compound (our analog) that binds to the same site as the tracer will displace it, causing a decrease in the measured polarization. This change is the signal that identifies a "hit".

G cluster_0 No Inhibitor Present cluster_1 Inhibitor (Hit) Present A Protein Target C Bound Complex (Slow Tumbling -> High FP Signal) A->C B Fluorescent Tracer B->C D Protein Target G Bound Complex (Non-fluorescent) D->G E Fluorescent Tracer (Free -> Fast Tumbling -> Low FP Signal) F Analog 'Hit' F->G

Caption: Principle of the FP competition assay.

Detailed Protocol: 384-Well FP Primary Assay

This protocol is designed for a 384-well plate format and assumes the prior development of a suitable fluorescent tracer for the target protein.

Materials and Reagents:

  • Target Protein (e.g., Kinase X)

  • Fluorescent Tracer (specific to Target Protein)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Analog Library (compounds dissolved in 100% DMSO)

  • Positive Control (known inhibitor of Target Protein)

  • Negative Control (100% DMSO)

  • Low-volume 384-well black assay plates (e.g., Corning 3820)

Instrumentation:

  • Microplate reader capable of fluorescence polarization detection (e.g., BMG LABTECH PHERAstar, PerkinElmer EnVision).[8]

  • Acoustic liquid handler (e.g., ECHO 525) or pin tool for compound dispensing.

  • Multichannel pipette or automated liquid dispenser.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each analog from the library stock plates into the corresponding wells of a 384-well assay plate.

    • Dispense 50 nL of a known inhibitor (positive control) into control columns (e.g., 23-24).

    • Dispense 50 nL of 100% DMSO (negative control) into control columns (e.g., 1-2).

    Scientist's Note: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS accuracy and cost-efficiency. The final DMSO concentration should be kept low (<1%) to avoid assay interference.

  • Protein-Tracer Mix Preparation:

    • Prepare a 2X working solution of the Target Protein and Fluorescent Tracer in Assay Buffer. The optimal concentrations must be predetermined during assay development (typically, protein concentration is at its Kd and tracer is at a low nM concentration).

    • For a 384-well plate with a 20 µL final volume, you will need ~8 mL of this 2X mix.

  • Reagent Addition:

    • Add 10 µL of Assay Buffer to all wells containing compounds and controls.

    • Add 10 µL of the 2X Protein-Tracer mix to all wells. The final reaction volume is 20 µL.

    Scientist's Note: The order of addition can be important. Here, we pre-incubate the compound with the protein before adding the tracer to allow for competitive binding to reach equilibrium.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Data Acquisition:

    • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to bring all liquid to the bottom of the wells.

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.

Part II: Assay Validation and Quality Control

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust and reliable.[13][14] This is typically done by running several plates with only positive and negative controls.

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality. It reflects the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean high signal (negative control) to the mean low signal (positive control).

  • Coefficient of Variation (%CV): A measure of the data variability within the high and low controls. A %CV of <10% is generally acceptable.

Parameter Formula Acceptance Criteria Example Data
Z'-factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.50.78
S/B Ratio μneg / μpos> 23.5
%CV (Controls) (σ / μ) * 100< 10%4.5%
Table 2: Mandatory Assay Validation Metrics and Example Data. (σ = standard deviation, μ = mean).

Part III: Secondary and Confirmatory Assays

Hits identified in the primary screen must be confirmed through a series of secondary assays to eliminate false positives and gather more detailed information.

Orthogonal Biochemical Assay: AlphaScreen®

An orthogonal assay uses a different technology to measure the same biological event, ensuring the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference). AlphaScreen is an excellent choice.[9][16]

Principle: One binding partner is attached to a Donor bead and the other to an Acceptor bead. When they interact, the beads are brought into proximity (<200 nm). Exciting the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade that results in light emission at 520-620 nm.[10] A competing compound will disrupt this interaction, causing a decrease in signal.

Protocol Summary:

  • Reagent Preparation: Prepare biotinylated Target Protein, a His-tagged binding partner (or antibody-captured ligand), Streptavidin-coated Donor beads, and Ni-NTA Acceptor beads.[10]

  • Assay Procedure: In a 384-well plate, add the confirmed hit compound, the biotinylated protein, and the His-tagged partner. Incubate.

  • Bead Addition: Add a mixture of the Donor and Acceptor beads.

  • Incubation: Incubate for 1-2 hours in the dark.

  • Read Plate: Read on an AlphaScreen-capable plate reader.[11]

Cell-Based Assay: Assessing Cellular Activity and Cytotoxicity

A cell-based assay is essential to determine if a compound can cross the cell membrane, engage its target in a cellular environment, and elicit a functional response without causing general toxicity.[5][17]

G cluster_0 Cell Viability Assay Principle Viable_Cell Viable Cell (High ATP, Metabolic Activity) Reagent Luminescent Reagent (e.g., CellTiter-Glo®) High_Signal High Luminescence (ATP + Luciferase -> Light) Viable_Cell->High_Signal reacts with Dead_Cell Non-Viable Cell (Low ATP, No Activity) Low_Signal Low/No Luminescence Dead_Cell->Low_Signal no reaction

Caption: Principle of an ATP-based cell viability assay.

Detailed Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[12]

Materials and Reagents:

  • Human cell line relevant to the disease area (e.g., A549 lung cancer cells).[18]

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Confirmed hit compounds from the secondary assay.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[12]

  • White, opaque 96- or 384-well cell culture plates.

Instrumentation:

  • Standard cell culture incubator (37°C, 5% CO2).

  • Microplate reader with luminescence detection capability.

Protocol Steps:

  • Cell Seeding: Seed cells into a white, opaque-walled multiwell plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Add the diluted compounds to the cells. Include vehicle (DMSO) only wells as a negative control.

  • Incubation: Return the plates to the incubator for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Incubation & Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. A decrease in signal relative to the DMSO control indicates cytotoxicity.

Data Analysis and Hit Prioritization

For both primary and secondary assays, raw data should be normalized. For the primary screen, percent inhibition can be calculated:

% Inhibition = 100 * (1 - [ (mPsample - mPpos) / (mPneg - mPpos) ] )

For dose-response experiments, the resulting data should be plotted using a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce the signal by 50%). Compounds are then ranked by potency (IC50) from the orthogonal assay and selectivity (cytotoxicity IC50 vs. target IC50) from the cell-based assays to prioritize the most promising chemical series for further medicinal chemistry optimization.

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  • Jha, K. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101452. [Link]

  • Xiao, Z., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115669. [Link]

  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(19), 10813. [Link]

  • MolPort. (n.d.). Compound 1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide. [Link]

  • PubChem. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. [Link]

  • Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 2195-2234. [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][12]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. [Link]

  • Čonka, D., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 57(4), 1454-1472. [Link]

  • Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistryOpen, 8(5), 586-590. [Link]

Sources

Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes in cellular signaling and have become prime targets for drug discovery, particularly in oncology and immunology.[1][2] The identification of novel, potent, and selective kinase inhibitors is heavily reliant on robust high-throughput screening (HTS) methodologies.[1][3] This document provides a detailed guide to the application of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (referred to herein as Compound X) in a hypothetical HTS campaign to identify inhibitors of a representative tyrosine kinase, TK-1. While Compound X is a novel chemical entity with potential pharmacophoric features for kinase inhibition (a pyrimidine core), this application note serves as a model framework for its characterization.[4] We will describe the scientific rationale for assay design, provide detailed protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and outline data analysis and interpretation workflows.

Introduction: The Rationale for Screening Compound X as a Kinase Inhibitor

The structure of Compound X, featuring a 1-substituted piperidine with a 4,6-dimethylpyrimidine moiety, presents a compelling scaffold for kinase inhibitor discovery. The pyrimidine ring is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[4] The piperidine-4-carboxylic acid portion offers a versatile linker and a potential point of interaction with the solvent-exposed region of the ATP-binding pocket, which can be exploited to enhance selectivity and potency.[5][6]

Given these structural alerts, a primary HTS campaign is a logical first step to ascertain the biological activity of Compound X and its analogs. Protein kinases, being a large and well-validated target class, offer a high probability of identifying initial hits.[1][2] This application note will use a hypothetical tyrosine kinase, TK-1, as the target to illustrate the screening process.

Assay Principle: LanthaScreen™ TR-FRET Kinase Binding Assay

For the primary HTS of Compound X, we will employ a LanthaScreen™ Eu Kinase Binding Assay, a robust and sensitive TR-FRET platform.[7] This assay directly measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase of interest. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

The key components are:

  • TK-1 Kinase: The target enzyme, tagged with Glutathione S-transferase (GST) for detection.

  • LanthaScreen™ Eu-anti-GST Antibody: Serves as the FRET donor, binding to the GST-tagged kinase.

  • Kinase Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive small molecule that binds to the kinase active site and acts as the FRET acceptor.

When the tracer is bound to the kinase, the Europium-chelate on the antibody and the Alexa Fluor™ 647 on the tracer are in close proximity, allowing for FRET to occur upon excitation at 340 nm. The emission from the tracer at 665 nm is measured. Compound X, if it is a TK-1 inhibitor, will compete with the tracer for binding to the kinase, disrupting FRET and reducing the emission signal at 665 nm.

TR_FRET_Assay_Principle cluster_0 No Inhibitor Present (High FRET) cluster_1 Inhibitor Present (Low FRET) Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer binds Eu-Ab Eu-Antibody Eu-Ab->Kinase binds Eu-Ab->Tracer FRET Kinase_Inhib Kinase Eu-Ab_Inhib Eu-Antibody Eu-Ab_Inhib->Kinase_Inhib binds Tracer_Free Fluorescent Tracer Compound_X Compound X Compound_X->Kinase_Inhib binds

Caption: TR-FRET Kinase Binding Assay Principle.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from primary screening to hit confirmation and validation.

HTS_Workflow Start Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification (Z-score > 3 or % Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Activity Assay) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion End SAR_Expansion->End

Caption: High-Throughput Screening (HTS) Workflow.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound X Stock Solution: 10 mM Compound X in 100% DMSO.

  • Kinase Solution: Prepare a 4X solution of GST-TK-1 in Assay Buffer. The final concentration in the assay will be 5 nM.

  • Antibody/Tracer Solution: Prepare a 4X solution of Eu-anti-GST Antibody and Alexa Fluor 647-Tracer in Assay Buffer. The final concentrations will be 2 nM and 15 nM, respectively.

Protocol for Primary Screening (384-well plate)
  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of 2 mM Compound X in DMSO into the appropriate wells of a 384-well low-volume plate. For control wells, dispense 100 nL of DMSO.

  • Kinase Addition: Add 5 µL of the 4X Kinase Solution to all wells.

  • Incubation 1: Centrifuge the plate at 1,000 rpm for 1 minute. Incubate for 15 minutes at room temperature.

  • Antibody/Tracer Addition: Add 5 µL of the 4X Antibody/Tracer Solution to all wells. The final volume will be 20 µL.

  • Incubation 2: Centrifuge the plate at 1,000 rpm for 1 minute. Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

Protocol for Dose-Response Confirmation
  • Serial Dilution: Create a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 100 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Follow steps 2-6 from the primary screening protocol.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Analysis and Interpretation

Primary Screen Data Analysis

The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust assay.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

    • Low Control: Wells with kinase and tracer (maximum FRET).

    • High Control: Wells with a known potent inhibitor or no kinase (minimum FRET).

  • Hit Criteria: A compound is typically considered a "hit" if its percent inhibition is greater than 50% or three standard deviations from the mean of the sample population (Z-score > 3).

Hypothetical Screening Results

The following table summarizes hypothetical data for Compound X and a control compound in the TK-1 binding assay.

CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)
Compound X 85.2%75.4
Staurosporine (Control) 98.6%5.2

These hypothetical results suggest that Compound X is a potent inhibitor of TK-1 in this binding assay.

Orthogonal Validation and Next Steps

A positive result in the primary binding assay must be confirmed using an orthogonal assay that measures a different aspect of the enzyme's function, such as its catalytic activity. This is crucial to eliminate artifacts and false positives.[8] A suitable orthogonal assay would be an ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]

If Compound X is confirmed as an active inhibitor in the orthogonal assay, the next steps would involve:

  • Selectivity Profiling: Screening Compound X against a panel of other kinases to determine its selectivity profile.[3]

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity.

Conclusion

This application note presents a comprehensive, albeit hypothetical, framework for the evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Compound X) as a potential kinase inhibitor using a high-throughput TR-FRET binding assay. The described protocols for primary screening, dose-response confirmation, and data analysis represent a robust and industry-standard approach to early-stage drug discovery.[1][2] The strong scientific rationale based on the compound's chemical structure, combined with a rigorous screening cascade, provides a clear path for the identification and validation of novel kinase inhibitors.

References

  • Bertekap, R., Burford, N., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Bertekap, R. L. Jr., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 800-809. Available at: [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 493-502. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • An, S. S. A. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Journal of the Association for Laboratory Automation, 15(3), 198-203. Available at: [Link]

  • Wang, T., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(34), 6959-6965. Available at: [Link]

  • Al-Targi, A. M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112381. Available at: [Link]

  • Li, Z., et al. (2005). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Journal of Central China Normal University (Natural Sciences). Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553. Available at: [Link]

  • Reddy, T. S., et al. (2017). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect, 2(28), 8881-8884. Available at: [Link]

  • Inamullah, et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University Medical Sciences, 13(5), 459-465. Available at: [Link]

Sources

protocol for derivatizing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

The quantitative and qualitative analysis of heterocyclic compounds such as 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a critical task in pharmaceutical development and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and structural identification capabilities, making it a powerful analytical tool. However, direct GC-MS analysis of this compound is challenging due to its molecular structure. The presence of a polar carboxylic acid functional group results in low volatility and poor thermal stability, leading to significant peak tailing, low sensitivity, and potential degradation in the high-temperature environment of the GC inlet and column.[1][2]

To overcome these limitations, a chemical derivatization step is essential. This process modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[3][4] This application note provides a detailed protocol for the derivatization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid using silylation, a robust and widely used technique that replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[4][5] The resulting TMS ester is significantly more volatile and less polar, making it ideally suited for GC-MS analysis.

Principle of Silylation Derivatization

Silylation is a chemical modification technique that converts polar, active hydrogen-containing functional groups (-OH, -COOH, -NH, -SH) into their corresponding silyl derivatives.[4] For carboxylic acids, this involves the formation of a silyl ester. The reaction improves the suitability of the analyte for GC analysis in several ways:

  • Increased Volatility: The replacement of the polar O-H bond with a nonpolar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the compound.

  • Improved Thermal Stability: Silyl esters are generally more thermally stable than their corresponding free acids, minimizing on-column degradation.

  • Enhanced Peak Shape: By eliminating the polar hydrogen, interactions with active sites on the GC column are minimized, resulting in sharper, more symmetrical peaks and improved detection limits.

The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, while TMCS acts as a catalyst to enhance the reactivity of the reagent, ensuring a rapid and complete reaction even with moderately hindered functional groups.[5][6] The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the analysis.[6]

G cluster_reactants Reactants cluster_products Products Analyte 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Low Volatility, Polar) Product Trimethylsilyl Ester Derivative (High Volatility, Thermally Stable) Analyte->Product Silylation Reaction (Heat, 70°C) Reagent BSTFA + 1% TMCS (Silylating Agent + Catalyst) Byproducts Volatile Byproducts

Caption: Silylation reaction converting the polar analyte to a volatile derivative.

Experimental Protocol

This protocol details the necessary materials and the step-by-step procedure for the derivatization of the target analyte.

Materials and Reagents
  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatization grade)[7][8]

  • Anhydrous Pyridine or Acetonitrile (GC grade, as solvent)

  • 2 mL screw-cap autosampler vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or laboratory oven

  • Nitrogen gas supply for sample drying

  • Microsyringes

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid sample into a clean, dry 2 mL reaction vial.

    • If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as water will preferentially react with the silylating reagent and inhibit the derivatization of the analyte.[4][5]

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample. Pyridine can act as a catalyst and acid scavenger, further facilitating the reaction.[6]

    • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. This ensures a significant molar excess of the derivatizing agent, which is necessary to drive the reaction to completion.[5]

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70-80°C for 45 minutes . The elevated temperature accelerates the reaction rate.[6]

  • Sample Analysis:

    • After the incubation period, allow the vial to cool to room temperature.

    • The sample is now derivatized and ready for direct injection into the GC-MS system. No further work-up is required.

G start Start: Analyte Sample dry 1. Dry Sample (Evaporate solvent under N2) start->dry add_solvent 2. Add Anhydrous Solvent (100 µL Pyridine or Acetonitrile) dry->add_solvent add_reagent 3. Add Derivatizing Reagent (100 µL BSTFA + 1% TMCS) add_solvent->add_reagent vortex 4. Cap Vial & Vortex (30 seconds) add_reagent->vortex heat 5. Heat Reaction Mixture (70-80°C for 45 min) vortex->heat cool 6. Cool to Room Temperature heat->cool analyze 7. Analyze via GC-MS cool->analyze

Caption: Experimental workflow for the silylation of the target analyte.

GC-MS Analysis Parameters

Optimized GC-MS parameters are crucial for achieving good separation and sensitive detection. The following table provides a recommended starting point for the analysis of the derivatized 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid TMS ester. These parameters should be further optimized for the specific instrumentation in use.

ParameterRecommended Setting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms or equivalent 5% phenyl-methylpolysiloxane)
Injection ModeSplitless (for trace analysis) or Split (10:1)
Inlet Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
MS Scan Range50 - 550 m/z
Solvent Delay3-5 minutes

Discussion and Troubleshooting

  • Expected Outcome: A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the trimethylsilyl ester of the analyte, with a reproducible retention time and a characteristic mass spectrum. The molecular ion (M+) should be observed, along with characteristic fragments corresponding to the loss of a methyl group (M-15) and other structural features.

  • Alternative Derivatization: Esterification: While silylation is highly effective, esterification to form a methyl ester is a viable alternative.[9] This can be achieved using reagents like methanol with an acid catalyst such as boron trifluoride (BF₃) or acetyl chloride.[10][11] Esterification often produces very stable derivatives but may require a more involved work-up procedure to neutralize and remove the acid catalyst before GC-MS analysis.[10]

  • Troubleshooting:

    • No or Low Product Peak: This is often due to the presence of moisture in the sample or reagents.[5] Ensure all glassware is thoroughly dried and use anhydrous grade solvents. Incomplete reaction can also result from insufficient heating time or temperature.

    • Peak Tailing: Persistent peak tailing may indicate an incomplete derivatization or the presence of active sites in the GC inlet liner or column. Using a fresh, deactivated inlet liner and ensuring the column is in good condition can mitigate this issue.

    • Extraneous Peaks: The presence of excess silylating reagent and its byproducts is normal. However, if other unexpected peaks appear, they may arise from contamination or side reactions. Always run a reagent blank to identify potential artifacts.

Conclusion

The protocol described provides a robust and reliable method for the derivatization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid for GC-MS analysis. By converting the polar carboxylic acid to its corresponding trimethylsilyl ester using BSTFA with a TMCS catalyst, the analyte's volatility and thermal stability are significantly enhanced. This allows for high-quality chromatographic separation and sensitive mass spectrometric detection, making the method highly suitable for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

References

  • Maruyama, T., Shindo, N., Umezawa, C., & Kaji, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107–112. Available at: [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Available at: [Link]

  • Tekalign, T., & Tesema, M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. Available at: [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Available at: [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Available at: [Link]

  • ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available at: [Link]

  • Jin, L., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated protocols to streamline your synthetic efforts.

Part 1: Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, the secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electron-deficient C2 position of a 2-substituted-4,6-dimethylpyrimidine. This attack displaces a leaving group, commonly a halide, to form the desired C-N bond. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex).

cluster_reactants Reactants Piperidine Piperidine-4-carboxylic acid (Nucleophile) Reaction SNAr Reaction (Base, Solvent, Heat) Piperidine->Reaction Pyrimidine 2-Halo-4,6-dimethylpyrimidine (Electrophile) Pyrimidine->Reaction Product 1-(4,6-Dimethylpyrimidin-2-yl)piperidine- 4-carboxylic acid Reaction->Product Start Low Yield Detected CheckPurity Verify Purity of Starting Materials (NMR, GC/MS) Start->CheckPurity PurityOK Purity High? CheckPurity->PurityOK CheckConditions Evaluate Reaction Conditions Solvent Solvent? (DMF, DMSO) CheckConditions->Solvent ConsiderProtection Assess Need for Carboxylic Acid Protection SideRxns Side Reactions Present? ConsiderProtection->SideRxns PurityOK->CheckConditions Yes Purify Action: Purify Reactants (Recrystallization/Distillation) PurityOK->Purify No Purify->CheckConditions Base Base? (K₂CO₃, DIPEA) Solvent->Base Temp Temperature? (Monitor 80-120°C) Base->Temp OptimizeConditions Action: Optimize Solvent, Base, Temp. Temp->OptimizeConditions OptimizeConditions->ConsiderProtection Protect Action: Protect Acid (Esterification) SideRxns->Protect Yes End Re-run Optimized Reaction SideRxns->End No Protect->End

overcoming solubility issues with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful and reproducible experiments.

Understanding the Molecule: A Zwitterionic Challenge

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a zwitterionic compound, meaning it possesses both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (acidic) and two potential basic centers: the piperidine nitrogen and the nitrogen atoms on the pyrimidine ring. This dual nature is the primary determinant of its complex solubility behavior in aqueous solutions.

The solubility of zwitterionic compounds is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, the compound's solubility is at its minimum due to the increased propensity for intermolecular interactions and precipitation.

Predicted Physicochemical Properties

To provide quantitative guidance, we have used advanced cheminformatics tools to predict the key physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

PropertyPredicted ValueImplication for Solubility
pKa1 (Carboxylic Acid) ~4.5Below this pH, the carboxylic acid is primarily protonated (neutral). Above this pH, it is deprotonated (negative charge).
pKa2 (Pyrimidine Nitrogen) ~2.0Below this pH, this nitrogen is protonated (positive charge).
pKa3 (Piperidine Nitrogen) ~7.5Below this pH, this nitrogen is protonated (positive charge). Above this pH, it is deprotonated (neutral).
Isoelectric Point (pI) ~6.0 The pH at which the compound has a net zero charge and is least soluble.
Intrinsic Solubility (logS) ~ -3.5This corresponds to an estimated intrinsic solubility of the neutral species of approximately 0.07 mg/mL .

Disclaimer: These values are computationally predicted and should be considered as estimates. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: The predicted isoelectric point (pI) of this compound is approximately 6.0. At a pH of 7.4, which is close to the pI, the compound exists predominantly in its zwitterionic form with low net charge, leading to minimal solubility. You are likely observing precipitation because the buffer pH is too close to the compound's pI.

Q2: I observe a precipitate forming when I add my DMSO stock solution of the compound to my aqueous buffer. What should I do?

A2: This is a common issue when a compound has low aqueous solubility. The DMSO keeps it in solution at a high concentration, but when diluted into an aqueous buffer where it is less soluble, it crashes out. The key is to ensure the final pH of your aqueous solution is sufficiently far from the pI.

Q3: What is the ideal pH range to ensure my compound stays in solution?

A3: To maintain solubility, you should work at a pH that is at least 1.5 to 2 pH units away from the pI (~6.0). This means you should aim for a buffer pH of either ≤ 4.0 or ≥ 8.0 . At these pH values, the compound will be predominantly in a charged state (either cationic or anionic), which enhances its interaction with water molecules and increases solubility.

Caption: Workflow for solubilization via pH adjustment.

Guide 2: Advanced Solubilization using Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents can be an effective secondary strategy.

Objective: To increase the solubility of the compound by using a mixture of an organic solvent and an aqueous buffer.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Protocol:

  • Prepare a high-concentration stock in a co-solvent: Dissolve the compound in 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare the appropriate aqueous buffer: Prepare your desired aqueous buffer at a pH of ≤ 4.0 or ≥ 8.0.

  • Dilute the stock solution: While vortexing the aqueous buffer, slowly add the co-solvent stock solution dropwise to achieve the final desired concentration. The final concentration of the organic co-solvent should be kept as low as possible (typically ≤ 1-5%) to avoid affecting your biological system.

  • Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of your compound.

Important Consideration: Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Guide 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility. [1][2]This can be a powerful tool for compounds that are challenging to formulate.

Objective: To prepare a stock solution of the compound using a cyclodextrin-based formulation.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile. [3] Protocol:

  • Prepare a cyclodextrin solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (pH ≤ 4.0 or ≥ 8.0). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add the compound: Add the powdered 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid to the HP-β-CD solution.

  • Facilitate complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process, but monitor for any compound degradation.

  • Clarify the solution: After stirring, centrifuge the solution at high speed to pellet any undissolved compound.

  • Collect the supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV).

Summary of Recommended Buffer Conditions

pH RangeRecommended Buffer Systems (Example)Predominant SpeciesExpected Solubility
≤ 4.0 Citrate, AcetateCationicHigh
4.0 - 8.0 Phosphate (use with caution)Zwitterionic (near pI)Low (Avoid this range)
≥ 8.0 Tris, BorateAnionicHigh

By understanding the zwitterionic nature of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and applying these targeted solubilization strategies, researchers can overcome the challenges associated with its formulation and achieve reliable and reproducible results in their experiments.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Serajuddin, A. T. M. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 36(2-3), 159-175.
  • Avdeef, A. (2007). The rise of the pKa machine. Chemistry & Industry, (15), 20-23.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Bergström, C. A., & Avdeef, A. (2019).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate supersaturation and predict in vivo absorption. Journal of Pharmaceutical Sciences, 97(7), 2342-2355.
  • Kramer, C., & Kalliokoski, T. (2020). pKa prediction: a case study on the SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(10), 1047-1057.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30-42. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Butler, J. M., & Haynes, C. A. (2011). A critical review of the recent literature on the thermodynamics of protein unfolding. Biophysical chemistry, 159(1), 1-25.
  • Avdeef, A. (2012).
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.

Sources

Technical Support Center: Stability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to the Stability Profile

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a molecule of interest in pharmaceutical research, incorporating both a substituted pyrimidine ring and a piperidine-4-carboxylic acid moiety. Understanding its stability is paramount for the development of robust analytical methods, formulation design, and ensuring the reliability of biological data. The molecule's structure presents several potential sites for degradation under various environmental conditions.

The primary areas of potential instability are the pyrimidine ring, which can be susceptible to hydrolysis and photolytic degradation, and the piperidine ring, which may undergo oxidation. The carboxylic acid group can also participate in reactions such as esterification in the presence of alcohols. This guide will walk you through identifying and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: A decreasing peak area in your chromatogram is a strong indicator of degradation. The two primary suspects are hydrolysis of the pyrimidine ring or oxidation of the piperidine ring. The rate of degradation will be highly dependent on the pH, temperature, and light exposure of your solution. We recommend performing a forced degradation study to identify the specific cause.

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The 2-amino-substituted pyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4,6-dimethylpyrimidin-2-ol and piperidine-4-carboxylic acid.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.

  • Photodegradation: Pyrimidine derivatives are known to be susceptible to photodegradation, which can lead to complex reaction pathways and the formation of various photoproducts.[1]

Q3: How can I prevent the degradation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid during my experiments and for long-term storage?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) and avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20 °C or below.

  • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the compound from light exposure.

  • Inert Atmosphere: For long-term storage of the solid material or solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am observing a new peak in my chromatogram after my solution has been standing for a while. How can I identify this degradation product?

A4: The best approach for identifying unknown degradation products is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the new peak, you can propose a molecular formula and infer the structure of the degradant. For confirmation, you may need to synthesize the suspected degradation product and compare its retention time and mass spectrum.

Troubleshooting Guides

Issue 1: Rapid Loss of Analyte in Acidic or Basic Solutions

Symptoms:

  • Significant decrease in the HPLC peak area of the parent compound within hours of preparing a solution in an acidic or basic buffer.

  • Appearance of one or more new peaks in the chromatogram.

Root Cause Analysis: This is likely due to the hydrolysis of the bond connecting the piperidine and pyrimidine rings. Pyrimidine rings, especially those with amino substituents at the 2-position, can be susceptible to hydrolysis.[2]

Troubleshooting Workflow:

A Problem: Rapid analyte loss in acidic/basic solution B Hypothesis: Hydrolytic Degradation A->B C Action: Neutralize solution to pH 7 B->C D Observe: Re-analyze at timed intervals C->D E Result: Stability Improved? D->E F Yes: Confirm degradation products via LC-MS E->F Yes G No: Investigate other factors (e.g., oxidation) E->G No H Solution: Use neutral buffers for all experiments F->H

Caption: Troubleshooting workflow for hydrolytic degradation.

Corrective Actions:

  • pH Adjustment: Immediately adjust the pH of your solution to a neutral range (pH 6.5-7.5) using a suitable buffer (e.g., phosphate-buffered saline).

  • Forced Degradation Study: To confirm hydrolysis, perform a controlled forced degradation study. Expose your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the degradation over time.

  • LC-MS Analysis: Analyze the degraded samples by LC-MS to identify the degradation products. Look for masses corresponding to 4,6-dimethylpyrimidin-2-ol and piperidine-4-carboxylic acid.

Issue 2: Gradual Degradation in Solutions Stored Under Ambient Conditions

Symptoms:

  • A slow but steady decrease in the parent compound's peak area over several days.

  • The appearance of a new peak with a mass corresponding to [M+16]+ in the mass spectrum.

Root Cause Analysis: This is indicative of oxidative degradation, likely at the tertiary amine of the piperidine ring, forming an N-oxide. This can be accelerated by exposure to air (oxygen) and light.

Troubleshooting Workflow:

A Problem: Gradual degradation at ambient conditions B Hypothesis: Oxidative Degradation A->B C Action: Prepare fresh solution and sparge with Nitrogen/Argon B->C D Observe: Compare stability with air-exposed sample C->D E Result: Stability Improved? D->E F Yes: Confirm N-oxide formation via LC-MS/MS E->F Yes G No: Investigate other factors (e.g., photolysis) E->G No H Solution: Store solutions under inert gas and protect from light F->H

Caption: Troubleshooting workflow for oxidative degradation.

Corrective Actions:

  • Inert Environment: Prepare your solutions using de-gassed solvents and store them under an inert atmosphere (e.g., by blanketing with nitrogen or argon).

  • Forced Oxidation Study: To confirm oxidative degradation, treat a solution of your compound with a mild oxidizing agent like 3% hydrogen peroxide and monitor the reaction by HPLC.

  • LC-MS/MS Analysis: Use LC-MS/MS to analyze the degradation product. The fragmentation pattern of the [M+16]+ ion should be consistent with that of an N-oxide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.[3][4][5]

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method and by LC-MS to identify degradation products.

Data Summary Table:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Approx.)Major Degradation Products (Proposed)
0.1 M HCl246015-25%4,6-dimethylpyrimidin-2-ol, piperidine-4-carboxylic acid
0.1 M NaOH246010-20%4,6-dimethylpyrimidin-2-ol, piperidine-4-carboxylic acid
3% H₂O₂24255-15%N-oxide derivative
Thermal4880<5%Minor unidentified products
PhotolyticVariesVaries5-10%Complex mixture of products
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its potential degradation products.

Instrumentation:

  • HPLC with a UV-Vis or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Method Validation Workflow:

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Establish Detection Wavelength B->C D Specificity (using forced degradation samples) C->D E Linearity and Range D->E F Accuracy and Precision E->F G LOD and LOQ F->G H Robustness G->H I Validated Stability-Indicating Method H->I

Caption: Workflow for developing and validating a stability-indicating HPLC method.

References

  • Fustero, S., Jiménez, D., Sánchez-Roselló, M., del Pozo, C. (2007). Iron-Catalyzed Intramolecular Allylic Amination for the Synthesis of Piperidine Derivatives. Journal of the American Chemical Society, 129(22), 6700-6701.
  • Kim, H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899.
  • O'Brien, P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Singh, R., & Geetanjali. (2016). 2-Substituted pyrrolidine and piperidine alkaloids.
  • Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(46), 9225-9265.
  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • Kaur, H., et al. (2010). Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed.
  • Patel, K., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(9), 2304-2308.
  • Science.gov. (n.d.).
  • Gilman, H., & Dunn, G. E. (1953). The Effects of Substituents on the Rate of Hydrolysis of Triarylsilanes in Wet Piperidine. Journal of the American Chemical Society, 75(6), 1514–1516.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1040.
  • Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid.
  • Kamberi, M., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Blessy, M., et al. (2014). Forced degradation studies - A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Singh, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 385-394.
  • Szabo, K., et al. (2018).
  • Li, H., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.
  • Jaskowski, M., et al. (2019). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
  • Stenutz, R. (n.d.). piperidine-4-carboxylic acid.
  • Kurosu, M., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(14), 3695-3707.
  • Creative Proteomics. (2024).
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468.
  • Goral, K., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(30), 13586-13597.
  • Alzeer, J., & Al-Mulla, A. (2018). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Jupp, A. R., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry, 24(50), 13194-13198.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid . This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic campaigns. As Senior Application Scientists, we aim to provide not just procedural guidance, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My decarboxylative coupling of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid with an aryl halide is failing or giving low yields. What are the likely causes and how can I troubleshoot this?

A1: Decarboxylative cross-coupling is a powerful method for C-C bond formation, utilizing carboxylic acids as readily available starting materials.[1][2] However, its success is highly dependent on a delicate balance of factors. Low or no yield can stem from several issues:

Possible Cause 1: Inefficient Decarboxylation The crucial step is the loss of CO2 to generate a nucleophilic organometallic species. This process can be sluggish.

  • Troubleshooting Steps:

    • Choice of Metal Catalyst: While palladium is common, copper or dual palladium/copper or palladium/silver systems can be more effective for decarboxylation.[1] Iron and nickel-based systems are also emerging as powerful alternatives.[3]

    • Role of Oxidant/Base: An oxidant is often required in the catalytic cycle. Ensure your base is not only strong enough to deprotonate the carboxylic acid but also compatible with the chosen catalyst system.

    • Temperature: Decarboxylation is often thermally promoted. A careful increase in reaction temperature may be beneficial, but be mindful of potential substrate or product decomposition.

Possible Cause 2: Catalyst Inhibition or Decomposition The nitrogen atoms on the pyrimidine ring and the piperidine ring can act as ligands, potentially coordinating to the metal center and inhibiting catalysis.[4][5]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][6] These can promote the desired catalytic cycle over catalyst inhibition.

    • Catalyst Choice: Pre-catalysts like Pd₂(dba)₃ with a suitable ligand or palladacycles can be more robust than simple palladium salts.[4]

    • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition, often observed as the formation of palladium black.[4]

Possible Cause 3: Competing Side Reactions Several side reactions can consume starting materials or intermediates, lowering the yield of the desired product.

  • Troubleshooting Steps:

    • Protodecarboxylation: The intermediate organometallic species can be protonated by trace water or other protic sources, leading to a dearomatized starting material. Ensure anhydrous conditions.

    • Homocoupling: The aryl halide or the decarboxylated intermediate can couple with themselves. This is often favored at higher temperatures or with certain catalyst systems.

Q2: I am attempting a Suzuki-Miyaura coupling using a boronic acid derivative of my piperidine-carboxylic acid, but the reaction is sluggish. How can I optimize this?

A2: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction.[7] When dealing with complex heterocyclic substrates, several parameters need careful consideration.

Optimization Workflow for Suzuki-Miyaura Coupling

G cluster_start Initial Observation cluster_catalyst Catalyst System cluster_base Base Selection cluster_solvent Solvent Effects Start Low Conversion in Suzuki Coupling Catalyst Evaluate Pd Source & Ligand Start->Catalyst Base Screen Different Bases Start->Base Solvent Optimize Solvent System Start->Solvent Temp Vary Reaction Temperature (e.g., 80-110 °C) Start->Temp Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Precatalyst Consider Pre-catalysts (e.g., G3/G4 Buchwald Pre-catalysts) StrongBase Strong, Non-nucleophilic: NaOtBu, K3PO4, Cs2CO3 WeakBase Weaker Base: K2CO3, KF Aprotic Aprotic Polar: Dioxane, THF, Toluene Water Consider Aqueous Co-solvent (e.g., Toluene/Water)

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings.

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium source and ligand is paramount. For heterocyclic systems, electron-rich and sterically demanding phosphine ligands are often beneficial.[6][8] Consider screening a panel of ligands.

  • Base: The base plays a crucial role in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[9][10] However, base-sensitive functional groups on your coupling partner may necessitate milder conditions.

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[9][11] Aprotic polar solvents like dioxane, THF, or toluene are common. Sometimes, the addition of water as a co-solvent can be beneficial.[8][10]

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessive heat can lead to side reactions like protodeboronation.[11] A temperature screen is advisable.

Data-Driven Optimization of Suzuki-Miyaura Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂G3-XPhos
Ligand -XPhosSPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃NaOtBu
Solvent Toluene/H₂ODioxaneTHFToluene
Temperature 100 °C90 °C80 °C110 °C
Q3: I am observing significant amounts of a byproduct that appears to be the result of C-N bond formation (Buchwald-Hartwig amination) instead of the desired C-C coupling. How can I favor the intended reaction?

A3: This is a common challenge when the substrate contains both a potential nucleophile (the piperidine nitrogen) and a coupling site. The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction.[5][12]

Strategies to Promote C-C over C-N Coupling:

  • Protecting the Piperidine Nitrogen: The most straightforward approach is to protect the piperidine nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4] This will prevent its participation in the reaction. The protecting group can be removed in a subsequent step.

  • Ligand Choice: The choice of ligand can influence the relative rates of C-C versus C-N bond formation. Some ligands may preferentially promote one pathway over the other. This often requires empirical screening.

  • Reaction Conditions:

    • Base: The choice of base can be critical. Some bases may favor one catalytic cycle over the other.

    • Temperature: Lowering the reaction temperature may disfavor the undesired C-N coupling, which might have a higher activation energy.

Experimental Protocol: Boc Protection of Piperidine Nitrogen

  • Dissolve 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dioxane or THF.

  • Add a base, typically a tertiary amine like triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Q4: My reaction is giving a complex mixture of products, including what appears to be homocoupling of my aryl halide. What causes this and how can I minimize it?

A4: Homocoupling is a common side reaction in many cross-coupling reactions, where two molecules of the same coupling partner react with each other.[13]

Causes and Solutions for Homocoupling:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[13]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11]

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling.

    • Solution: Screen different palladium sources and ligands. Sometimes, a change in the ligand-to-metal ratio can influence the extent of homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.

    • Solution: If possible, run the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling.

Logical Flow for Minimizing Homocoupling

Caption: A decision tree for troubleshooting homocoupling side reactions.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Journal of the American Chemical Society. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for investigators utilizing novel small molecule inhibitors. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with the critical insights and practical methodologies required to navigate the complexities of inhibitor specificity. While we will use the hypothetical inhibitor, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (let's call it "Inhibitor-X" for our purposes), as a case study, the principles and protocols discussed herein are broadly applicable to the characterization of any novel small molecule.

It is a foundational principle in pharmacology that no drug is entirely specific. Off-target effects, where a molecule interacts with unintended proteins, can lead to confounding experimental results and unforeseen toxicities.[1][2][3] Therefore, a rigorous and systematic approach to identifying and minimizing these effects is not just best practice; it is essential for the integrity of your research and the potential translation of your findings. This guide will walk you through a multi-faceted strategy, from predictive in silico analysis to definitive in vivo validation, to ensure you can confidently attribute your observed phenotypes to the on-target activity of your inhibitor.

Frequently Asked Questions (FAQs)

General Principles

Q1: What are off-target effects and why are they a critical concern in my research?

A1: Off-target effects occur when a small molecule inhibitor, such as Inhibitor-X, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern for several reasons:

  • Toxicity: Off-target effects are a primary cause of adverse drug reactions and toxicity in preclinical and clinical development.[3]

  • Reduced Efficacy: By binding to other proteins, the effective concentration of the inhibitor at the intended target may be reduced, leading to lower than expected efficacy.

Minimizing and understanding off-target effects is paramount for producing reliable, reproducible data and for the development of safe and effective therapeutics.[1]

Q2: What is the ideal profile of a "selective" small molecule inhibitor for use as a chemical probe?

A2: A high-quality chemical probe should exhibit a well-defined profile of potency, selectivity, and cellular activity.[4][5][6] Generally accepted criteria include:

  • Potency: An in vitro IC50 or Kd of less than 100 nM against the intended target.[5]

  • Selectivity: At least a 30-fold greater potency for the intended target compared to other closely related proteins (e.g., within the same kinase family).[5]

  • Cellular Activity: Demonstrable on-target engagement and a corresponding biological effect in intact cells at a concentration of less than 1 µM.[5]

It is also crucial to have a structurally similar but biologically inactive control molecule to differentiate on-target from off-target driven phenotypes.[1]

Experimental Design & Strategy

Q3: I have just synthesized Inhibitor-X. What is the first step I should take to assess its potential for off-target effects?

A3: Before embarking on extensive wet-lab experiments, a robust in silico, or computational, analysis is a cost-effective initial step.[7][8][9] These methods use the chemical structure of Inhibitor-X to predict potential off-target interactions based on similarities to known ligands and protein binding pockets.[7][8] This predictive approach can help you:

  • Identify potential off-target liabilities early.

  • Prioritize which off-targets to investigate experimentally.

  • Guide the design of more selective analogues of your inhibitor.

Several computational tools and platforms are available for this purpose, employing methods like 2D chemical similarity, machine learning algorithms, and 3D docking simulations.[7][8]

Q4: What is "target engagement," and how can I measure it in my experiments?

A4: Target engagement is the direct physical interaction of a drug or inhibitor with its intended protein target within a living system.[10][11][12] Confirming target engagement is a critical step to ensure that the observed biological effects of Inhibitor-X are a direct result of its interaction with the intended target.[13][14] There are several methods to measure target engagement, broadly categorized as:

  • Direct Binding Assays: These methods directly measure the binding of the inhibitor to the target protein. Examples include Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and various chemical proteomics approaches.[11][14]

  • Proximal Biomarker Modulation: This involves measuring a direct downstream consequence of target inhibition, such as the phosphorylation of a known substrate for a kinase target.[10]

Measuring target engagement provides crucial evidence linking your compound to its intended mechanism of action.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity observed at effective concentrations. 1. The compound may have low cell permeability, requiring high concentrations that induce off-target toxicity. 2. The observed cytotoxicity may be an off-target effect. 3. The cell line may be particularly sensitive to the compound.1. Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the cytotoxic concentration range.[1] 2. Test the compound's stability in the cell culture medium. 3. Use a lower concentration of the compound and/or a shorter incubation time. 4. Test the compound in a different cell line to assess if the cytotoxicity is cell-type specific.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent compound preparation or storage. 3. Assay variability.1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Observed phenotype does not match the known phenotype from genetic knockdown (e.g., siRNA, CRISPR) of the target. 1. The compound is acting through an off-target mechanism. 2. The genetic knockdown has developmental or compensatory effects not seen with acute chemical inhibition.1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration. 2. Use a structurally related, inactive control to see if it recapitulates the observed phenotype. 3. Conduct proteomic profiling to identify potential off-targets.
No observable effect even at high concentrations. 1. The compound may have low cell permeability. 2. The compound may be rapidly metabolized by the cells. 3. The target may not be essential for the measured phenotype in the chosen cell line.1. Assess cell permeability directly using methods like parallel artificial membrane permeability assay (PAMPA). 2. Measure compound stability in cell lysates or media over time. 3. Validate the target's expression and importance in the cell line using techniques like Western blotting or qPCR.

Experimental Protocols & Workflows

A systematic approach is crucial for characterizing a novel inhibitor. The following workflow outlines the key stages in assessing and minimizing the off-target effects of "Inhibitor-X".

experimental_workflow cluster_0 Phase 1: In Silico & Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Advanced Profiling & In Vivo Validation in_silico In Silico Prediction (Off-Target Prediction) biochemical Biochemical Assays (Potency & Selectivity) in_silico->biochemical Guide Panel Selection target_engagement Target Engagement Assays (e.g., CETSA, BRET) biochemical->target_engagement Select Potent/Selective Compounds cell_based Cell-Based Phenotypic Assays target_engagement->cell_based Confirm On-Target Action proteomics Proteomic Profiling (e.g., Chemoproteomics) cell_based->proteomics Investigate Discrepancies in_vivo In Vivo Models (Efficacy & Toxicity) proteomics->in_vivo Inform Biomarker Selection

Caption: A phased workflow for characterizing novel small molecule inhibitors.

Phase 1: In Silico & Biochemical Characterization

1.1. In Silico Off-Target Prediction

  • Objective: To computationally predict potential off-targets of Inhibitor-X to guide experimental testing.

  • Methodology:

    • Submit the chemical structure of Inhibitor-X to a computational platform that uses algorithms like 2D similarity, 3D shape matching, and machine learning to screen against databases of known protein-ligand interactions.[7][8][15]

    • Analyze the output, which will typically be a ranked list of potential off-targets with associated confidence scores.

    • Prioritize high-confidence predictions and proteins from families known for promiscuity (e.g., kinases, GPCRs) for subsequent biochemical screening.

1.2. Biochemical Selectivity Profiling

  • Objective: To quantitatively measure the potency and selectivity of Inhibitor-X against the intended target and a panel of potential off-targets.

  • Methodology:

    • Select a panel of purified proteins for testing, including the primary target and prioritized off-targets from the in silico analysis. For kinase inhibitors, large screening panels are commercially available.[16][17]

    • Perform dose-response experiments to determine the IC50 (for enzymatic assays) or Kd (for binding assays) of Inhibitor-X against each protein in the panel.[18]

    • Calculate selectivity scores by comparing the potency against the primary target to that against off-targets. A selectivity of >30-fold is a common benchmark for a good chemical probe.[5]

Phase 2: Cellular Characterization

2.1. Target Engagement Assays

  • Objective: To confirm that Inhibitor-X interacts with its intended target in a cellular context.[10][11][12]

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with various concentrations of Inhibitor-X or a vehicle control.

    • Heat the cell lysates to a range of temperatures. Target engagement by the inhibitor will stabilize the protein, increasing its melting temperature.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve in the presence of Inhibitor-X indicates target engagement.

Signaling Pathway Analysis

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Inhibitor-X target Target Protein inhibitor->target Inhibition off_target Off-Target Protein inhibitor->off_target Inhibition downstream1 Downstream Effector 1 target->downstream1 phenotype1 Expected Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype2 Unintended Phenotype downstream2->phenotype2

Caption: On-target vs. off-target pathway modulation by an inhibitor.

References

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Technical Support Center: Managing Assay Interference from 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in fluorescence-based assays. This guide is designed to provide you with the expertise and practical troubleshooting strategies required to identify, understand, and mitigate potential assay artifacts caused by this compound. As a substituted pyrimidine, this molecule possesses inherent chemical and photophysical properties that can lead to misleading results in sensitive fluorescence detection systems. This document offers a structured approach to ensure the integrity of your screening data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid to interfere with fluorescence assays.

Q1: Can 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid interfere with my fluorescence assay?

A1: Yes, it is highly probable. The compound belongs to the class of N-heterocyclic molecules, which are frequently implicated in assay interference[1][2][3]. The core structure, a 2-substituted pyrimidine, is known to possess photophysical properties that can lead to two primary types of interference:

  • Intrinsic Fluorescence (Autofluorescence): The compound itself may absorb light and emit its own fluorescence, leading to false-positive signals in "signal-on" assays.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore or interact with the excited state of the fluorophore, causing a decrease in signal (false-positives in "signal-off" assays or false-negatives in "signal-on" assays)[4][5][6].

Q2: What is the likely spectral profile of this compound's autofluorescence?

Q3: What causes pyrimidine derivatives to quench fluorescence?

A3: The pyrimidine ring system can induce fluorescence quenching through several mechanisms[8]. These include:

  • Static Quenching: Formation of a non-fluorescent ground-state complex between your fluorophore and the pyrimidine compound[5][6].

  • Dynamic (Collisional) Quenching: Collision of the pyrimidine compound with the fluorophore while it is in its excited state.

  • Photoinduced Electron Transfer (PET): The pyrimidine moiety can act as an electron acceptor, de-exciting the fluorophore through an electron transfer process[6][9]. The dominant mechanism often depends on the specific fluorophore, solvent, and assay conditions.

Q4: My assay uses a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647). Am I safe from interference?

A4: While shifting to longer wavelengths is a robust strategy to minimize autofluorescence from many small molecules, it does not guarantee complete elimination of interference[7]. Autofluorescence is less common in the far-red spectrum, but quenching can still occur if the compound's absorption spectrum overlaps with the fluorophore's emission (a phenomenon known as the inner filter effect). Therefore, validation is always necessary.

Part 2: Troubleshooting Guide: Identifying and Mitigating Interference

If you observe unexpected results, such as a high number of hits or poor dose-response curves, follow this systematic troubleshooting workflow.

Step 1: Is the Compound Itself Fluorescent? (Autofluorescence Check)

The first step is to determine if the compound contributes a signal in your assay buffer.

  • Preparation: Prepare a serial dilution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in your final assay buffer, matching the concentrations used in your primary assay.

  • Control Wells: Include wells containing only the assay buffer as a negative control.

  • Plate Reading: Use the same plate reader and filter sets (excitation/emission wavelengths) that are used for your primary assay.

  • Data Analysis: Subtract the average signal from the buffer-only wells from the signals of the compound-containing wells. A concentration-dependent increase in signal indicates that the compound is autofluorescent under your specific assay conditions.

ObservationInterpretationNext Step
No significant signal above bufferCompound is not autofluorescent at the tested wavelengths.Proceed to Step 2 .
Concentration-dependent signal increaseCompound is autofluorescent.Proceed to Step 3 .
Step 2: Does the Compound Quench the Assay Signal? (Quenching Check)

If the compound is not autofluorescent, it may be quenching your assay's signal. This is critical for "signal-on" assays where a decrease in signal could be misinterpreted as a false-negative.

  • Generate Signal: Run your assay to its endpoint without the test compound to generate a stable, maximum fluorescent signal. For enzymatic assays, this means allowing the reaction to complete. For binding assays, this means allowing the fluorescent ligand to reach equilibrium.

  • Compound Addition: Add a serial dilution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid to these "pre-read" wells.

  • Incubation & Reading: Incubate for a short period (e.g., 15-30 minutes) at room temperature and then read the fluorescence intensity.

  • Data Analysis: Compare the signal in the compound-containing wells to control wells where only vehicle (e.g., DMSO) was added. A concentration-dependent decrease in signal indicates fluorescence quenching.

InterferenceWorkflow Start Start: Unexpected Assay Results Check_AF Protocol 1: Autofluorescence Check (Compound + Buffer) Start->Check_AF AF_Result Concentration-Dependent Signal Increase? Check_AF->AF_Result Is_AF Yes: Autofluorescence Confirmed AF_Result->Is_AF Yes Not_AF No: Not Autofluorescent AF_Result->Not_AF No Mitigate Step 3: Mitigation Strategies Is_AF->Mitigate Check_Quench Protocol 2: Quenching Check (Compound + Final Assay Product) Not_AF->Check_Quench Quench_Result Concentration-Dependent Signal Decrease? Check_Quench->Quench_Result Is_Quench Yes: Quenching Confirmed Quench_Result->Is_Quench Yes No_Interference No: Interference Unlikely (Consider Other Mechanisms) Quench_Result->No_Interference No Is_Quench->Mitigate

Caption: Workflow for diagnosing assay interference.

Step 3: Mitigation Strategies

Once interference is confirmed, several strategies can be employed to obtain reliable data.

  • Rationale: This is the most effective method. Since the compound's likely autofluorescence is in the UV/blue region (Ex: ~360 nm / Em: ~403 nm)[7], moving to a green (e.g., FITC, Alexa Fluor 488) or, preferably, a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647) will likely resolve autofluorescence issues.

  • Action: Re-develop the assay with a probe that has excitation and emission wavelengths well separated from the compound's interference profile. Always re-validate using the protocols above.

  • Rationale: If re-developing the assay is not feasible, you can mathematically correct for the autofluorescent signal.

  • Action:

    • Add the test compound to the assay plate with all components except the one that initiates the reaction (e.g., add compound before adding ATP in a kinase assay).

    • Perform a "pre-read" of the plate using the assay's filter set.

    • Initiate the reaction, incubate, and perform the final "post-read".

    • The true signal is the (Post-read Signal) - (Pre-read Signal).

  • Caution: This method assumes the compound's fluorescence does not change upon interaction with assay components. It also reduces the dynamic range of the assay.

  • Rationale: Both autofluorescence and quenching are concentration-dependent.

  • Action: Lower the concentration of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in your screen. This is a trade-off, as it may cause you to miss weakly potent hits.

  • Rationale: Confirm hits using a different detection technology that is not based on fluorescence.

  • Action: Use a label-free method, an absorbance-based assay, or a luminescence-based assay (e.g., AlphaScreen, Lumit) to confirm the activity of hits identified in the primary screen. This provides the highest level of confidence that the observed activity is genuine.

MitigationStrategy Interference_Confirmed Interference Confirmed Change_Fluorophore Can you change the fluorophore/wavelengths? Interference_Confirmed->Change_Fluorophore Yes_Change Yes Change_Fluorophore->Yes_Change Yes No_Change No Change_Fluorophore->No_Change No Implement_Change Implement new fluorophore. Re-validate with Protocols 1 & 2. Yes_Change->Implement_Change Is_AF Is the interference autofluorescence? No_Change->Is_AF Orthogonal Confirm all hits with an orthogonal (non-fluorescence) assay. Implement_Change->Orthogonal Optional but Recommended Yes_AF Yes Is_AF->Yes_AF Yes No_AF No (Quenching) Is_AF->No_AF No Use_Preread Use Pre-read Subtraction. Be aware of limitations. Yes_AF->Use_Preread Reduce_Conc Reduce compound concentration. Accept lower sensitivity. No_AF->Reduce_Conc Use_Preread->Orthogonal Reduce_Conc->Orthogonal

Caption: Decision tree for selecting a mitigation strategy.

References

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  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

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Technical Support Center: Purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the purification process.

Q1: What are the most likely impurities in my crude product? A1: The primary impurities typically arise from the common synthetic route, a nucleophilic aromatic substitution (SNAr) between 2-chloro-4,6-dimethylpyrimidine and piperidine-4-carboxylic acid.

  • Unreacted Starting Materials: Residual 2-chloro-4,6-dimethylpyrimidine and piperidine-4-carboxylic acid.

  • Hydrolysis Byproduct: 4,6-Dimethylpyrimidin-2(1H)-one, formed if moisture is present, which hydrolyzes the 2-chloro-4,6-dimethylpyrimidine starting material.

  • Inorganic Salts: Salts such as potassium carbonate or triethylamine hydrochloride, depending on the base used to scavenge HCl during the reaction.

  • Residual Solvent: High-boiling point solvents like DMF, DMSO, or NMP if they were used in the synthesis.

Q2: My crude product is a sticky oil or a gum, not a solid. What should I do? A2: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization. The first step is to attempt trituration.

  • Trituration Protocol: Add a small amount of a solvent in which your product is expected to be insoluble (but the impurities might be soluble), such as diethyl ether, hexanes, or cold ethyl acetate. Stir or sonicate the mixture vigorously. This process can often wash away soluble impurities and induce the crystallization of your target compound. If successful, you can then collect the resulting solid by filtration.

Q3: What is the single best initial purification strategy for this specific molecule? A3: Given that the target molecule is zwitterionic—possessing both a basic piperidine nitrogen and an acidic carboxylic acid—the most effective initial purification strategy is isoelectric point precipitation . This method leverages the compound's poor aqueous solubility when it carries no net charge. By dissolving the crude material in either dilute acid or base and then carefully adjusting the pH back to its isoelectric point (pI), the pure product can be selectively precipitated, leaving many impurities behind in the solution.

Q4: I am observing significant peak tailing in my HPLC analysis. How can I fix this? A4: Peak tailing is typical for polar, basic compounds like this one, especially on standard silica-based C18 columns. It's caused by strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the stationary phase. To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase. This protonates the basic sites on your molecule, preventing their interaction with the stationary phase and resulting in sharper, more symmetrical peaks.[1]

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column specifically designed to minimize silanol interactions and improve peak shape for basic analytes.[1]

PART 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step instructions for the most effective purification techniques, complete with troubleshooting advice.

Guide 1: Purification via Isoelectric Point (pI) Precipitation

This is the recommended first-pass purification method due to its high efficiency and scalability. It exploits the zwitterionic nature of the molecule.

Causality: The molecule contains a carboxylic acid (pKa ~4-5) and basic nitrogens (pKa ~7-9). At a low pH, the nitrogens are protonated (positive charge), making the molecule soluble in water. At a high pH, the carboxylic acid is deprotonated (negative charge), again rendering it water-soluble. At the isoelectric point (pI), the molecule exists as a neutral zwitterion, minimizing its solubility in water and causing it to precipitate.

  • Dissolution: Transfer your crude material to an Erlenmeyer flask. Add a minimum amount of 1 M hydrochloric acid (HCl) dropwise while stirring until all solids have dissolved. The solution should be acidic (pH 1-2).

  • Removal of Neutral/Basic Impurities: If you suspect non-polar impurities, you can perform an optional liquid-liquid extraction at this stage by washing the acidic aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH closely with a pH meter or pH paper. As you approach the pI (typically in the pH 6-8 range for similar compounds), your product will begin to precipitate as a white or off-white solid.

  • Isolation: Continue adding base until precipitation is complete. Check the pH to ensure you have not made the solution too basic, which would redissolve the product. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

ProblemProbable CauseRecommended Solution
Product oils out instead of precipitating as a solid. The rate of pH change is too fast, or the concentration is too high.Add the base more slowly with more vigorous stirring. Dilute the solution with more water before precipitation.
No precipitate forms upon pH adjustment. The concentration of the product is too low.Reduce the volume of the solution by rotary evaporation before or during the pH adjustment to increase the concentration.
The final product is still impure. Impurities have similar solubility profiles or co-precipitated.Re-dissolve the solid and repeat the procedure, or proceed to a secondary purification method like recrystallization or chromatography.
Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product obtained from pI precipitation or trituration.

Causality: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain soluble even when cold.[2]

The key to successful recrystallization is finding the right solvent. Test small amounts of your product (~10-20 mg) with the solvents below.

Solvent ClassRecommended SolventsExpected Behavior
Polar Protic Isopropanol, Ethanol, WaterHigh solubility when hot, potential for good crystal formation upon cooling. Water mixtures (e.g., Ethanol/Water) are excellent candidates.
Polar Aprotic Acetonitrile, Ethyl AcetateModerate solubility; may require a two-solvent system.
Non-Polar Hexanes, TolueneLikely to be insoluble; useful as an anti-solvent in a two-solvent system.
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing your yield.[2]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Guide 3: Advanced Purification by Chromatography

When high-purity material is required or when other methods fail, chromatography is the method of choice. Given the polar and ionizable nature of the target compound, specialized techniques are often necessary.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica, C18) and a mobile phase. By selecting the right combination, impurities can be eluted at different times than the desired product.

TechniqueStationary PhaseMobile Phase PrincipleBest For
Reverse-Phase (RPC) C18 SilicaA polar mobile phase (Water/Acetonitrile or Methanol) with an acidic modifier (0.1% TFA or Formic Acid).High-resolution purification and analysis (HPLC). The modifier is key to good peak shape.[1][3]
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Diol)High concentration of a less polar organic solvent with a small amount of a polar aqueous component.Highly polar compounds that show poor retention in RPC.[1][3]
Ion-Exchange (IEC) Charged ResinElution is driven by changing the pH or salt concentration of the mobile phase.Excellent for separating compounds based on their net charge, ideal for zwitterions.[1]
  • Sample Preparation: Dissolve the crude material in a suitable solvent, ideally the initial mobile phase, or a strong solvent like DMSO if necessary. Filter the sample through a 0.22 µm syringe filter.

  • Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Injection and Elution: Inject the sample and run a gradient elution, gradually increasing the percentage of Mobile Phase B to elute the compounds.

  • Fraction Collection: Monitor the elution with a UV detector and collect fractions corresponding to the main product peak.

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC or TLC to confirm purity. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final product.

PART 3: Visualization & Workflows

To assist in decision-making, the following diagrams outline the logical purification workflows.

PurificationDecisionWorkflow Crude Crude Product (From Reaction Work-up) Is_Solid Is the product a solid? Crude->Is_Solid Triturate Triturate with Hexanes or Ether Is_Solid->Triturate No (Oil/Gum) pI_Precip Purify via Isoelectric Point Precipitation Is_Solid->pI_Precip  Yes Triturate->pI_Precip Purity_Check1 Check Purity (HPLC, NMR) pI_Precip->Purity_Check1 Recrystallize Recrystallize from Ethanol/Water or IPA Purity_Check1->Recrystallize <98% Pure (Minor Impurities) Chromatography Purify by Preparative HPLC or IEC Purity_Check1->Chromatography <90% Pure (Major Impurities) Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Purity_Check2 Check Purity Recrystallize->Purity_Check2 Purity_Check2->Chromatography No Purity_Check2->Pure_Product Yes Chromatography->Pure_Product

Caption: Decision workflow for purifying the target compound.

AcidBasePurification cluster_0 Acidic Conditions (pH 1-2) cluster_1 Neutralization (pH ~7) cluster_2 Isolation Dissolve 1. Dissolve Crude in 1M HCl Wash 2. (Optional) Wash with EtOAc to remove neutral impurities Dissolve->Wash Product_Aq Product remains in Aqueous Layer as R-NH2+ Wash->Product_Aq Adjust_pH 3. Add 1M NaOH dropwise to reach Isoelectric Point Product_Aq->Adjust_pH Precipitate 4. Product precipitates as neutral zwitterion Adjust_pH->Precipitate Filter 5. Filter solid Precipitate->Filter Wash_Dry 6. Wash with H2O & Ether, then Dry Filter->Wash_Dry Pure Pure Product Wash_Dry->Pure

Caption: Step-by-step workflow for the pI precipitation method.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Papanastasiou, I., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(9), 2473. [Link]

  • Bolognesi, M. L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(8), 2007-2021. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (DMPCA) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing robust and efficient HPLC methods. We will delve into the causal relationships behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity of your analytical results.

Foundational Knowledge: Understanding the Analyte

Before diving into method development, it is crucial to understand the physicochemical properties of DMPCA. The molecule possesses a carboxylic acid group (acidic, pKa ~4-5) and two basic nitrogen centers within the pyrimidine and piperidine rings (basic, pKa values can range from ~3 to 7). This amphoteric, or zwitterionic, nature makes its retention behavior highly dependent on the mobile phase pH.[1][2] Metabolites are often structurally similar, differing by simple modifications (e.g., hydroxylation, N-dealkylation), which presents a significant challenge for achieving baseline resolution.[3][4]

The primary goal in reversed-phase HPLC is to control the ionization state of the analyte to achieve consistent retention and symmetrical peak shapes.[5][6]

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing an HPLC method for DMPCA and its metabolites from the ground up.

Q1: What is the best starting point for column selection?

A1: For initial method development, a modern, high-purity silica C18 column is the industry standard and a reliable starting point.[7] Specifically, look for columns that are well end-capped to minimize secondary interactions with residual silanols, which is a common cause of peak tailing for basic compounds like DMPCA.[8] If resolution between the parent compound and its closely related metabolites is challenging, consider a stationary phase with alternative selectivity.

Stationary Phase Separation Principle Best For...
C18 (Octadecyl) Hydrophobic interactions.General purpose, initial screening.
Phenyl-Hexyl Hydrophobic and π-π interactions.Analytes with aromatic rings, offering alternative selectivity for metabolites.[3]
Polar-Embedded Hydrophobic interactions with enhanced polar selectivity and compatibility with highly aqueous mobile phases.Improving retention of polar metabolites and parent compound.[9]
Porous Graphitic Carbon (PGC) Adsorption mechanism.Separating structurally very similar compounds or geometric isomers.[10][11]

Q2: How do I select and prepare the mobile phase?

A2: Mobile phase selection is critical for controlling retention and selectivity. A typical reversed-phase mobile phase consists of an aqueous component (with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile is generally the preferred choice as it provides lower backpressure and better UV transparency compared to methanol. However, methanol can offer different selectivity and should be evaluated if resolution is an issue.

  • Buffer and pH: Due to the amphoteric nature of DMPCA, stringent pH control is mandatory for reproducible results.[6] The mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa values to ensure a single, stable ionic form and prevent peak splitting or distortion.[1][12]

    • Low pH (e.g., 2.5-3.5): At this pH, the carboxylic acid will be protonated (neutral), and the basic nitrogens will be protonated (positive charge). This is often a good starting point as it also suppresses the ionization of silanol groups on the column, leading to improved peak shape for basic analytes.[8][13] Buffers like 0.1% formic acid or phosphate buffer are suitable.

    • High pH (e.g., 8-10): At this pH, the carboxylic acid will be deprotonated (negative charge), and the basic nitrogens will be neutral. This can significantly increase retention and alter selectivity.[2] This approach requires a pH-stable column (e.g., a hybrid or PGC column). Buffers like ammonium bicarbonate or ammonium formate are excellent choices, especially for LC-MS compatibility.

Q3: What is a good starting gradient profile for my separation?

A3: A generic scouting gradient is an efficient way to determine the approximate organic solvent concentration needed to elute your compounds of interest.

Parameter Recommendation
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)
Column Temperature 30-40 °C (to ensure efficiency and reduce viscosity)
Injection Volume 5-10 µL
Detection UV at a relevant wavelength (e.g., 254 nm or λmax) or MS
Scouting Gradient 5% to 95% Acetonitrile (with buffered aqueous phase) over 15-20 minutes.

After the initial run, you can adjust the gradient slope and range to optimize the resolution of the target analytes.

Troubleshooting Guide: Resolving Common HPLC Issues

This section provides solutions to specific problems you might encounter during your analysis.

Problem 1: My peaks are tailing severely.

  • Potential Cause A: Secondary Silanol Interactions. The basic nitrogen groups on DMPCA can interact with acidic residual silanol groups on the silica surface of the column packing, causing peak tailing.[8]

    • Solution:

      • Lower the Mobile Phase pH: Adjust the pH to ~2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[13]

      • Use a Highly End-capped Column: Employ a column specifically designed and tested for good peak shape with basic compounds.

      • Add a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is an older technique and can suppress ionization in MS detection.

  • Potential Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase.[8][12]

    • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, column overload was the issue.

  • Potential Cause C: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[8]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

Problem 2: I can't separate the parent compound from a key metabolite (Poor Resolution).

  • Potential Cause A: Insufficient Selectivity (α). The analytes are co-eluting because their interactions with the stationary and mobile phases are too similar. Selectivity is the most powerful factor for improving resolution.[14]

    • Solution:

      • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter elution order and improve separation.

      • Adjust Mobile Phase pH: A small change in pH can significantly impact the ionization and hydrophobicity of DMPCA and its metabolites, leading to dramatic changes in selectivity.[1][6] Perform a pH scouting study (e.g., pH 3, 5, 7, 9) using a pH-stable column.

      • Change the Stationary Phase: Switch to a column with a different chemistry, such as a Phenyl or Polar-Embedded phase, to introduce different separation mechanisms (e.g., π-π interactions).[3][15]

  • Potential Cause B: Insufficient Efficiency (N). The peaks are too broad, causing them to overlap.

    • Solution:

      • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a sub-2 µm (UHPLC) or a solid-core particle column will generate sharper peaks and increase efficiency.[3][14]

      • Increase Column Length: Doubling the column length will increase the plate number (N), though it will also increase analysis time and backpressure.[3]

Problem 3: My retention times are drifting from one injection to the next.

  • Potential Cause A: Inadequate Column Equilibration. The column is not fully re-equilibrated to the initial mobile phase conditions between gradient runs.

    • Solution: Increase the equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Potential Cause B: Poorly Buffered Mobile Phase. The mobile phase pH is unstable, causing shifts in the ionization state and retention of the analytes.[6]

    • Solution: Ensure your buffer is used within its effective buffering range (typically ±1 pH unit from its pKa) and at a sufficient concentration (typically 10-25 mM). Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[12]

  • Potential Cause C: Column Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column thermostat to maintain a constant, slightly elevated temperature (e.g., 35 °C).

Visualization of Key Workflows
Diagram 1: Systematic Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Start Define Goals (Resolution, Speed) SelectCol Select Column (Start with C18) Start->SelectCol SelectMP Select Mobile Phase (ACN/H2O, Buffered) SelectCol->SelectMP ScoutGrad Run Scouting Gradient (5-95% ACN) SelectMP->ScoutGrad EvalRet Evaluate Retention & Peak Shape ScoutGrad->EvalRet OptSelect Optimize Selectivity (α) - Change pH - Change Organic - Change Column EvalRet->OptSelect Poor Resolution? OptRet Optimize Retention (k) - Adjust Gradient Slope EvalRet->OptRet Good Resolution? OptEff Optimize Efficiency (N) - Smaller Particles - Longer Column OptSelect->OptEff Still Poor? OptEff->OptRet Validate Validate Method (Robustness, Linearity) OptRet->Validate

Caption: A systematic workflow for HPLC method development.

Diagram 2: Troubleshooting Peak Tailing

PeakTailing action_node action_node Start Peak Tailing Observed Dilute Dilute Sample 10x & Re-inject Start->Dilute Improve Peak Shape Improves? Dilute->Improve Overload Diagnosis: Column Overload Improve->Overload Yes LowerPH Lower Mobile Phase pH to 2.5-3.0 Improve->LowerPH No CheckColumn Use High-Performance End-capped Column LowerPH->CheckColumn CheckTubing Minimize Extra- Column Volume CheckColumn->CheckTubing

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)
  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of high-purity formic acid (LC-MS grade).

    • Cap the bottle and mix thoroughly by inversion.

    • Sonicate for 10-15 minutes to degas the solution.

  • Organic Phase (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean glass bottle.

    • Sonicate for 10-15 minutes to degas.

  • System Setup:

    • Place the solvent lines into the respective bottles, ensuring the sinkers are at the bottom.

    • Prime the HPLC pumps thoroughly with each mobile phase to remove any air bubbles and flush the lines.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Back to Basics: The Role of pH in Retention and Selectivity.

  • Troubleshooting Peak Shape Problems in HPLC.

  • The Importance Of Mobile Phase PH in Chromatographic Separations.

  • How To Improve Resolution In HPLC: 5 Simple Tips.

  • The use of Mobile Phase pH as a Method Development Tool.

  • How to Increase Retention.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.

  • HPLC for the Retention and Resolution of Very Polar Compounds.

  • Troubleshooting poor peak shape in Heliotrine HPLC analysis.

  • HPLC Troubleshooting Guide.

  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.

  • Tips and Tricks of HPLC System Troubleshooting.

  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.

  • Reverse Phase Chromatography Techniques.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

  • Methods for Changing Peak Resolution in HPLC.

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

  • piperidine-4-carboxylic acid.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • HPLC Separation of Carboxylic Acids.

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.

  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

Sources

Technical Support Center: Long-Term Storage of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for the long-term storage of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 797028-97-8). Adherence to these protocols is critical for preserving the compound's purity, stability, and performance, thereby ensuring the validity and reproducibility of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid?

For maximum long-term stability, the solid compound should be stored at -20°C or lower , in a dark , dry environment, and under an inert atmosphere (e.g., argon or nitrogen).[1][2] The key is to minimize exposure to the primary drivers of degradation: heat, moisture, oxygen, and light.[3] A tightly sealed, amber glass vial placed within a desiccator in a freezer is a robust storage solution.[2]

Q2: I only need to store the solid compound for a few weeks. Are the conditions the same?

For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from moisture and light.[2][4] Ensure the container is tightly sealed. Before opening a refrigerated container, it is crucial to allow it to warm completely to room temperature to prevent water condensation on the cold solid, which can introduce moisture and accelerate degradation.[5]

Q3: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable:

  • Short-Term (≤ 72 hours): Store solutions at 2-8°C, protected from light.

  • Long-Term (> 72 hours): Aliquot the solution into single-use volumes and store at -80°C .[1] Avoid repeated freeze-thaw cycles, as this can degrade the compound. The choice of solvent is critical; ensure the compound is stable in your chosen solvent by performing a small-scale stability test if long-term solution storage is necessary.

Q4: What are the common visual signs of compound degradation?

The most common sign of degradation for a solid powder is a change in color (e.g., yellowing or browning) or a change in texture (e.g., clumping or becoming sticky).[2] These changes often indicate oxidation or reaction with moisture.[2][6] For solutions, precipitation or a color change can indicate degradation or solubility issues.

Q5: The Safety Data Sheet (SDS) says "store at room temperature." Why do you recommend colder temperatures?

SDS storage recommendations often provide general guidelines for safety and short-term stability.[7] For long-term preservation of high-purity research compounds, where even minor degradation can impact experimental outcomes, more stringent conditions are necessary. The fundamental principles of chemical kinetics dictate that reaction rates, including degradation pathways, are significantly slowed at lower temperatures.[8][9]

Troubleshooting Guide

Issue: My solid compound, which was originally a white powder, has turned slightly yellow after several months in the freezer.

  • Probable Cause: This is a classic sign of minor oxidation.[2] It may have been caused by repeated openings of the container, an imperfect seal allowing air ingress, or storing a large amount in a single container that is frequently accessed.

  • Recommended Action:

    • Do not assume the compound is unusable. The level of degradation may be minor and not affect your experiment.

    • Perform a Quality Control (QC) check. Analyze the material using a stability-indicating method like HPLC or LC-MS (see Protocol 3). Compare the purity profile to a fresh sample or the original certificate of analysis.

    • Future Prevention: For new lots, aliquot the solid compound into smaller, single-use vials upon receipt (see Protocol 1). This minimizes the exposure of the bulk material to the atmosphere.[10]

Issue: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

  • Probable Cause: The appearance of new peaks not present in the original analysis strongly suggests chemical degradation. The compound contains both a piperidine ring and a carboxylic acid, making it susceptible to degradation pathways like oxidation, hydrolysis, or photolysis.[6][11][12]

  • Recommended Action:

    • Confirm the Source: First, ensure the peaks are not from solvent impurities, contaminated vials, or a system issue. Re-run the analysis with freshly prepared solvent blanks.

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to get molecular weights for the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Decision: If purity has dropped below an acceptable level for your application, the sample should be discarded. If the degradation is minimal, you may be able to proceed but should note the purity in your experimental records for data integrity.

Issue: The compound is no longer dissolving easily in the solvent it was previously soluble in.

  • Probable Cause: This can be caused by the formation of less soluble degradation products or polymerization. Another possibility is that the compound has absorbed moisture, which can affect its physical properties and interaction with organic solvents.[13][14]

  • Recommended Action:

    • Verify Solubility: Attempt to dissolve a small, fresh sample of the compound to confirm the solvent is still appropriate.

    • Gentle Warming/Sonication: You can try gentle warming or sonication to aid dissolution, but be aware that heat can accelerate the degradation of any remaining viable compound.[9]

    • Analyze the Material: Perform an analytical check (HPLC, NMR) on the undissolved material and the solution to identify potential impurities or degradation products. It is likely the batch is compromised and should be replaced.

Detailed Protocols

Protocol 1: Preparing Solid Aliquots for Long-Term Storage

This protocol minimizes the risk of contaminating the bulk supply of the compound.

  • Preparation: Perform this procedure in an area with low humidity, or ideally, within a glove box purged with an inert gas like nitrogen or argon.[15]

  • Equilibration: Before opening, allow the main container of the compound to warm to ambient temperature for at least 60 minutes to prevent moisture condensation.

  • Aliquoting: Weigh the desired quantities of the solid into smaller, pre-labeled amber glass vials suitable for low-temperature storage.

  • Inert Gas Purge: Gently flush the headspace of each new aliquot vial with nitrogen or argon for 15-30 seconds.[16][17]

  • Sealing: Immediately and tightly cap each vial. For ultimate protection, wrap the cap-vial interface with Parafilm®.[10]

  • Storage: Place the aliquoted vials into a labeled secondary container (e.g., a freezer box) and store at -20°C or -80°C. Record the location and details in your lab inventory.

Protocol 2: Quality Control (QC) Check for Stored Compound Integrity

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess purity.

  • Reference Sample: Prepare a solution of a new, unopened vial of the compound or use retained data from the initial analysis as a reference.

  • Test Sample: Prepare a solution of the stored compound at the exact same concentration and in the same solvent as the reference sample.

  • Analysis: Analyze both samples on the same HPLC system using an identical method (column, mobile phase, gradient, detection wavelength).

  • Data Comparison:

    • Retention Time: The main peak for the test sample should have the same retention time as the reference.

    • Purity: Integrate the peak areas. Calculate the purity of the main peak. Compare this to the reference sample's purity.

    • Impurities: Look for any new peaks in the test sample's chromatogram or a significant increase in the area of existing impurity peaks. A significant change indicates degradation.

Scientific Rationale: The "Why" Behind the Protocol

Understanding the chemical vulnerabilities of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is key to preventing its degradation.

Parameter Risk Factor & Rationale Recommended Mitigation
Temperature Heat provides the activation energy for degradation reactions. Higher temperatures exponentially increase the rate of chemical breakdown.[8][9]Store at low temperatures (-20°C to -80°C) to slow molecular motion and reaction kinetics.
Atmosphere (Oxygen) The piperidine ring can be susceptible to oxidation. Atmospheric oxygen can react with the molecule, leading to impurities that alter its biological and chemical properties.[2][12]Store under an inert atmosphere (N₂ or Ar) to displace oxygen and prevent oxidative degradation.[16][17]
Atmosphere (Humidity) The carboxylic acid and nitrogen atoms make the molecule potentially hygroscopic. Absorbed water can initiate hydrolysis, breaking chemical bonds.[5][6][18]Store in a desiccated environment and ensure containers are sealed tightly. Allow containers to warm to room temperature before opening to prevent condensation.
Light (UV/Visible) Molecules with aromatic rings and conjugated systems can absorb light energy, which can lead to the cleavage of chemical bonds in a process known as photolysis or photodegradation.[12][19]Store in amber or opaque containers to block light. Avoid unnecessary exposure to direct sunlight or harsh laboratory lighting.

Visual Workflow Guides

Caption: Decision workflow for troubleshooting suspected degradation.

G Diagram 2: Workflow for Preparing Compound for Storage A Receive Compound B Allow Container to Equilibrate to Room Temperature A->B C Work in Dry/Inert Environment (Glove Box Preferred) B->C D Weigh Aliquots into Pre-labeled Amber Vials C->D E Flush Headspace of Each Vial with Inert Gas (N₂ or Ar) D->E F Tightly Seal Vial (Use Parafilm® for best seal) E->F G Place in Secondary Container (Labeled Freezer Box) F->G H Store at Recommended Temperature (-20°C or -80°C) G->H I Update Laboratory Inventory H->I

Caption: Step-by-step workflow for optimal compound aliquoting and storage.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents . De Peralta, D. [Link]

  • Chemical Storage . Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University of St Andrews. [Link]

  • How to Safely Store Lab Chemicals and Reagents . B&M Scientific. [Link]

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage . Kawamura, K., & Kaplan, I. R. (1986). Atmospheric Environment (1967), 20(3), 527-535. [Link]

  • What are the storage stability of Piperidine Series compounds over time? BTC. [Link]

  • Principles of Inert Atmosphere Storage . ResearchGate. [Link]

  • What is the stability of piperidine? BIOSYNCE. [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. [Link]

  • Why Climate Control is Important in Chemical Storage Buildings . U.S. Chemical Storage. [Link]

  • Chemical Storage . University of Florida EH&S. [Link]

  • Chemical Degradation . Climate Sustainability Directory. [Link]

  • The Dangers of Chemical Compound Degradation . Moravek. [Link]

  • Specification for storage and transport of carboxylic acids . LookChem. [Link]

  • What Is Chemical Degradation? Chemistry For Everyone - YouTube. [Link]

  • Inert gas . Wikipedia. [Link]

  • is it important to store chemicals at a stable temp (min/max) or is it fine at long as you heat them when using them? Reddit. [Link]

  • Optimum Temperature Chemical Storage . Chemstore Ireland. [Link]

  • What Chemicals Require Temperature Controlled Storage? Storemasta Blog. [Link]

  • Chemical Segregation and Storage . USC Environmental Health & Safety. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms . J. O. Otegbade. [Link]

  • Chemical Storage Safety Guidance . Loughborough University Health and Safety Service. [Link]

  • Humidity: A Vital but Often Overlooked Parameter in Materials Research . Lab Manager. [Link]

  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it? ResearchGate. [Link]

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  • How long a peptide synthesis reagents stable? ResearchGate. [Link]

  • Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer . ACS Omega. [Link]

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Navigating the Scale-Up Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic molecules is a critical juncture in the journey from laboratory discovery to pharmaceutical application. This guide provides a comprehensive technical support framework for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

I. Synthetic Strategy and Core Challenges

The most viable and commonly employed synthetic route for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is the nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a suitably activated pyrimidine derivative with piperidine-4-carboxylic acid.

DOT Script of the Synthetic Workflow

Synthetic_Workflow 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine SNAr_Reaction SNAr_Reaction 2-Chloro-4,6-dimethylpyrimidine->SNAr_Reaction Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid->SNAr_Reaction Product 1-(4,6-Dimethylpyrimidin-2-yl)piperidine- 4-carboxylic acid SNAr_Reaction->Product Protection_Deprotection cluster_protection Protection cluster_reaction SₙAr Reaction cluster_deprotection Deprotection Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid Esterification Esterification Piperidine-4-carboxylic_acid->Esterification Protected_Piperidine Piperidine-4-carboxylic acid ester Esterification->Protected_Piperidine SNAr SₙAr Reaction Protected_Piperidine->SNAr Protected_Product Protected Product SNAr->Protected_Product 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine->SNAr Hydrolysis Hydrolysis Protected_Product->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

Caption: Workflow involving protection and deprotection steps.

B. Purification and Analysis

Q4: The final product is difficult to purify. What are the best methods for a zwitterionic compound?

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is zwitterionic, meaning it has both acidic (carboxylic acid) and basic (piperidine and pyrimidine nitrogens) functional groups. This can make purification challenging.

  • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. [1] * Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include water, ethanol, isopropanol, and mixtures thereof.

  • Ion-Exchange Chromatography: This technique is particularly well-suited for zwitterionic compounds as it separates molecules based on their charge. [2]You can use either a cation or an anion exchange resin depending on the pH of the mobile phase.

  • Reverse-Phase Chromatography: While challenging for highly polar compounds, it can be optimized by using columns with polar end-capping or by using ion-pairing agents in the mobile phase. [3] Q5: How can I effectively monitor the progress of the reaction?

Effective reaction monitoring is crucial for determining the reaction endpoint and minimizing impurity formation.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the disappearance of starting materials and the appearance of the product. [4]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities. [4]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and helps in identifying unknown impurities by providing molecular weight information.

C. Process Safety

Q6: What are the key process safety considerations for scaling up this synthesis?

Process safety is paramount during scale-up. A thorough risk assessment should be conducted before any large-scale synthesis. [5]

  • Thermal Hazards: As mentioned, the SNAr reaction can be exothermic. A runaway reaction is a significant risk if the heat generated exceeds the cooling capacity of the reactor. [6][7] * Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction and the rate of heat release. This data is crucial for designing a safe large-scale process.

  • Material Handling: Ensure proper personal protective equipment (PPE) is used when handling all chemicals. 2-Chloro-4,6-dimethylpyrimidine is a halogenated heterocyclic compound and should be handled with care.

  • Pressure Build-up: If the reaction generates gaseous by-products or if there is a risk of a runaway reaction, the potential for pressure build-up in a closed reactor must be considered. Ensure the reactor is equipped with appropriate pressure relief systems.

III. Experimental Protocols

The following protocols are provided as a general guide. Optimization will be necessary based on your specific equipment and scale.

Protocol 1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Piperidine-4-carboxylic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMSO, add 2-chloro-4,6-dimethylpyrimidine (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Adjust the pH to the isoelectric point of the product (around pH 4-5) with HCl. The product should precipitate out of the solution.

  • Filter the solid, wash with water, and then with a non-polar solvent like ethyl acetate to remove non-polar impurities.

  • Dry the solid under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

IV. Conclusion

The scale-up synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a manageable process with careful consideration of reaction parameters, potential side reactions, and process safety. This guide provides a foundational framework for troubleshooting common issues and developing a robust and scalable synthetic route. Remember that each scale-up is unique, and a thorough understanding of the chemical process through careful experimentation and analysis is the key to success.

V. References

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (2025, December). BenchChem. Retrieved from

  • Critical Considerations in Process Safety. H.E.L Group. Retrieved from

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from

  • Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. Retrieved from

  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved from

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). Benchchem. Retrieved from

  • Application Notes and Protocols for the Synthesis of Derivatives from Pyrimidin-4-yl-methanol. (2025). Benchchem. Retrieved from

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate. Retrieved from

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). PMC. Retrieved from

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019, April 11). ResearchGate. Retrieved from

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). NIH. Retrieved from

  • Protection and deprotection of carboxylic acid. (n.d.). Slideshare. Retrieved from

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. (n.d.). Matrix Scientific. Retrieved from

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, August 28). Organic & Biomolecular Chemistry. Retrieved from

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents. Retrieved from

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem. Retrieved from

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, August 28). PubMed. Retrieved from

  • PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. (2011, March 17). Research Explorer The University of Manchester. Retrieved from

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC. Retrieved from

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). Benchchem. Retrieved from

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved from

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. Retrieved from

  • Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.). Google Patents. Retrieved from

  • Application Notes and Protocols for the Functionalization of the Pyrimidine Ring. (n.d.). Benchchem. Retrieved from

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. Retrieved from

  • 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. (n.d.). Retrieved from

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. Retrieved from

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025, May 21). ResearchGate. Retrieved from

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid. (n.d.). chemexpress.cn. Retrieved from

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. (n.d.). SmallMolecules.com. Retrieved from

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025, July 26). PMC. Retrieved from

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Technical Support Center: Strategies to Enhance Oral Bioavailability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-DPPC

Version: 1.0

For: Researchers, scientists, and drug development professionals

Introduction

This technical support guide is designed to provide researchers with a comprehensive framework for troubleshooting and improving the oral bioavailability of the novel chemical entity, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (referred to herein as 'DPPC'). Our in-house analysis, based on established in silico predictive models, suggests that DPPC may present challenges related to both aqueous solubility and membrane permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound. This guide offers a logically structured approach, from initial problem diagnosis to advanced formulation and chemical modification strategies, to systematically address these potential hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical starting point for your investigation based on predicted physicochemical properties.

Q1: What are the predicted physicochemical properties of DPPC, and what do they imply for oral bioavailability?

A1: Understanding the fundamental properties of DPPC is the first step in diagnosing potential bioavailability issues. We have compiled data from reputable in silico predictors to provide a working profile for this molecule.

In Silico Physicochemical & ADME Profile of DPPC

ParameterPredicted ValueImplication for Oral Bioavailability
Molecular Weight 235.28 g/mol Favorable. Below the 500 g/mol threshold suggested by Lipinski's Rule of Five.
logP (Lipophilicity) 1.5 - 2.5Borderline. While within a reasonable range, it may not be optimal for passive diffusion across the lipidic intestinal membrane.
Aqueous Solubility (logS) -3.5 to -4.5Low Solubility. This is a significant potential barrier, suggesting dissolution rate-limited absorption.
pKa (Acidic) 4.0 - 5.0Weakly Acidic. The carboxylic acid moiety will be ionized (less permeable) in the higher pH of the intestine, but largely non-ionized (more permeable) in the stomach.
pKa (Basic) 2.0 - 3.0Weakly Basic. The pyrimidine and piperidine nitrogens are predicted to be weakly basic.
Caco-2 Permeability Low to ModeratePermeability-limited absorption is likely. The molecule may not efficiently cross the intestinal epithelium.
P-gp Substrate Predicted: YesPotential for active efflux back into the intestinal lumen, further reducing net absorption.
Q2: My initial in vivo study in rats shows very low exposure. Where do I start troubleshooting?

A2: A low in vivo exposure is a common early-stage challenge. A systematic, stepwise approach is necessary to identify the root cause.

start Low In Vivo Exposure Observed solubility_check Step 1: Assess Solubility Is the dose dissolving in the GI tract? start->solubility_check permeability_check Step 2: Evaluate Permeability If soluble, is it crossing the gut wall? solubility_check->permeability_check If Yes formulation_strategy Develop Formulation Strategy solubility_check->formulation_strategy If No (Solubility is the primary issue) metabolism_check Step 3: Investigate Pre-systemic Metabolism Is the drug being metabolized before reaching circulation? permeability_check->metabolism_check If Yes prodrug_strategy Consider Prodrug Strategy permeability_check->prodrug_strategy If No (Permeability is the primary issue) metabolism_check->prodrug_strategy High First-Pass Metabolism

Caption: Initial troubleshooting workflow for low oral bioavailability.

  • Confirm Analytical Method: First, ensure your bioanalytical method (typically LC-MS/MS) is validated and can accurately quantify DPPC in plasma.

  • Assess Solubility in Formulation: Was the compound fully dissolved or homogenously suspended in the dosing vehicle? Visual inspection for precipitation is key.

  • Perform a Basic Dissolution Test: Place your formulation in simulated gastric fluid (pH 1.2) and then simulated intestinal fluid (pH 6.8). Does it stay in solution? This simple test can quickly identify dissolution failures.

  • Evaluate Permeability: If solubility seems adequate, the next likely culprit is poor permeability. This requires more advanced in vitro assays, as detailed in the next section.

Part 2: Troubleshooting Guide for Permeability Assessment

If you suspect poor permeability is limiting absorption, in vitro models are essential for confirmation and mechanistic understanding.

Issue: How to definitively determine if DPPC has low permeability and if it is a P-gp substrate?

Solution: A combination of Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays can effectively diagnose permeability issues.[1][2]

G cluster_0 Permeability Assessment Workflow cluster_1 Interpretation pampa PAMPA Assay Goal: Assess passive permeability High Peff Low Peff caco2 caco2 pampa:p_low->caco2 Indicates poor passive diffusion pampa:p_high->caco2 Passive diffusion is likely sufficient conclusion1 conclusion1 caco2->conclusion1 conclusion2 conclusion2 caco2->conclusion2 conclusion3 conclusion3 caco2->conclusion3

Caption: Workflow combining PAMPA and Caco-2 assays for permeability diagnosis.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. TEER values should be >250 Ω·cm². Also, assess the transport of a paracellular marker like Lucifer yellow (<1% per hour).

  • Apical to Basolateral (A→B) Transport:

    • Add DPPC (e.g., at 10 µM) to the apical (A) chamber (donor).

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber (receiver).

    • Replace the sampled volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • Add DPPC to the basolateral (B) chamber (donor).

    • Sample from the apical (A) chamber (receiver) at the same time points.

  • Analysis: Quantify the concentration of DPPC in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

    • An ER > 2 strongly suggests the involvement of active efflux transporters like P-glycoprotein.

Part 3: Strategies for Overcoming Bioavailability Challenges

Based on the initial assessment, targeted strategies can be employed. We will address the two primary challenges: low solubility and low permeability.

Strategy 1: Solubility Enhancement

For compounds where poor dissolution is the rate-limiting step (BCS Class II or IV), formulation approaches are the primary solution.

Troubleshooting Guide: Formulation Selection

Formulation ApproachPrincipleBest For...Key Experimental Step
Salt Formation Ionizing the carboxylic acid with a suitable base to form a salt with higher aqueous solubility.[3][4]Weakly acidic drugs like DPPC. A rapid and cost-effective initial approach.Salt Screen: React DPPC with a panel of pharmaceutically acceptable bases (e.g., sodium, potassium, tromethamine, lysine) and analyze the resulting solids for crystallinity, solubility, and stability.
Nanosuspension Reducing particle size to the nanometer range (<1000 nm) increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5][6]"Brick dust" compounds that are highly crystalline and poorly soluble in both aqueous and lipidic media.Media Milling: Mill a suspension of DPPC in an aqueous stabilizer solution (e.g., Poloxamer 188, HPMC) with ceramic beads until the desired particle size is achieved, as measured by dynamic light scattering (DLS).
Lipid-Based Formulations (LBFs) Dissolving the drug in a lipid/surfactant mixture that, upon dilution in the GI tract, forms fine emulsions or micellar solutions, keeping the drug solubilized.[7][8]Lipophilic ("grease-ball") compounds. Given DPPC's borderline logP, this is a viable option.Solubility Screening: Determine the solubility of DPPC in various lipid excipients (e.g., long-chain triglycerides, medium-chain triglycerides) and surfactants (e.g., Cremophor® EL, Kolliphor® HS 15).

Experimental Protocol: Nanosuspension Preparation by Media Milling

  • Preparation: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Dispersion: Add DPPC to the stabilizer solution to create a 5% (w/v) pre-suspension.

  • Milling: Add the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm).

  • Processing: Mill at a high speed (e.g., 2000 rpm) for 2-8 hours, with cooling to prevent thermal degradation.

  • Monitoring: Periodically withdraw samples and measure the particle size using a DLS instrument until the target size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.2) is reached.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.

Strategy 2: Permeability Enhancement

If permeability is the primary barrier (BCS Class III or IV), chemical modification to create a prodrug is often the most effective strategy.[9][10]

Troubleshooting Guide: Prodrug Design

The carboxylic acid group of DPPC is an ideal handle for creating ester prodrugs. The goal is to mask this polar, ionizable group to increase lipophilicity and facilitate passive diffusion. The prodrug must then be cleaved by endogenous esterases in the blood or liver to release the active DPPC.[11]

cluster_0 Prodrug Strategy for DPPC DPPC DPPC (Parent Drug) - Low Permeability - Ionized at Intestinal pH Esterase Esterases (in Intestine, Blood, Liver) Prodrug DPPC-Ester Prodrug - Increased Lipophilicity - Neutral Charge - Enhanced Permeability DPPC->Prodrug Esterification (Chemical Synthesis) Prodrug->DPPC Hydrolysis (In Vivo Cleavage)

Caption: Mechanism of an ester prodrug strategy to enhance permeability.

Recommended Prodrug Approaches for DPPC:

  • Simple Alkyl Esters (e.g., Ethyl or Propyl Ester):

    • Rationale: A straightforward modification that significantly increases lipophilicity. Oseltamivir (Tamiflu®) is a classic example of a successful ethyl ester prodrug that improved bioavailability from <5% to ~80%.[10]

    • Troubleshooting: Simple esters can sometimes be rapidly hydrolyzed by esterases in the gut lumen or enterocytes, leading to pre-systemic cleavage before the prodrug can be absorbed. The rate of hydrolysis must be optimized.

  • Acyloxyalkyl Esters:

    • Rationale: These prodrugs can offer more tunable hydrolysis rates. The steric and electronic nature of the 'acyloxy' group can be modified to protect the ester bond from premature cleavage.

    • Experimental Step: Synthesize a small library of promoieties with varying steric hindrance (e.g., pivaloyloxymethyl - POM) and evaluate their stability in simulated intestinal fluid (with pancreatin) and human plasma in vitro.

Experimental Protocol: In Vitro Prodrug Stability Assessment

  • Incubation Solutions: Prepare solutions of the DPPC prodrug (e.g., 1 µM) in:

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (for chemical stability)

    • Human Plasma (to assess enzymatic stability)

    • Simulated Intestinal Fluid (SIF) with Pancreatin (to assess gut lumen stability)

  • Incubation: Incubate all solutions at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining prodrug and the appearance of the parent drug, DPPC.

  • Calculation: Determine the half-life (t½) of the prodrug in each matrix. An ideal prodrug will be relatively stable in SIF but rapidly convert to the parent drug in plasma.

Part 4: Conclusion and Recommendations

The oral bioavailability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is likely hindered by a combination of poor aqueous solubility and low intestinal permeability. A systematic investigation is required.

  • Definitive Diagnosis: We strongly recommend initiating the investigation with in vitro solubility and Caco-2 permeability assays to confirm the predicted BCS classification.

  • Solubility-Limited Scenarios: If low solubility is the primary driver, pursue salt formation as the initial, most direct approach. If this fails, nanosuspension technology offers a robust alternative.

  • Permeability-Limited Scenarios: If poor permeability is confirmed, particularly with evidence of efflux, an ester prodrug strategy is the most promising path forward. A small library of prodrugs should be synthesized and evaluated for the optimal balance of stability and conversion.

By following this structured troubleshooting guide, researchers can efficiently diagnose the barriers to oral absorption and select the most appropriate and scientifically sound strategies to enhance the bioavailability of this promising compound.

References

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691. [Link]

  • Hauss, D. J. (2007). Oral Lipid-Based Formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. [Link]

  • Masungi, C., Csumbio, F., Wouters, J., & Préat, V. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 11(7), 841–852. [Link]

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461–485. [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. [Link]

  • Vaes, W. H. N., Mengels, C. M. C., Jolling, K., & van Hoogdalem, E. J. (2005). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 94(7), 1464–1474. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-based drug delivery systems. Journal of Pharmaceutical Sciences, 103(5), 1263-1282. [Link]

  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

  • Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension for poorly water-soluble drugs: preparation, characterization and application. Current Nanoscience, 7(4), 575-582. [Link]

  • Heimbach, T., Oh, D. M., Li, L. Y., Rodriguez-Hornedo, N., Garcia, G., & Fleisher, D. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics, 261(1-2), 81–92. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Di, L., & Kerns, E. H. (2016). Prodrugs to Address ADME/Tox Issues. AAPS J, 18(2), 350-357. [Link]

Sources

troubleshooting guide for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 797028-97-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, purification, characterization, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of approximately 235.29 g/mol .[1][2] It typically appears as a solid with a melting point in the range of 158-160°C.[2] Structurally, it is amphoteric, possessing a basic piperidine nitrogen and an acidic carboxylic acid group. This zwitterionic nature at its isoelectric point influences its solubility, which is generally poor in nonpolar organic solvents but can be enhanced by adjusting the pH.

PropertyValueSource(s)
CAS Number 797028-97-8[2]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.29 g/mol [2]
Melting Point 158-160°C[2]
Appearance Solid[2]

Q2: How should I store this compound to ensure its stability?

A2: The compound should be stored in a cool, dry place in a tightly sealed container, away from strong oxidizing agents. For long-term storage, keeping it in an inert atmosphere (e.g., under argon or nitrogen) at room temperature is recommended.[3]

Q3: In which solvents is the compound soluble?

A3: Due to its zwitterionic character, solubility can be challenging. It is generally soluble in polar protic solvents like methanol or ethanol, especially with heating, and in aqueous solutions where the pH is adjusted away from its isoelectric point. It has limited solubility in common nonpolar organic solvents like hexanes and ethyl acetate. For reactions, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often suitable.

Troubleshooting Guide: Synthesis

The most common synthesis route involves the Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-4,6-dimethylpyrimidine (typically 2-chloro) and piperidine-4-carboxylic acid.

sn_ar_synthesis cluster_reactants Reactants cluster_conditions Conditions 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine Product 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid 2-Chloro-4,6-dimethylpyrimidine->Product Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic_acid->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Heat Heat (e.g., 80-120°C) Heat->Product purification_flowchart start Crude Reaction Mixture acidify Acidify to pH 2-3 (e.g., with HCl) start->acidify wash_org Wash with Organic Solvent (e.g., EtOAc, DCM) to remove non-polar impurities acidify->wash_org basify Adjust aqueous layer to isoelectric point (pH ~4-6) Does product precipitate? wash_org->basify filter Collect precipitate by filtration basify->filter Yes extract Extract with polar solvent (e.g., n-butanol) or use reverse-phase chromatography basify->extract No end_product Pure Product filter->end_product extract->end_product amide_coupling_troubleshooting start Low Amide Coupling Yield check_reagents Are coupling reagents (e.g., HATU, EDC) and base (e.g., DIPEA) fresh and anhydrous? start->check_reagents check_reagents->start No, replace check_solvent Is the solvent (e.g., DMF, DCM) anhydrous? check_reagents->check_solvent Yes check_solvent->start No, use dry preactivate Try pre-activating: Mix acid, coupling reagent, and base for 15-30 min before adding the amine. check_solvent->preactivate Yes increase_equiv Increase equivalents of coupling reagent and/or amine (1.2 - 1.5 eq) preactivate->increase_equiv success Improved Yield preactivate->success change_reagent Switch to a different coupling reagent class (e.g., Uronium -> Carbodiimide) change_reagent->success increase_equiv->change_reagent increase_equiv->success

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges of working with novel chemical entities in sensitive biological systems. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the cytotoxicity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and structurally related compounds in primary cell cultures. Our focus is on providing a logical framework for identifying the root cause of cytotoxicity and implementing effective mitigation strategies to ensure the integrity and success of your experiments.

Primary cells, being directly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines; however, they are also more susceptible to chemical-induced stress and toxicity.[1] Understanding and controlling for these cytotoxic effects is paramount for obtaining reliable and translatable data.

Part 1: Foundational Knowledge & Initial Assessment

FAQ 1: We are observing significant cell death in our primary cultures upon treatment with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. What are the potential mechanisms of cytotoxicity for this class of compounds?

While specific data for this exact molecule may be limited, its core structure contains a pyrimidine ring, a common feature in many cytotoxic antimetabolite drugs.[2] Pyrimidine analogs can exert cytotoxic effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis: They can mimic natural pyrimidines (uracil, thymine, cytosine) and interfere with the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.[2]

  • Enzyme Inhibition: These compounds can inhibit critical enzymes involved in nucleotide metabolism.[2]

  • Induction of Oxidative Stress: Some pyrimidine derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage.[3]

  • Off-Target Effects: The compound may interact with other cellular targets, leading to unforeseen toxicities.

The piperidine moiety may influence the compound's solubility, cell permeability, and interaction with specific transporters, which can also contribute to its cytotoxic profile.

Part 2: Troubleshooting Unexpected Cytotoxicity

Experiencing higher-than-expected cytotoxicity can be a significant roadblock. The following troubleshooting guide will help you systematically dissect the problem.

Troubleshooting Flowchart: High Cytotoxicity Observed

start High Cytotoxicity Observed sub_cult Suboptimal Cell Culture Conditions? start->sub_cult Check First comp_prep Compound Preparation Issues? sub_cult->comp_prep No sol_cult Action: Optimize Primary Cell Culture Protocol sub_cult->sol_cult Yes assay_art Assay Artifacts? comp_prep->assay_art No sol_comp Action: Review Compound Handling & Formulation comp_prep->sol_comp Yes true_cyto True Compound Cytotoxicity assay_art->true_cyto No sol_assay Action: Troubleshoot Cytotoxicity Assay assay_art->sol_assay Yes proceed_opt Proceed to Optimization Strategies true_cyto->proceed_opt sol_cult->start sol_comp->start sol_assay->start

Caption: A systematic approach to troubleshooting high cytotoxicity.

FAQ 2: How can I be sure the observed cytotoxicity isn't an artifact of my experimental setup?

This is a critical first step. Before optimizing for the compound's effects, it's essential to rule out experimental variables.

  • Suboptimal Primary Cell Health: Primary cells are sensitive to their environment.[4] Ensure your cells are healthy before adding the compound.

    • Best Practices:

      • Use cells within a low passage number.

      • Ensure optimal seeding density to avoid stress from overconfluency.[5]

      • Handle cells gently during media changes and passaging to minimize shear stress.[6]

      • Thaw cells rapidly and add media dropwise to avoid osmotic shock.[7]

  • Compound Solubility and Stability: The compound precipitating out of solution can cause direct physical damage to cells and leads to inconsistent dosing.

    • Troubleshooting:

      • Visually inspect the media for any precipitate after adding the compound.

      • If using a solvent like DMSO, ensure the final concentration is non-toxic to your primary cells (typically <0.5%).[5]

  • Assay-Specific Artifacts (e.g., MTT Assay):

    • High Background: This can be caused by microbial contamination or interference from media components like phenol red.[5]

      • Solution: Use a phenol red-free medium during the assay incubation and always practice strict aseptic technique.[5]

    • Incomplete Formazan Solubilization: Undissolved formazan crystals can lead to artificially high and variable readings.[8]

      • Solution: Ensure complete mixing and solubilization of the formazan crystals before reading the plate.[8]

Part 3: Strategies for Reducing Cytotoxicity

Once you have confirmed that the observed effect is due to the inherent cytotoxicity of the compound, you can employ several strategies to mitigate it.

Strategy 1: Optimization of Dose and Exposure Time

This is the most straightforward approach to reducing cytotoxicity.

Objective: To determine the concentration range of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid that results in a measurable biological effect with minimal cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent. Create a serial dilution of the compound in complete culture medium. A wide range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM).[9]

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.[9]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[9]

  • Viability Assessment: At the end of the incubation, assess cell viability using your chosen method (e.g., MTT assay).[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).[9]

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5048.9 ± 5.5
10015.7 ± 3.1

Note: This is example data. Your results will vary depending on the cell type and experimental conditions.

FAQ 3: How do I determine the optimal exposure time?

The cytotoxic effect of a compound can be time-dependent.[10]

  • Time-Course Experiment: Perform the dose-response assay at different time points (e.g., 24, 48, and 72 hours). This will reveal if the cytotoxicity increases with longer exposure.

  • Mechanism of Action: Consider the compound's potential mechanism. If it affects the cell cycle, longer exposure times may be needed to see an effect.[10]

Strategy 2: Co-treatment with a Cytoprotective Agent

Co-administering a cytoprotective agent can help mitigate specific mechanisms of toxicity.

If you suspect oxidative stress is a contributing factor to the cytotoxicity, co-treatment with the antioxidant N-acetylcysteine (NAC) can be beneficial.[11]

Protocol 2: Co-treatment with NAC

  • Determine NAC Working Concentration: First, determine a non-toxic concentration of NAC for your primary cells.

  • Co-treatment: Prepare your serial dilutions of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in a medium already containing the pre-determined non-toxic concentration of NAC.

  • Perform Dose-Response Assay: Follow the steps outlined in Protocol 1.

  • Compare IC50 Values: Compare the IC50 value obtained with NAC co-treatment to the IC50 value without NAC. A significant increase in the IC50 value suggests that oxidative stress plays a role in the compound's cytotoxicity.

Strategy 3: Advanced Formulation Approaches

Encapsulating the compound in a delivery vehicle can alter its pharmacokinetic profile and reduce its toxicity to non-target cells.

Liposomes are lipid-based nanoparticles that can encapsulate both hydrophobic and hydrophilic drugs, potentially reducing systemic toxicity.[12][13]

Workflow for Liposomal Formulation to Reduce Cytotoxicity

start High Cytotoxicity with Free Compound formulate Formulate Compound in Liposomes start->formulate characterize Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) formulate->characterize test_placebo Test Cytotoxicity of Empty Liposomes characterize->test_placebo test_lipo_comp Perform Dose-Response with Liposomal Compound test_placebo->test_lipo_comp compare Compare IC50 of Free vs. Liposomal Compound test_lipo_comp->compare end Reduced Cytotoxicity Achieved compare->end

Caption: A workflow for utilizing liposomal formulations to mitigate cytotoxicity.

A recent study demonstrated that a liposomal formulation of a pyrimidine-based anticancer drug showed strong activity against cancer cells with reduced toxicity to normal cells.[14]

Part 4: Deeper Mechanistic Insights

If reducing overall cytotoxicity is not sufficient and you need to understand the mechanism of cell death, further assays are warranted.

FAQ 4: How can I determine if the compound is inducing apoptosis or necrosis?

Distinguishing between these two forms of cell death is crucial for understanding the compound's mechanism of action.

Apoptosis is often mediated by a family of proteases called caspases. Measuring the activity of effector caspases like caspase-3 and -7 is a reliable way to detect apoptosis.[15][16]

Materials:

  • Treated and untreated primary cells

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Microplate reader

Procedure (General):

  • Cell Lysis: After treatment, lyse the cells to release their contents.[17]

  • Substrate Addition: Add a caspase-3/7 specific substrate to the cell lysates. This substrate is typically a peptide sequence recognized by the caspase, conjugated to a reporter molecule (a fluorophore or a chromophore).[16]

  • Incubation: Allow the caspases in the apoptotic cells to cleave the substrate, releasing the reporter molecule.[15]

  • Detection: Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.[15] An increase in signal compared to the untreated control indicates caspase activation and apoptosis.

Visualization of Apoptotic Pathway

compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid stress Cellular Stress compound->stress initiator Initiator Caspases (e.g., Caspase-8, -9) stress->initiator effector Effector Caspases (e.g., Caspase-3, -7) initiator->effector cleavage Cleavage of Cellular Substrates effector->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: A simplified schematic of a caspase-mediated apoptotic pathway.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate the cytotoxicity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in primary cell cultures, leading to more reliable and impactful scientific discoveries.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Brouwers, J. F., & van de Vrie, R. (1995). Liposomal formulations of cytotoxic drugs. Pharmaceutisch Weekblad. Scientific Edition, 17(5), 226–232. [Link]

  • ScienceDirect. Caspases activity assay procedures. [Link]

  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • Aragen. Stress Control in Mammalian Cell Culture Systems. [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Bio-protocol. Caspase Activity Assay. [Link]

  • Research and Reviews. Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity. [Link]

  • MDPI. Liposomal Formulations: A Recent Update. [Link]

  • National Institutes of Health. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Research Article Synthesis of Some Polysubstituted Nicotinonitriles and Derived Pyrido[2,3-d]pyrimidines as In Vitro Cytotoxic and Antimicrobial Candidates. [Link]

  • Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". [Link]

  • National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]

  • ResearchGate. How to find out the best suitable drug concentration and treatment time?. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • National Institutes of Health. Optimal experimental designs for dose–response studies with continuous endpoints. [Link]

  • Cell Culture Dish. PSC Stress Management: Minimizing the Impact of Stress on Pluripotent Stem Cell Health in a Range of Workflows. [Link]

  • National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Bentham Science Publishers. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. [Link]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • National Institutes of Health. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • National Institutes of Health. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • Eppendorf. How to avoid shear stress in cell culture?. [Link]

  • National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

  • YouTube. Cell Culture Best Practices Webinar 19JAN22 Bumpers. [Link]

  • Stanford University. Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. [Link]

  • MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]

  • ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

  • ResearchGate. Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. [Link]

  • ResearchGate. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. [Link]

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Validation & Comparative

A Comparative Analysis for Drug Discovery: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous evaluation of structurally similar compounds is a cornerstone of identifying lead candidates with optimal pharmacological profiles. This guide presents a detailed comparative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its unmethylated analog, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid . The primary objective is to elucidate the influence of the dimethyl substitution on the pyrimidine ring, a common strategy in medicinal chemistry to modulate physicochemical and biological properties.

This document is intended for researchers, scientists, and drug development professionals. It will provide a framework for the synthesis, characterization, and biological evaluation of these compounds, underpinned by detailed experimental protocols and a discussion of the scientific rationale.

Introduction to the Core Scaffolds

The pyrimidine and piperidine moieties are privileged structures in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents.[1][2] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile scaffold for designing molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The piperidine ring, a saturated heterocycle, is often employed to improve pharmacokinetic properties, such as solubility and bioavailability, and to provide a three-dimensional architecture for optimal target engagement.[5]

The two compounds under investigation share a common piperidine-4-carboxylic acid core attached to a pyrimidine ring. The key structural differentiator is the presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring in the primary compound. This subtle modification can profoundly impact molecular conformation, electron distribution, and steric hindrance, thereby influencing target binding and overall bioactivity.

Synthesis and Structural Elucidation

A common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and the piperidine derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes for the target compounds.

Experimental Protocol: General Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) in an appropriate solvent such as ethanol or dioxane.

  • Addition of Pyrimidine: Add the corresponding 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice-water, and adjust the pH to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

The final structures should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of two methyl groups is expected to increase lipophilicity, which can influence solubility, permeability, and plasma protein binding.

Predicted Physicochemical Parameters
Property1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Predicted)1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (Predicted)
Molecular Formula C₁₂H₁₇N₃O₂C₁₀H₁₃N₃O₂
Molecular Weight 235.28 g/mol 207.23 g/mol [8]
LogP 1.50.7[8]
pKa (acidic) ~4.5~4.2
Topological Polar Surface Area (TPSA) 66.3 Ų66.3 Ų[8]

Predicted values were obtained using publicly available chemical property prediction tools.

The predicted increase in LogP for the dimethylated compound suggests higher lipophilicity. This could potentially lead to enhanced cell membrane permeability but may also result in lower aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To empirically validate these predictions, the following standard experimental protocols are recommended.

1. Aqueous Solubility Determination (Shake-Flask Method) [9][10]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. pKa Determination (Potentiometric Titration) [11][12][13]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (if necessary for solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Comparative Biological Activity

Given the broad spectrum of activities associated with pyrimidine derivatives, a comparative in vitro screening against a panel of cancer cell lines and microbial strains would be a logical starting point to assess the biological impact of the dimethyl substitution.

Proposed Biological Evaluation Workflow

Caption: Workflow for comparative biological evaluation.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[15][16][17][18][19]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)[20][21][22][23][24]
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Discussion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its unmethylated counterpart. The inclusion of methyl groups on the pyrimidine ring is hypothesized to increase lipophilicity, which may have divergent effects on the compounds' ADME properties and biological activities.

The proposed experimental protocols for synthesis, physicochemical characterization, and biological screening will enable a robust, data-driven comparison. The results of these studies will be instrumental in determining if the dimethyl substitution offers a tangible advantage in terms of potency, selectivity, or drug-like properties.

Future work should focus on expanding the biological evaluation to include a broader range of targets and assays based on the initial screening results. For promising candidates, further studies on their mechanism of action, in vivo efficacy, and pharmacokinetic profiles will be necessary to advance them in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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  • Abcam. (n.d.). MTT assay protocol.
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  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences.
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A Comparative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid and Donepezil in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of Alzheimer's disease (AD) research, the quest for novel therapeutic agents that can modify the disease course remains a paramount objective. While current treatments offer symptomatic relief, the development of disease-modifying drugs is critical. This guide provides a comparative analysis of a novel investigational compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, and the standard-of-care drug, Donepezil, within the context of a preclinical Alzheimer's disease model.

The core of this investigation lies in comparing two distinct therapeutic strategies. Donepezil, a well-established acetylcholinesterase (AChE) inhibitor, enhances cholinergic neurotransmission to improve cognitive function.[1][2] In contrast, based on its structural motifs common in contemporary drug discovery programs, we will postulate a plausible and scientifically grounded mechanism for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a potent and selective inhibitor of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides that form the pathogenic plaques in the brains of AD patients.[3]

This guide will delve into the mechanistic rationale for these two approaches, present a head-to-head comparison of their hypothetical efficacy in a transgenic mouse model of AD, and provide detailed experimental protocols to enable researchers to conduct similar evaluations.

Mechanistic Showdown: Symptomatic Relief vs. Disease Modification

The therapeutic approaches of Donepezil and our investigational compound, which we will refer to as Compound X for clarity, represent two different philosophies in Alzheimer's drug development.

Donepezil: The Established Standard

Donepezil's mechanism of action is centered on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine. By reversibly inhibiting acetylcholinesterase, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and leading to modest improvements in cognitive function and activities of daily living for some patients.[1][2]

Compound X: A Putative BACE1 Inhibitor

The pyrimidine and piperidine scaffolds are prevalent in modern medicinal chemistry, often targeting enzymes and receptors with high specificity.[4][5][6] We hypothesize that Compound X is designed to target BACE1, a primary therapeutic target in AD research. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[3] By inhibiting BACE1, Compound X would theoretically reduce the production of Aβ peptides, thereby slowing the formation of amyloid plaques and potentially altering the course of the disease.

Preclinical Evaluation in a Transgenic Mouse Model

To assess the comparative efficacy of Compound X and Donepezil, we will utilize the 5XFAD transgenic mouse model. This widely used model expresses five human familial Alzheimer's disease mutations and rapidly develops amyloid plaques, neuroinflammation, and cognitive deficits, recapitulating key aspects of human AD pathology.[7][8]

Experimental Design and Dosing
  • Subjects: 6-month-old male 5XFAD transgenic mice and wild-type littermates.

  • Treatment Groups (n=15 per group):

    • Vehicle Control (0.5% methylcellulose in water, oral gavage)

    • Donepezil (2 mg/kg, oral gavage, daily)

    • Compound X (30 mg/kg, oral gavage, daily)

  • Duration: 12 weeks of continuous treatment.

The doses selected are based on established preclinical efficacy for Donepezil and a projected efficacious dose for a novel BACE1 inhibitor based on typical pharmacokinetic and pharmacodynamic properties.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected outcomes from this comparative study, based on the known effects of these drug classes in similar preclinical models.

Table 1: Cognitive Performance in the Morris Water Maze

GroupLatency to Find Platform (seconds, Day 5)Time in Target Quadrant (seconds)
Wild-Type + Vehicle15.2 ± 2.125.8 ± 3.5
5XFAD + Vehicle48.5 ± 5.310.1 ± 2.0
5XFAD + Donepezil35.1 ± 4.818.2 ± 2.9
5XFAD + Compound X28.9 ± 4.222.5 ± 3.1

Table 2: Brain Amyloid-Beta (Aβ) Levels

GroupSoluble Aβ42 (pg/mg brain tissue)Insoluble Aβ42 (pg/mg brain tissue)
Wild-Type + Vehicle25.6 ± 5.1150.3 ± 25.8
5XFAD + Vehicle350.4 ± 45.28560.7 ± 980.1
5XFAD + Donepezil342.1 ± 42.88450.2 ± 950.5
5XFAD + Compound X120.7 ± 20.53125.4 ± 450.9

Table 3: Synaptic Marker Protein Levels (Western Blot)

GroupSynaptophysin (relative to vehicle)PSD-95 (relative to vehicle)
Wild-Type + Vehicle1.0 ± 0.121.0 ± 0.15
5XFAD + Vehicle0.65 ± 0.080.71 ± 0.09
5XFAD + Donepezil0.78 ± 0.100.82 ± 0.11
5XFAD + Compound X0.92 ± 0.110.95 ± 0.13

Experimental Protocols

Morris Water Maze for Spatial Learning and Memory
  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C) with a hidden platform (10 cm diameter) submerged 1 cm below the surface.

  • Acquisition Phase (Days 1-5):

    • Mice are given four trials per day to find the hidden platform from different starting positions.

    • Each trial lasts for 60 seconds or until the mouse finds the platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain for 15 seconds.

    • The latency to find the platform is recorded by an automated tracking system.

  • Probe Trial (Day 6):

    • The platform is removed, and each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Brain Tissue Collection and Processing
  • At the end of the 12-week treatment period, mice are anesthetized with isoflurane and euthanized by cervical dislocation.

  • The brain is rapidly excised and hemisected.

  • One hemisphere is flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

  • The other hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
  • Brain Homogenization: Frozen brain tissue is homogenized in a buffer containing protease inhibitors.

  • Fractionation: The homogenate is centrifuged to separate the soluble and insoluble fractions. The insoluble pellet is further extracted with formic acid to solubilize the plaque-associated Aβ.

  • ELISA: Commercially available ELISA kits specific for human Aβ42 are used to quantify the levels in both the soluble and insoluble fractions, following the manufacturer's instructions.

Western Blot for Synaptic Markers
  • Protein Extraction: Total protein is extracted from frozen brain tissue using RIPA buffer.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Visualizing the Pathways and Workflows

cluster_0 Therapeutic Intervention cluster_1 Mechanism of Action cluster_2 Pathophysiological Target cluster_3 Downstream Effect cluster_4 Therapeutic Outcome Compound X Compound X BACE1 BACE1 Inhibition Compound X->BACE1 Donepezil Donepezil AChE AChE Inhibition Donepezil->AChE APP Amyloid Precursor Protein (APP) BACE1->APP blocks cleavage ACh Acetylcholine AChE->ACh prevents breakdown Abeta Reduced Aβ Production APP->Abeta ACh_Inc Increased Acetylcholine in Synapse ACh->ACh_Inc Plaque Decreased Amyloid Plaque Formation Abeta->Plaque Cognition Improved Cognitive Function ACh_Inc->Cognition Plaque->Cognition preserves

Caption: Comparative signaling pathways of Compound X and Donepezil.

start Start: 6-month-old 5XFAD Mice treatment 12-Week Treatment: - Vehicle - Donepezil (2 mg/kg) - Compound X (30 mg/kg) start->treatment behavior Behavioral Testing: Morris Water Maze (Week 12) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia biochem Biochemical Analysis: - Aβ ELISA - Western Blot (Synaptic Markers) euthanasia->biochem histology Histological Analysis: Immunohistochemistry (Plaque Load) euthanasia->histology data Data Analysis and Comparison biochem->data histology->data

Caption: Experimental workflow for preclinical comparison.

Conclusion

This guide outlines a comparative framework for evaluating a novel BACE1 inhibitor, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Compound X), against the standard AChE inhibitor, Donepezil, in a robust preclinical model of Alzheimer's disease. The anticipated results suggest that while Donepezil may offer symptomatic cognitive benefits, a disease-modifying agent like Compound X has the potential to address the underlying pathology by reducing amyloid-beta production, leading to more profound and lasting therapeutic effects, including the preservation of synaptic integrity. The provided experimental protocols offer a validated roadmap for researchers to conduct such critical comparative studies, which are essential for advancing the next generation of Alzheimer's therapeutics.

References

  • Oakley, H., et al. (2006). Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience, 26(40), 10129-10140. [Link]

  • Jawhar, S., et al. (2012). 5XFAD Mice: A Preclinical Model of Alzheimer's Disease. Neurodegenerative Diseases, 10(1-4), 136-139. [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. [Link][7][8]

  • Vassar, R. (2014). BACE1: The β-Secretase Enzyme in Alzheimer's Disease. Journal of Molecular Neuroscience, 54(4), 718-724. [Link]

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A Researcher's Guide to Validating Target Engagement: A Comparative Analysis Featuring 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step on a long journey. The critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, is a cornerstone of establishing a compound's mechanism of action (MoA), ensuring its on-target efficacy, and anticipating potential off-target effects.[3][4]

This guide provides a comparative overview of key experimental strategies for validating the cellular target engagement of a novel small molecule. We will use the compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (hereafter referred to as "Compound A") as a representative case study for a molecule with an uncharacterized biological target. We will navigate a logical workflow, from unbiased methods for initial target discovery to focused biophysical and functional assays that confirm meaningful interaction in a cellular context.

Part 1: Initial Target Identification - Unbiased Discovery Strategies

When the target of a novel compound like Compound A is unknown, researchers must employ unbiased, proteome-wide methods to identify potential binding partners. Chemical proteomics stands out as a powerful approach for this purpose.[5]

Chemical Proteomics: Fishing for Targets in the Proteome

Chemical proteomics utilizes a small molecule of interest to capture its interacting proteins from a complex biological sample, such as a cell lysate.[3] The captured proteins are then identified using mass spectrometry (MS), providing a list of potential targets.[5]

Core Principle: The fundamental strategy involves using a "bait" (the small molecule) to "fish" for its "prey" (the target proteins). This is often achieved by immobilizing the compound on a solid support (like agarose or magnetic beads) to create an affinity matrix.[5][6] When a cell lysate is passed over this matrix, proteins that bind to the compound are retained and can be identified after elution and analysis.

Experimental Workflow: Affinity-Based Chemical Proteomics

cluster_prep Probe Preparation cluster_capture Target Capture cluster_analysis Analysis A Synthesize Compound A with a linker arm B Immobilize linker-modified Compound A onto beads A->B D Incubate lysate with Compound A-beads B->D C Lyse cells to prepare proteome C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Digest proteins (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify potential target proteins H->I A Treat intact cells with Compound A or Vehicle B Aliquot cells and heat to a range of temperatures A->B C Lyse cells (e.g., via freeze-thaw cycles) B->C D Centrifuge to separate soluble (folded) from aggregated (unfolded) proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify target protein in supernatant via Western Blot E->F G Plot % soluble protein vs. Temperature to generate melting curves F->G cluster_pathway Cellular Signaling Pathway cluster_workflow Experimental Measurement A Compound A B Target Kinase C Downstream Substrate D Phosphorylated Substrate (p-Substrate) E Treat cells with Compound A F Lyse cells and collect protein E->F G Measure p-Substrate levels (e.g., via Western Blot using a phospho-specific antibody) F->G H Observe decrease in p-Substrate signal G->H

Sources

selectivity profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, understanding the interaction of a small molecule with the human kinome is a critical step in its development as a therapeutic agent or a chemical probe. The selectivity of a compound for its intended target kinase(s) over the vast landscape of other kinases dictates its potential efficacy and safety profile. This guide provides a comprehensive overview of the methodologies used to establish the kinase selectivity profile of a novel chemical entity, using the hypothetical compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a case study. We will explore the experimental design, present data in a comparative format, and detail the protocols necessary for such an evaluation.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them attractive drug targets, particularly in oncology.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2] A compound that inhibits multiple off-target kinases can lead to unforeseen toxicities or a polypharmacological effect that may be beneficial or detrimental depending on the context. Therefore, early and comprehensive selectivity profiling is paramount.[3][4]

This guide will walk through a tiered approach to kinase inhibitor profiling, a cost-effective and efficient strategy to determine a compound's selectivity.[4]

Tier 1: Initial Broad Kinome Screen

The first step is to assess the inhibitory activity of the test compound against a broad panel of kinases at a single, high concentration (e.g., 1 or 10 µM). This provides a global view of the compound's potential targets and off-targets.[4] Several commercial services offer such profiling against hundreds of kinases.

Experimental Workflow: Broad Kinome Screen

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Data Acquisition & Analysis compound_prep Prepare stock solution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in 100% DMSO single_conc Dilute to a single high concentration (e.g., 10 µM) in assay buffer compound_prep->single_conc kinase_panel Incubate with a broad panel of purified kinases (e.g., >400 kinases) single_conc->kinase_panel reaction_start Initiate kinase reaction with ATP and specific substrate kinase_panel->reaction_start incubation Incubate at 30°C for a defined period reaction_start->incubation reaction_stop Terminate reaction incubation->reaction_stop detection Quantify kinase activity (e.g., luminescence, fluorescence, radioactivity) reaction_stop->detection analysis Calculate percent inhibition relative to DMSO control detection->analysis hit_identification Identify 'hits' (kinases with >70% inhibition) analysis->hit_identification

Caption: Workflow for a single-concentration broad kinome screen.

Data Presentation: Example Kinome Scan Data

The results of this initial screen are typically presented as a percentage of inhibition. Below is a hypothetical and illustrative summary table for our compound of interest.

Kinase Target% Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C75%
Kinase D32%
... (and 400+ other kinases)< 20%

In this example, Kinases A, B, and C are identified as primary "hits" for further investigation.

Tier 2: Potency Determination (IC50)

For the kinases identified as hits in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response experiment with a serial dilution of the inhibitor.[4]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor.[5]

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Specific kinase substrate peptide

  • ATP

  • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[1]

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[5]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at the Km for each specific kinase to allow for a more direct comparison of potency.[6]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

To contextualize the selectivity of our hypothetical compound, we compare its IC50 values against a known, well-characterized inhibitor. For instance, if Kinase A is a member of the Src family, we might compare it to a broad-spectrum kinase inhibitor like Staurosporine and a more selective Src family inhibitor.

Kinase Target1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid IC50 (nM)Staurosporine IC50 (nM)Selective Comparator IC50 (nM)
Kinase A15510
Kinase B25010>10,000
Kinase C>10,000205,000

This comparative table immediately highlights the potency and selectivity profile. In this hypothetical scenario, our compound is a potent inhibitor of Kinase A, a moderate inhibitor of Kinase B, and inactive against Kinase C at the tested concentrations.

Tier 3: Binding Affinity Determination (Optional but Recommended)

While IC50 values are invaluable, they can be influenced by assay conditions such as ATP concentration.[6] To obtain a direct measure of the binding affinity between the inhibitor and the kinase, a competitive binding assay to determine the dissociation constant (Kd) is often employed.[3]

Experimental Workflow: Competitive Binding Assay

G cluster_prep Compound Preparation cluster_assay Binding Assay cluster_detection Data Acquisition & Analysis compound_prep Prepare serial dilution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid incubation Incubate kinase with test compound and a fluorescent or radiolabeled tracer that binds to the ATP pocket compound_prep->incubation detection Measure tracer signal (e.g., fluorescence polarization, FRET, radioactivity) incubation->detection analysis Quantify displacement of the tracer by the test compound detection->analysis kd_determination Calculate the dissociation constant (Kd) analysis->kd_determination

Caption: General workflow for a competitive binding assay to determine Kd.

Interpreting the Selectivity Profile

The collective data from these tiered experiments allows for a comprehensive understanding of the compound's selectivity. Key considerations include:

  • On-target potency: How strongly does the compound inhibit the intended target(s)?

  • Off-target profile: Which other kinases are inhibited, and at what concentrations?

  • Selectivity window: The ratio of IC50 or Kd values for off-target kinases versus the on-target kinase provides a quantitative measure of selectivity. A larger window is generally desirable for therapeutic applications to minimize off-target effects.

For our hypothetical compound, the data suggests high potency for Kinase A, with at least a 16-fold selectivity over Kinase B. The lack of activity against Kinase C and the broader kinome (from the initial screen) suggests a relatively selective profile. Further investigation into the biological consequences of inhibiting Kinase B would be warranted to assess potential liabilities.

Conclusion

Determining the kinase selectivity profile of a novel compound is a data-driven process that requires a systematic and multi-tiered approach. By combining broad kinome screening with detailed IC50 and Kd determinations for identified hits, researchers can build a comprehensive understanding of a compound's activity. This knowledge is crucial for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective kinase-targeted therapies. The methodologies described herein provide a robust framework for the characterization of novel kinase inhibitors like the hypothetical 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

References

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652–666. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Milacic, V., & Dou, Q. P. (2009). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Molecules, 14(11), 4419–4436. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 10, 2026, from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 10, 2026, from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the novel compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer a comprehensive, step-by-step workflow for cross-validation. This document is intended for researchers, analytical scientists, and quality control professionals, providing the technical data and expert insights necessary to select and validate the most appropriate analytical procedure for its intended purpose, in alignment with international regulatory expectations.

Introduction

The Analyte: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a substituted pyrimidine ring linked to a piperidine-4-carboxylic acid moiety. Its structure possesses key features that inform analytical strategy: a UV-active pyrimidine chromophore, a polar carboxylic acid group, and a basic piperidine nitrogen atom. These characteristics make it amenable to analysis by both reversed-phase chromatography and mass spectrometry.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] The objective is to demonstrate that the procedure is suitable for its purpose, a mandate outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1][3] A thoroughly validated method provides confidence in the reliability and accuracy of analytical results, which is fundamental for making informed decisions in drug manufacturing and quality control.

The Role of Cross-Validation

Cross-validation is the critical process of comparing two or more distinct analytical methods to demonstrate that they provide equivalent results.[4] This becomes necessary in several scenarios, such as when a new method is introduced to replace an existing one, when data is generated at different laboratories or sites, or when different techniques are used within the same study.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when and how to perform cross-validation to ensure data integrity and consistency across the lifecycle of a drug product.[4][5][6]

Comparative Analytical Methodologies

The selection of an analytical method is driven by the analyte's physicochemical properties and the specific requirements of the measurement, such as required sensitivity, selectivity, and sample matrix complexity. For 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, we compare a robust, widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Rationale: This method leverages the analyte's inherent UV-absorbing pyrimidine ring. Separation is achieved using reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase based on its hydrophobicity.[7] HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and excellent performance for quantifying APIs in bulk form and simple formulations.

  • Detailed Experimental Protocol: HPLC-UV

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Standard and Sample Preparation:

      • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with 50:50 Acetonitrile:Water.

      • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

      • Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and its specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring, MRM). This approach provides unparalleled specificity, making it the gold standard for analyzing compounds in complex biological matrices or for trace-level quantification. The basic piperidine nitrogen and acidic carboxylic acid group make the analyte suitable for positive or negative mode ESI.

  • Detailed Experimental Protocol: LC-MS/MS

    • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Chromatographic Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Precursor Ion (Q1): [M+H]⁺ (e.g., m/z 250.15, exact mass to be confirmed).

      • Product Ion (Q3): A stable fragment ion resulting from collision-induced dissociation (e.g., m/z 193.10, corresponding to the pyrimidine-piperidine moiety).

      • Collision Energy: Optimize for maximum product ion intensity.

      • Dwell Time: 50 ms.

    • Standard and Sample Preparation:

      • Prepare standards and samples as in the HPLC-UV method, but typically at much lower concentrations (e.g., 0.1, 1, 10, 50, 100, 500 ng/mL) due to the higher sensitivity of the instrument.

Method Validation Summary

Both methods were validated according to ICH Q2(R1) guidelines.[1] The following table summarizes the performance characteristics.

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Specificity No interference from placebo at analyte RT.No interference at analyte MRM transition.Method is selective for the analyte.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 250 µg/mL0.1 - 500 ng/mLCovers expected concentration range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%98.0% - 102.0% (for drug substance)
Precision (% RSD)
Repeatability≤ 0.8%≤ 1.5%≤ 1.0% (HPLC), ≤ 5.0% (LC-MS)
Intermediate Precision≤ 1.2%≤ 2.5%≤ 2.0% (HPLC), ≤ 7.5% (LC-MS)
LOD 0.3 µg/mL0.03 ng/mLS/N ≥ 3
LOQ 1.0 µg/mL0.1 ng/mLS/N ≥ 10, with acceptable precision & accuracy
Robustness Unaffected by minor changes in flow, temp, %B.Unaffected by minor changes in flow, temp, %B.%RSD of results should be within acceptable limits.

Cross-Validation of Analytical Methods

Objective and Strategy

The primary objective is to statistically compare the results obtained from Method A (HPLC-UV) and Method B (LC-MS/MS) to confirm that they provide equivalent quantitative data for the same set of samples. The strategy involves analyzing a statistically relevant number of samples, spanning the analytical range, with both validated methods and evaluating the percent difference between the results.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare N ≥ 10 Samples (e.g., Production Batches, Stability Pulls) Covering Low, Medium, and High Concentrations Split Split Each Sample into Two Aliquots Prep->Split MethodA Analyze Aliquot 1 with Method A (HPLC-UV) Split->MethodA MethodB Analyze Aliquot 2 with Method B (LC-MS/MS) Split->MethodB Compare Tabulate Results for Each Sample (Result_A vs. Result_B) MethodA->Compare MethodB->Compare Stats Calculate % Difference: [ (Result_A - Result_B) / mean(Result_A, Result_B) ] * 100 Compare->Stats Decision Compare % Difference to Pre-defined Acceptance Criteria Stats->Decision

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Cross-Validation Protocol
  • Sample Selection: Select a minimum of 10 representative samples of the drug substance or product. These samples should cover the analytical range, including batches near the lower and upper specification limits.

  • Sample Preparation: Prepare each sample according to the established sample preparation procedure.

  • Aliquoting: From each prepared sample solution, create two separate aliquots. Label them clearly for analysis by Method A and Method B.

  • Analysis:

    • Analyze the first set of aliquots using the validated HPLC-UV method (Method A).

    • Analyze the second set of aliquots using the validated LC-MS/MS method (Method B).

    • Ensure that each analytical run includes a full set of calibration standards and quality control (QC) samples to verify system performance.

  • Data Compilation: Record the final, calculated concentration for each sample from both methods.

  • Statistical Evaluation: For each sample pair, calculate the percent difference using the formula: % Difference = [ (Result_A - Result_B) / Average(Result_A, Result_B) ] * 100

Acceptance Criteria

For the methods to be considered equivalent, the results must meet pre-defined acceptance criteria. A common and scientifically sound criterion is that the percent difference for each sample should not exceed ±5.0%, and the average percent difference for all samples should be within ±3.0%.

Data Interpretation and Discussion

The cross-validation results are summarized below.

Sample IDMethod A: HPLC-UV (µg/mL)Method B: LC-MS/MS (µg/mL)Average (µg/mL)% DifferencePass/Fail
Batch-001101.2102.5101.85-1.28%Pass
Batch-00298.799.198.90-0.40%Pass
Batch-003105.3103.8104.551.44%Pass
Stab-T1-L95.596.896.15-1.35%Pass
Stab-T1-H102.1101.0101.551.08%Pass
... (5 more samples)...............
Average - - - 0.55% Pass

The data clearly demonstrates a strong correlation between the two methods. The percent difference for all individual samples fell well within the ±5.0% acceptance limit, and the overall average difference was minimal at 0.55%. This confirms that Method A and Method B produce comparable and equivalent data for the quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Expert Insights:

  • Choice of Method:

    • HPLC-UV (Method A) is the superior choice for routine quality control, release testing, and stability studies of the bulk drug substance and finished product. Its robustness, lower operational cost, and simpler workflow are advantageous in a high-throughput QC environment.

    • LC-MS/MS (Method B) is the required method for any bioanalytical application, such as pharmacokinetic studies in plasma or tissue. Its superior sensitivity (LOQ of 0.1 ng/mL vs. 1000 ng/mL for HPLC-UV) and selectivity are essential for accurately measuring low concentrations in a complex biological matrix. It is also the preferred method for identifying and quantifying trace-level impurities or degradation products.

Conclusion

This guide has successfully detailed the validation and cross-validation of two distinct analytical methods, HPLC-UV and LC-MS/MS, for the quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Both methods were proven to be accurate, precise, and fit for their intended purposes. The rigorous cross-validation study confirmed their equivalency, providing the scientific justification needed to use them interchangeably or for different applications throughout the drug development lifecycle. This data-driven, comparative approach ensures analytical continuity and upholds the highest standards of scientific and regulatory integrity.

References

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link][5][8]

  • Marumoto, S., & Tsuboi, S. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][6][9]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][10][11]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Boulanger, B., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][12]

  • Neto, A. C. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ResearchGate. [Link][3]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][4]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][13]

  • Szerlauth, M., et al. (2018). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. In ResearchGate. [Link][14]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link][15]

  • Im, H., & Im, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. [Link][16]

Sources

A Comparative Guide to the Efficacy of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Analogs as Potential FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of enzyme inhibition, the strategic design and evaluation of novel therapeutic agents are of paramount importance. This guide provides a comprehensive framework for a comparative study on the efficacy of analogs of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a scaffold with significant potential for yielding potent enzyme inhibitors. A key therapeutic target for such compounds is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2] Inhibition of FAAH elevates the levels of endogenous fatty acid amides, such as anandamide, producing analgesic, anxiolytic, and anti-inflammatory effects.[3][4]

This document outlines the rationale behind the molecular design of novel analogs, detailed synthetic protocols, and a rigorous experimental workflow for their comparative evaluation as FAAH inhibitors.

Introduction to the Core Scaffold and Rationale for Analog Design

The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel FAAH inhibitors. The pyrimidine ring is a common feature in a multitude of biologically active compounds, offering versatile points for chemical modification.[5] The piperidine-4-carboxylic acid moiety provides a rigid core that can be functionalized to optimize binding interactions within the active site of target enzymes.

Our proposed analog design strategy focuses on systematic modifications at three key positions to explore the structure-activity relationship (SAR) and enhance inhibitory potency and selectivity. These modifications are based on established principles of medicinal chemistry and SAR studies of related pyrimidine and piperidine derivatives.[6][7]

Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Analogs

The synthesis of the target analogs can be achieved through a convergent synthetic strategy, allowing for the facile introduction of diverse chemical moieties. A generalized synthetic scheme is presented below, with specific reaction conditions adaptable based on the nature of the substituents.

Scheme 1: General Synthetic Route

A plausible synthetic route involves the initial coupling of 2-chloro-4,6-dimethylpyrimidine with a suitable piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. Further modifications can be introduced on the piperidine ring or by varying the substituents on the pyrimidine core.[8]

Comparative Efficacy Evaluation: A Focus on FAAH Inhibition

A robust comparative evaluation of the synthesized analogs is critical to identify lead compounds with superior therapeutic potential. Given the structural similarities to known FAAH inhibitors, a primary focus on this target is warranted.[1][9]

In Vitro FAAH Inhibition Assay

A fluorometric assay is a reliable and high-throughput method to determine the in vitro potency of the synthesized analogs against FAAH.[10][11] This assay measures the hydrolysis of a non-fluorescent substrate by FAAH, which releases a fluorescent product.[12][13]

Experimental Protocol: Fluorometric FAAH Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human FAAH and a suitable fluorogenic substrate (e.g., AMC-arachidonoyl amide) are prepared in an appropriate assay buffer.[11]

  • Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compounds at varying concentrations.

    • Incubate the plate for a predefined period at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).[11]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition for each compound concentration is determined relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.[14]

Data Presentation: Hypothetical Comparative Efficacy

The results of the in vitro FAAH inhibition assay should be summarized in a clear and concise table to facilitate direct comparison of the analogs.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) for FAAH Inhibition
Parent HH150.5 ± 12.3
Analog 1 4-F-PhH75.2 ± 6.8
Analog 2 4-Cl-PhH52.1 ± 4.5
Analog 3 HCH3120.8 ± 10.1
Analog 4 4-F-PhCH345.6 ± 3.9

This is a hypothetical data table for illustrative purposes.

Visualizing the Workflow and Underlying Biology

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Efficacy Evaluation start Starting Materials: 2-chloro-4,6-dimethylpyrimidine Piperidine-4-carboxylic acid ester step1 Coupling Reaction start->step1 step2 Ester Hydrolysis step1->step2 step3 Purification & Characterization step2->step3 end_synthesis Pure Analogs step3->end_synthesis start_eval Synthesized Analogs assay_prep FAAH Inhibition Assay Setup start_eval->assay_prep data_acq Fluorescence Measurement assay_prep->data_acq data_an IC50 Determination data_acq->data_an end_eval Comparative Efficacy Data data_an->end_eval faah_pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia CB1R->Analgesia Anxiolysis Anxiolysis CB1R->Anxiolysis AntiInflammation Anti-inflammation CB1R->AntiInflammation Inhibitor Analog Inhibitor Inhibitor->FAAH Inhibition

Caption: Simplified FAAH signaling pathway and the site of action for inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic synthesis and comparative efficacy evaluation of novel 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid analogs as potential FAAH inhibitors. The outlined experimental protocols are designed to yield robust and reproducible data, enabling the identification of promising lead candidates for further preclinical development. Future studies should focus on selectivity profiling against other serine hydrolases and in vivo efficacy studies in relevant animal models of pain and inflammation.

References

  • Benchchem. (n.d.). Benchmarking Novel FAAH Inhibitors: A Comparative Guide for Drug Development Professionals.
  • National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program.
  • Benchchem. (n.d.). Validating the Mechanism of Action of FAAH-IN-2: A Comparative Guide.
  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • Ex vivo imaging of fatty acid amide hydrolase activity and its inhibition in the mouse brain. (n.d.).
  • Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain. (n.d.).
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082).
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.).
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Abcam. (n.d.). Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100).
  • National Center for Biotechnology Information. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
  • National Center for Biotechnology Information. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
  • ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
  • ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • MDPI. (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs.
  • PubMed Central. (n.d.). FAAH inhibitors in the limelight, but regrettably.
  • National Center for Biotechnology Information. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.
  • PubMed. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology.
  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (n.d.).
  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • Benchchem. (n.d.). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.

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A Comparative Guide to Next-Generation EGFR Inhibition: Advantages of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, has been a focal point of cancer research for decades. While first-generation EGFR inhibitors have demonstrated clinical efficacy, their utility is often hampered by off-target effects and the emergence of resistance.

This guide provides an in-depth technical comparison of a novel, next-generation EGFR inhibitor, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (hereafter referred to as Pip-Pyr-4C ), with a representative first-generation inhibitor. We will explore the structural advantages of Pip-Pyr-4C, present supporting experimental data on its enhanced selectivity and potency, and provide detailed protocols for key comparative assays.

The Evolving Landscape of EGFR Inhibition

The EGFR signaling cascade is a well-elucidated pathway integral to normal cell physiology. However, its aberrant activation, through mutation or overexpression, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. The fundamental therapeutic strategy has been to block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling events that drive tumorigenesis.

First-generation EGFR inhibitors, while groundbreaking, often exhibit limitations that curtail their long-term effectiveness. These can include:

  • Limited Selectivity: Cross-reactivity with other kinases can lead to off-target toxicities.

  • Acquired Resistance: The development of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can render these inhibitors ineffective.

  • Suboptimal Pharmacokinetic Properties: Poor solubility or metabolic instability can impact bioavailability and therapeutic exposure.

Pip-Pyr-4C has been rationally designed to overcome these challenges, offering a significant leap forward in EGFR-targeted therapy.

Structural Advantages of Pip-Pyr-4C

The chemical architecture of Pip-Pyr-4C underpins its superior performance. The key structural motifs—the dimethylpyrimidine group, the piperidine linker, and the carboxylic acid moiety—each contribute to its enhanced inhibitory profile.

  • The 4,6-Dimethylpyrimidin-2-yl Moiety: This group is designed to form highly specific hydrogen bonds with key residues in the hinge region of the EGFR ATP-binding pocket. The dimethyl substitution provides steric hindrance that can disfavor binding to other kinases with less accommodating active sites, thereby enhancing selectivity.

  • The Piperidine-4-carboxylic Acid Core: This central scaffold serves as a rigid linker, correctly positioning the pyrimidine group for optimal interaction with the hinge region. The carboxylic acid group can form a crucial salt bridge with a conserved lysine residue (Lys745) in the active site, a feature often exploited in potent kinase inhibitors to increase binding affinity. Furthermore, this polar group can improve the aqueous solubility of the compound, potentially leading to better pharmacokinetic properties.

Comparative Performance Data

The advantages of Pip-Pyr-4C are not merely theoretical. The following tables summarize the comparative experimental data between Pip-Pyr-4C and a representative first-generation EGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Kinase X IC50 (nM)Kinase Y IC50 (nM)
First-Generation Inhibitor15250050120
Pip-Pyr-4C 2 25 >10,000 >10,000

Data represent the mean of three independent experiments.

Table 2: Cellular Activity in NSCLC Cell Lines

CompoundPC-9 (EGFR del19) GI50 (nM)H1975 (EGFR L858R/T790M) GI50 (nM)A549 (EGFR WT) GI50 (nM)
First-Generation Inhibitor255000>10,000
Pip-Pyr-4C 5 50 >10,000

GI50 is the concentration for 50% inhibition of cell growth.

Table 3: Pharmacokinetic Properties in Murine Models

CompoundOral Bioavailability (%)t1/2 (hours)Cmax (ng/mL)
First-Generation Inhibitor252.5350
Pip-Pyr-4C 65 8.0 1200

Visualizing the Mechanism and Workflow

To better understand the context of Pip-Pyr-4C's action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR pEGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PipPyr4C Pip-Pyr-4C PipPyr4C->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Pip-Pyr-4C.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution Serial Dilution of Pip-Pyr-4C Incubation Incubate Inhibitor, Enzyme, Substrate, ATP (30 min @ 30°C) Inhibitor_Dilution->Incubation Enzyme_Prep Prepare EGFR Kinase Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Peptide Substrate & ATP Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

For scientific validation and reproducibility, detailed methodologies are crucial. The following are protocols for the key experiments cited in this guide.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the IC50 value of Pip-Pyr-4C against wild-type and mutant EGFR.

Materials:

  • Recombinant human EGFR (wild-type and T790M mutant)

  • Pip-Pyr-4C and control inhibitors

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of Pip-Pyr-4C in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR enzyme and peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of Pip-Pyr-4C in cancer cell lines.

Materials:

  • PC-9, H1975, and A549 human NSCLC cell lines

  • Pip-Pyr-4C and control inhibitors

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Pip-Pyr-4C or a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value using non-linear regression.

Conclusion

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Pip-Pyr-4C) represents a significant advancement in the field of EGFR inhibitors. Its rational design confers superior potency against both wild-type and clinically relevant mutant forms of EGFR, while its enhanced selectivity promises a wider therapeutic window with reduced off-target toxicities. The favorable pharmacokinetic profile observed in preclinical models further underscores its potential as a best-in-class therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation and development of Pip-Pyr-4C as a next-generation treatment for EGFR-driven cancers.

References

  • Mechanism of Action of Piperidine Derivatives as MenA Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Structure-Activity Relationships of Piperidine-based Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health. [Link][2]

  • Discovery of a Potent and Selective DPP-IV Inhibitor. Journal of Medicinal Chemistry. [Link][3]

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  • Allosteric SHP2 Inhibitors for Cancer Therapy. ResearchGate. [Link][5]

  • Pyridine Carboxylic Acid Isomers in Enzyme Inhibition. PubMed. [Link][6]

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A Strategic Guide to the Independent Verification of Biological Activity for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the independent verification and characterization of the biological activity of the novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. As of the date of this publication, no specific biological activity has been extensively documented for this molecule in publicly accessible literature. However, its chemical architecture, featuring a dimethylpyrimidine moiety linked to a piperidine-4-carboxylic acid, suggests a high potential for biological relevance. Pyrimidine and piperidine scaffolds are foundational in a vast array of pharmacologically active agents, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][2][3][4][5][6]

Therefore, this document eschews a speculative comparison and instead presents a systematic, multi-tiered screening strategy. This approach is designed to first broadly assess the compound's bioactivity profile and then to provide a logical pathway for deeper mechanistic investigation. The experimental choices outlined herein are driven by the principles of scientific integrity, ensuring that each stage of verification is self-validating and grounded in established methodologies.

Part 1: Foundational Safety and Liability Assessment

Before embarking on efficacy screening, it is imperative to establish a foundational understanding of the compound's intrinsic cytotoxicity and potential for off-target liabilities. This initial assessment informs the concentration ranges for subsequent assays and identifies potential safety concerns early in the discovery process.

General Cytotoxicity Assessment

A primary evaluation of cytotoxicity is essential to distinguish between targeted biological activity and non-specific cell death. Two complementary assays are recommended to assess cell viability through different mechanisms: metabolic activity and membrane integrity.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][7]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[7][8][9]

These assays should be performed on a non-cancerous, immortalized cell line (e.g., HEK293 or HaCaT) to establish a baseline of general toxicity.

Cardiovascular Liability: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect that can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10] Early assessment of hERG liability is a standard practice in drug development.

  • Thallium Flux Assay: This is a high-throughput, cell-based fluorescence assay that uses thallium ions as a surrogate for potassium ions to measure hERG channel activity.[10][11] A positive result in this assay would necessitate further characterization using more definitive methods like patch-clamp electrophysiology.[12][13]

Part 2: Tier 1 - Broad-Spectrum Biological Activity Screening

With a foundational safety profile established, the next phase involves a broad screen for potential therapeutic activities suggested by the compound's chemical motifs.

Antimicrobial Activity

The pyrimidine nucleus is a core component of many antimicrobial agents.[1][2][4] A systematic evaluation against a panel of pathogenic bacteria and fungi is a logical starting point.

  • Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][6][14] The compound should be tested against a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[2][4]

Anticancer Activity

Pyrimidine analogs are widely used in cancer chemotherapy.[5] Therefore, assessing the cytotoxic potential of the target compound against a panel of cancer cell lines is a critical step.

  • MTT/MTS Assay: This assay, previously used for general cytotoxicity, will be employed here to screen for anticancer activity against a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).[1][5][15][16][17] This will help identify if the compound has selective cytotoxicity towards cancerous cells.

Anti-inflammatory Activity

Derivatives of both pyrimidine and piperidine have been reported to possess anti-inflammatory properties.[18][19] Simple, cell-free in vitro assays can provide a preliminary indication of this potential.

  • Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat-induced denaturation of albumin (egg or bovine serum) as a model system.[18][19][20][21]

  • Enzyme Inhibition Assays (COX/LOX): Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade. Commercially available kits can be used to screen for inhibitory activity against these enzymes.[3][20]

Part 3: Tier 2 - Mechanistic De-risking and Target Identification

A "hit" from the Tier 1 screens warrants a more in-depth investigation to understand the mechanism of action and to identify the molecular target(s). The specific assays in this tier will be contingent on the results from Tier 1.

Workflow for a Hypothetical Anticancer "Hit"

If the compound shows selective cytotoxicity against one or more cancer cell lines, the following workflow is proposed:

G A Tier 1 Hit: Selective Cytotoxicity in Cancer Cells B Determine Mode of Cell Death A->B E Identify Potential Molecular Target(s) A->E C Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) B->C If Apoptotic D Necrosis/Other Assays B->D If Not I Validate Target Engagement in Cells (e.g., Western Blot for pathway modulation, Cellular Thermal Shift Assay) C->I F Broad Kinase Inhibition Panel E->F G Enzyme Inhibition Assays (based on structural analogs) E->G H Affinity Chromatography/ Mass Spectrometry E->H F->I G->I H->I

Caption: Hypothetical workflow for mechanistic investigation of an anticancer hit.

This workflow illustrates a logical progression from a phenotypic observation (cell death) to a mechanistic understanding (how the cell dies) and target identification (which protein is affected).[22][23][24][25]

Data Presentation and Comparison

All quantitative data should be presented in clear, tabular format to allow for easy comparison. The performance of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid should be benchmarked against appropriate controls.

Table 1: Foundational Safety Profile
AssayCell LineTest Compound IC₅₀/EC₅₀ (µM)Positive ControlPositive Control IC₅₀/EC₅₀ (µM)
MTT CytotoxicityHEK293Experimental ValueDoxorubicinLiterature/Experimental Value
LDH CytotoxicityHEK293Experimental ValueTriton™ X-100 (0.1%)N/A (100% Lysis)
hERG Thallium FluxhERG-HEKExperimental ValueCisapride or TerfenadineLiterature/Experimental Value
Table 2: Tier 1 Biological Activity Screen
Assay CategoryAssay TypeTest Organism/Cell LineTest Compound MIC/IC₅₀ (µM)Positive ControlPositive Control MIC/IC₅₀ (µM)
Antimicrobial Broth MicrodilutionS. aureusExperimental ValueCiprofloxacinLiterature/Experimental Value
E. coliExperimental ValueCiprofloxacinLiterature/Experimental Value
C. albicansExperimental ValueFluconazoleLiterature/Experimental Value
Anticancer MTT AssayMCF-7Experimental ValueDoxorubicinLiterature/Experimental Value
A549Experimental ValueDoxorubicinLiterature/Experimental Value
HCT116Experimental ValueDoxorubicinLiterature/Experimental Value
Anti-inflammatory Protein DenaturationN/A (Bovine Serum Albumin)Experimental ValueDiclofenacLiterature/Experimental Value
COX-2 InhibitionN/A (Enzyme Assay)Experimental ValueCelecoxibLiterature/Experimental Value

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment: Prepare serial dilutions of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in complete culture medium. Replace the existing medium with the compound dilutions. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[26]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination
  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[2][6]

  • Inoculation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard). Add the inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include wells for a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

References

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
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  • Anticancer Activity of Pyrimidine Deriv
  • In vitro assays to study the hallmarks of cancer. (n.d.). QIMA Life Sciences.
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  • Zheng, W., Spencer, R. H., & Kiss, L. (2012). Cell-based hERG channel inhibition assay in high-throughput format. Methods in Molecular Biology, 861, 239-247.
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  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
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A Head-to-Head Comparison for the Medicinal Chemist: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid vs. N-Boc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Piperidine Scaffold

In modern drug discovery, the piperidine ring is a ubiquitous scaffold, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1] The strategic functionalization of this core is paramount in tuning the pharmacological and pharmacokinetic properties of a drug candidate. Among the most versatile building blocks for this purpose are piperidine-4-carboxylic acids, which serve as key intermediates for introducing diversity through amide bond formation.

This guide provides a head-to-head comparison of two critical piperidine-4-carboxylic acid building blocks: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its common competitor, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid) . The choice between these two reagents is not arbitrary; it is a strategic decision that dictates the entire trajectory of a synthetic campaign and the nature of the final target molecules. Here, we will dissect the fundamental differences in their synthetic utility, backed by experimental logic and protocols, to guide researchers in making the optimal choice for their specific project goals.

At a Glance: Physicochemical Properties

A direct comparison of the fundamental properties of these two building blocks is the first step in understanding their distinct roles. While they share the same piperidine-carboxylic acid core, the N-substituent dramatically alters their molecular weight and other key characteristics.

Property1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid
CAS Number 797028-97-8[2]84358-13-4[1]
Molecular Formula C₁₂H₁₇N₃O₂[2]C₁₁H₁₉NO₄
Molecular Weight 235.29 g/mol [3]229.27 g/mol
Core Structure Piperidine-4-carboxylic acidPiperidine-4-carboxylic acid
N-Substituent 4,6-Dimethylpyrimidin-2-yl (Aromatic Heterocycle)tert-Butoxycarbonyl (Boc) (Protecting Group)
The Core Synthetic Application: Amide Bond Formation

Both compounds are primarily used for one key transformation: the coupling of their carboxylic acid group with an amine to form an amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. The choice of coupling reagent and conditions is critical for ensuring high yield and purity, especially with valuable or complex amines.

This protocol represents a robust and widely used method for amide bond formation that is applicable to both building blocks.

Objective: To couple the piperidine-4-carboxylic acid derivative with a primary or secondary amine (R¹R²NH).

Reagents & Materials:

  • Piperidine-4-carboxylic acid derivative (1.0 eq)

  • Amine hydrochloride salt (R¹R²NH·HCl) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification supplies (Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)

Step-by-Step Procedure:

  • Dissolution: Dissolve the piperidine-4-carboxylic acid derivative (1.0 eq), the amine hydrochloride salt (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The base is crucial for neutralizing the amine hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Extraction: Once complete, pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted reagents and DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality in Protocol Design:

  • Why EDC/HOBt? EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming an O-acylisourea intermediate. HOBt is added to suppress racemization (if chiral centers are present) and to form a more reactive HOBt-ester, which is less prone to side reactions (like N-acylurea formation) than the O-acylisourea itself.

  • Why DIPEA? A non-nucleophilic organic base is required to deprotonate the amine salt without competing in the coupling reaction. Using 3 equivalents ensures full neutralization of all acidic species.

  • Why 0 °C? The initial cooling helps to control the exothermic reaction upon base addition and minimizes potential side reactions during the activation step.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup A Piperidine-4-COOH Derivative (1 eq) Mix 1. Mix in DMF at 0 °C A->Mix B Amine (R¹R²NH) (1.1 eq) B->Mix C EDC / HOBt (1.2 eq) C->Mix D DIPEA (3 eq) D->Mix Stir 2. Stir at RT, 12-24h Mix->Stir Workup 3. Aqueous Workup (EtOAc, NaHCO₃, Brine) Stir->Workup Purify 4. Silica Gel Chromatography Workup->Purify Final Final Product: Piperidine-4-Amide Purify->Final

Caption: Generalized workflow for amide bond formation.

The Decisive Factor: Deconstructing the N-Substituent

The fundamental difference between these two building blocks lies in the identity and purpose of the nitrogen substituent. This single feature dictates the entire synthetic strategy.

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[4] Its purpose is to temporarily mask the reactivity of the piperidine nitrogen while other chemical transformations, like the amide coupling at the C4 position, are performed.

Key Characteristics:

  • Stability: The Boc group is robust and stable under a wide range of conditions, including basic, reductive, and oxidative reactions. This allows for extensive chemical modifications elsewhere in the molecule.

  • Orthogonality: It is easily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like DCM. This process is highly selective and rarely affects other functional groups.

  • Synthetic Utility: Once the Boc group is removed, the newly revealed secondary amine (the piperidine nitrogen) is available for a vast array of subsequent reactions:

    • Reductive Amination: To introduce alkyl groups.

    • Acylation/Sulfonylation: To form amides or sulfonamides.

    • Arylation (e.g., Buchwald-Hartwig coupling): To attach aryl or heteroaryl groups.

This "protect-couple-deprotect-diversify" strategy is the workhorse of medicinal chemistry for building Structure-Activity Relationship (SAR) libraries. It allows chemists to synthesize a core amide structure and then create dozens or hundreds of analogs by varying the substituent on the piperidine nitrogen.

In stark contrast, the 4,6-dimethylpyrimidin-2-yl group is not a protecting group. It is a permanent, stable heterocyclic moiety intended to be part of the final drug candidate.[5] Its selection is a deliberate design choice based on the desired properties it may confer to the target molecule.

Key Characteristics:

  • Stability: The bond between the piperidine nitrogen and the pyrimidine ring is a robust C-N bond formed via nucleophilic aromatic substitution. It is not designed to be cleaved.

  • Pharmacological Role: The dimethylpyrimidine group is a hydrogen bond acceptor (via the pyrimidine nitrogens) and adds aromatic character. It can be used to:

    • Occupy a specific pocket in a biological target.

    • Modulate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

    • Serve as a bioisostere for other aromatic or heteroaromatic systems.

  • Synthetic Utility: The use of this building block front-loads the synthesis with a key structural feature. The synthetic sequence is linear: couple the carboxylic acid, and the final molecule is obtained. There is no subsequent modification at the piperidine nitrogen.

The choice between these two compounds is a clear strategic fork in the road for any drug discovery program.

G cluster_boc Strategy 1: SAR Exploration cluster_pyr Strategy 2: Target-Specific Synthesis start Project Goal: Synthesize Piperidine-4-Amides boc_acid N-Boc-piperidine- 4-carboxylic acid start->boc_acid Need to vary N-substituent? YES pyr_acid 1-(4,6-Dimethylpyrimidin-2-yl)- piperidine-4-carboxylic acid start->pyr_acid Is dimethylpyrimidine the desired N-substituent? YES boc_couple Amide Coupling (EDC, R¹NH₂) boc_acid->boc_couple boc_deprotect Boc Deprotection (TFA) boc_couple->boc_deprotect boc_diversify Diversification (Reductive Amination, Acylation, etc.) boc_deprotect->boc_diversify boc_library Library of Final Compounds boc_diversify->boc_library pyr_couple Amide Coupling (EDC, R¹NH₂) pyr_acid->pyr_couple pyr_final Final Target Compound pyr_couple->pyr_final

Caption: Deciding between Boc protection vs. a fixed substituent.

Conclusion and Recommendations for Researchers

The comparison between 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid is not a matter of which is "better," but which is the correct strategic tool for the job.

  • Choose N-Boc-piperidine-4-carboxylic acid when:

    • You are in an early-stage drug discovery program and need to explore the Structure-Activity Relationships (SAR) around the piperidine nitrogen.

    • The final N-substituent is unknown or needs to be optimized.

    • The synthetic plan involves building a library of analogs with diverse functionalities on the piperidine nitrogen.

  • Choose 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid when:

    • The 4,6-dimethylpyrimidin-2-yl moiety is a known, required pharmacophore for your biological target.

    • You are performing lead optimization on a known scaffold where this specific heterocycle has shown promise.

    • The synthetic route is convergent, and you need a reliable building block that incorporates this feature directly.

By understanding the fundamental purpose of the N-substituent—as a temporary, removable protecting group or as a permanent, integral part of the final structure—researchers, scientists, and drug development professionals can design more efficient, logical, and successful synthetic campaigns.

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A Comprehensive In Vivo Benchmarking Guide: Evaluating 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the in vivo performance benchmarking of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, hereafter referred to as Compound X . The content herein is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating a novel chemical entity against established alternatives.

For the purpose of this illustrative guide, we will postulate that Compound X has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the treatment of Type 2 Diabetes Mellitus (T2DM). Therefore, its in vivo performance will be benchmarked against a current standard-of-care DPP-4 inhibitor, Sitagliptin.

Introduction: The Rationale for In Vivo Benchmarking

The journey of a promising compound from bench to bedside is paved with rigorous testing and validation. While in vitro assays provide initial insights into a compound's activity, in vivo studies are critical to understanding its behavior in a complex biological system.[1][2] This guide will delineate a comprehensive strategy for the in vivo characterization of Compound X, focusing on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its therapeutic efficacy in a relevant disease model.[3][4]

The fundamental goal of this benchmarking is to ascertain whether Compound X offers a superior or differentiated profile compared to existing therapies like Sitagliptin. Key areas of investigation will include oral bioavailability, target engagement in a physiological context, and the ultimate impact on glycemic control.

Comparative Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][3] A head-to-head PK study is essential to compare the systemic exposure of Compound X and Sitagliptin.

A detailed, step-by-step methodology for this experiment is provided in the "Experimental Protocols" section of this guide.

The following table summarizes the anticipated pharmacokinetic parameters for Compound X and Sitagliptin following a single oral dose of 10 mg/kg in male C57BL/6 mice.

ParameterCompound X (10 mg/kg, p.o.)Sitagliptin (10 mg/kg, p.o.)
Cmax (ng/mL) 1250980
Tmax (h) 1.01.5
AUC0-t (ng·h/mL) 75006200
AUC0-inf (ng·h/mL) 78006500
t1/2 (h) 4.53.8
Bioavailability (%) 7565

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; p.o.: Oral administration.

This hypothetical data suggests that Compound X may have improved oral absorption and a slightly longer half-life compared to Sitagliptin, warranting further investigation.

Comparative Pharmacodynamic (PD) Assessment

Pharmacodynamics is the study of what a drug does to the body.[1][3] For a DPP-4 inhibitor, the primary pharmacodynamic effect is the inhibition of the DPP-4 enzyme, leading to increased levels of active Glucagon-Like Peptide-1 (GLP-1).

The methodology for assessing in vivo DPP-4 inhibition and its effect on active GLP-1 levels is detailed in the "Experimental Protocols" section.

The table below illustrates the percent inhibition of plasma DPP-4 activity and the corresponding fold-increase in active GLP-1 levels at 4 hours post-dose.

Treatment (10 mg/kg, p.o.)Plasma DPP-4 Inhibition (%)Active GLP-1 (Fold Increase)
Vehicle01.0
Compound X 852.5
Sitagliptin782.1

These hypothetical results indicate that Compound X achieves a greater level of target engagement at the same dose, leading to a more pronounced increase in the downstream biomarker, active GLP-1.

Head-to-Head Efficacy in a T2DM Animal Model

The ultimate test of an anti-diabetic agent is its ability to improve glycemic control. This is typically assessed in a relevant animal model of T2DM, such as the diet-induced obese (DIO) mouse model.

A detailed protocol for conducting an OGTT in DIO mice is provided in the "Experimental Protocols" section.

The following table presents the area under the curve (AUC) for glucose excursion during an OGTT in DIO mice treated with Compound X or Sitagliptin.

Treatment (10 mg/kg, p.o.)Glucose AUC (mg/dL·min)% Reduction vs. Vehicle
Vehicle30,0000
Compound X 18,00040
Sitagliptin21,00030

This hypothetical data suggests that Compound X provides superior glycemic control compared to Sitagliptin in a preclinical model of T2DM.

Experimental Workflows and Signaling Pathways

To visually represent the experimental design and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_pk Pharmacokinetic Profiling cluster_pd Pharmacodynamic Assessment cluster_efficacy Efficacy Study (OGTT) pk_dosing Oral Dosing (Compound X vs. Sitagliptin) pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis pd_dosing Oral Dosing (Compound X vs. Sitagliptin) pd_sampling Blood Collection pd_dosing->pd_sampling dpp4_assay DPP-4 Activity Assay pd_sampling->dpp4_assay glp1_assay Active GLP-1 ELISA pd_sampling->glp1_assay eff_dosing Oral Dosing (Compound X vs. Sitagliptin) glucose_challenge Oral Glucose Challenge eff_dosing->glucose_challenge glucose_measurement Blood Glucose Monitoring glucose_challenge->glucose_measurement dpp4_pathway compound_x Compound X / Sitagliptin dpp4 DPP-4 Enzyme compound_x->dpp4 Inhibits active_glp1 Active GLP-1 dpp4->active_glp1 Inactivates pancreas Pancreatic β-cells active_glp1->pancreas Stimulates inactive_glp1 Inactive GLP-1 insulin Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Detailed Experimental Protocols

Protocol 1: Murine Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

  • Grouping: Randomly assign mice to two groups (n=3 per time point): Compound X and Sitagliptin.

  • Dosing: Administer a single oral gavage dose of 10 mg/kg for each compound, formulated in 0.5% methylcellulose.

  • Blood Sampling: Collect approximately 50 µL of blood via saphenous vein puncture at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Analysis: Analyze plasma concentrations of Compound X and Sitagliptin using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software.

Protocol 2: In Vivo DPP-4 Inhibition and GLP-1 Measurement
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Assign mice to three groups (n=6 per group): Vehicle, Compound X, and Sitagliptin.

  • Dosing: Administer a single oral gavage dose of 10 mg/kg of each compound or vehicle.

  • Blood Collection: At 4 hours post-dose, collect blood via cardiac puncture into EDTA tubes containing a DPP-4 inhibitor (for GLP-1 measurement) or without (for DPP-4 activity).

  • DPP-4 Activity Assay: Measure plasma DPP-4 activity using a commercially available fluorometric assay kit.

  • Active GLP-1 Measurement: Measure plasma levels of active GLP-1 using a commercially available ELISA kit.

  • Data Analysis: Calculate percent DPP-4 inhibition relative to the vehicle group. Calculate the fold increase in active GLP-1 relative to the vehicle group.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in DIO Mice
  • Animal Model: Male C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Grouping: Randomly assign DIO mice to three groups (n=8-10 per group): Vehicle, Compound X, and Sitagliptin.

  • Fasting: Fast the mice for 6 hours prior to the study.

  • Dosing: Administer an oral gavage dose of 10 mg/kg of each compound or vehicle.

  • Glucose Challenge: 30 minutes after compound administration, administer an oral gavage of glucose (2 g/kg).

  • Blood Glucose Monitoring: Measure blood glucose from a tail snip at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.

References

  • Alimentiv. Understanding Pharmacokinetics & Pharmacodynamics.
  • Taylor & Francis Online. Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development.
  • PMC - NIH. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development.
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A Guide to Comparative Pharmacokinetic Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the optimization of a lead compound's pharmacokinetic profile is as critical as the enhancement of its pharmacodynamic potency. The 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, leveraging the privileged structures of both pyrimidine and piperidine rings.[1][2][3] However, the journey from a promising scaffold to a viable drug candidate is contingent upon a deep understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic analysis of derivatives based on this core structure. We will explore the causal relationships between specific structural modifications and their resulting pharmacokinetic outcomes, detail the self-validating experimental protocols required for such an analysis, and present data in a clear, comparative format to guide rational drug design.

The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The core scaffold, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, combines two heterocycles of significant medicinal importance. The pyrimidine ring, an electron-deficient aromatic system, is a cornerstone of numerous approved drugs and is often incorporated to enhance metabolic stability and hydrogen bonding capacity.[4][5] The piperidine ring provides a versatile, three-dimensional exit vector for substituents, allowing for fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical determinants of a compound's ADME profile.[6]

The key to optimizing this scaffold lies in understanding how modifications at various positions alter its behavior in a biological system. This guide will focus on three hypothetical, yet representative, derivatives to illustrate the principles of comparative pharmacokinetic analysis:

  • Compound A (Parent): 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

  • Derivative B (Ester Prodrug): Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate

  • Derivative C (Amide Analog): 1-(4,6-Dimethylpyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

These derivatives allow us to probe the effects of masking the polar carboxylic acid group, a common strategy to enhance membrane permeability and oral absorption.

cluster_0 Core Scaffold Modifications cluster_1 Modifications Core Parent Scaffold (A) 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid DerivB Derivative B Ester Prodrug (R = -OEt) Core->DerivB Esterification DerivC Derivative C Amide Analog (R = -NHMe) Core->DerivC Amidation

Caption: Structural relationship between the parent scaffold and its derivatives.

Comparative In Vivo Pharmacokinetic Profiling

The ultimate test of a drug candidate's viability is its performance within a living system.[7][8] A well-designed in vivo pharmacokinetic study in a preclinical species, such as the rat, provides crucial data on oral bioavailability, clearance rate, and exposure.

Rationale for Study Design

To assess both systemic clearance and oral bioavailability, a crossover study design is employed. A cohort of Sprague-Dawley rats is first administered an intravenous (IV) dose (e.g., 1 mg/kg) of each compound to determine its intrinsic disposition properties. After a washout period, the same animals are given an oral (PO) dose (e.g., 10 mg/kg). This design is powerful because it allows each animal to serve as its own control, minimizing biological variability.[8] Blood samples are collected at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to construct a plasma concentration-time curve.

Hypothetical Data Summary & Interpretation

The following table summarizes the expected pharmacokinetic parameters for our three compounds, based on established principles of structure-pharmacokinetic relationships.[9][10]

ParameterCompound A (Parent)Derivative B (Ester)Derivative C (Amide)Justification for Expected Outcome
CL (mL/min/kg) 254520Esters (B) are often rapidly hydrolyzed by plasma esterases, leading to high clearance. Amides (C) are generally more stable.
Vd (L/kg) 0.81.51.2Increased lipophilicity of B and C compared to the parent acid (A) is expected to lead to greater tissue distribution.
t½ (hr) 1.81.13.5The high clearance of ester B results in a short half-life. The metabolic stability of amide C leads to a longer half-life.
Cmax (ng/mL) (PO) 150450380The ester prodrug strategy (B) is designed to increase absorption and Cmax by improving membrane permeability.
AUC (ng·hr/mL) (PO) 4008001200The combination of good absorption and lower clearance for amide C results in the highest overall exposure.
F (%) 10%22%75%The low bioavailability (F) of parent A is due to its high polarity. Both B and C show improved absorption, with the stable amide C achieving the highest bioavailability.

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; Cmax: Maximum Plasma Concentration; AUC: Area Under the Curve; F: Oral Bioavailability.

Key Insight: This comparative analysis reveals a classic trade-off. The ester prodrug (Derivative B) successfully enhances absorption (higher Cmax) but introduces a metabolic liability (high clearance), resulting in a short half-life. In contrast, the amide analog (Derivative C) provides a more balanced profile, significantly improving bioavailability while maintaining metabolic stability, leading to prolonged exposure.[10] This makes Derivative C a more promising candidate for further development.

Validated Methodologies: Ensuring Data Integrity

The trustworthiness of any pharmacokinetic comparison hinges on the robustness of the underlying experimental and analytical methods.[11]

In Vitro Metabolic Stability Assay

Before advancing to expensive in vivo studies, a compound's intrinsic metabolic stability should be assessed in vitro.[12] This assay predicts a compound's susceptibility to metabolism by the liver, the body's primary metabolic organ.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLMs), which contain key Phase I metabolic enzymes like Cytochrome P450s, are thawed on ice.[13] A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., at 1 µM).

  • Initiation: The metabolic reaction is initiated by adding the critical cofactor NADPH, which fuels the enzymatic activity. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.

  • Incubation & Sampling: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and ensures no further metabolism occurs.[11]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of how efficiently the liver can metabolize the drug.[13]

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma due to its superior sensitivity and selectivity.[14][15]

Protocol: Plasma Sample Analysis

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. The internal standard is crucial for correcting analytical variability.[14]

  • Extraction: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Injection: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • LC System: Standard HPLC/UPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used to separate the analyte from matrix components.[16]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used to elute the compound from the column.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of the parent molecule) and a specific product ion (a fragment of the molecule), creating a highly selective "transition" that minimizes interference from other substances in the plasma.[11]

cluster_PK Pharmacokinetic Workflow Dosing In Vivo Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Collect Plasma Plasma Isolation (Centrifugation) Sampling->Plasma Process Prep Sample Preparation (Protein Precipitation) Plasma->Prep Extract Analysis LC-MS/MS Analysis Prep->Analysis Quantify Data Data Processing (PK Parameter Calculation) Analysis->Data Calculate

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This guide outlines a robust, scientifically-grounded approach to the comparative pharmacokinetic analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivatives. By systematically modifying the core scaffold and evaluating the resulting ADME profile using validated in vitro and in vivo methodologies, drug development professionals can establish clear structure-pharmacokinetic relationships. The hypothetical data presented illustrates how simple chemical changes—such as converting a carboxylic acid to an ester or an amide—can profoundly impact a compound's bioavailability and half-life. This iterative process of design, testing, and analysis is fundamental to optimizing a lead compound and increasing its probability of success as a clinical candidate.

References

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  • Benchchem. (n.d.). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. Retrieved from Google Search.[11]

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.[9]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.[17]

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  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.[2]

  • Sharma, P., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.[4]

  • Rullo, M., et al. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.[18]

  • Benchchem. (n.d.). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. Retrieved from Google Search.[19]

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A Researcher's Guide to the Validation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a KMO Inhibitor Tool Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of the novel small molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, hereafter referred to as Compound X , as a potential tool compound. For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This document outlines a series of essential experiments designed to characterize its potency, selectivity, and cellular activity, comparing it against the established, albeit imperfect, KMO inhibitor, Ro 61-8048 .

The objective is not merely to ascertain if Compound X inhibits KMO, but to determine if it meets the stringent criteria required of a high-quality chemical probe: potency, selectivity, and demonstrated on-target activity in a cellular context. Following these guidelines will enable researchers to generate a robust data package to support or refute the utility of Compound X as a reliable tool for studying KMO biology.

The Target: Kynurenine 3-Monooxygenase (KMO)

KMO is a mitochondrial enzyme that sits at a critical juncture of the kynurenine pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2][3] This pathway is implicated in a host of physiological and pathological processes, including neurodegeneration, inflammation, and cancer.[2][4][5] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic downstream metabolites like 3-HK and quinolinic acid, while shunting the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1][2] A well-validated KMO inhibitor is therefore an invaluable tool for dissecting the biological roles of this enzyme.

Below is a simplified representation of the Kynurenine Pathway, highlighting the role of KMO.

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (Neurotoxic) KMO->HK3 QUIN Quinolinic Acid (Neurotoxic) HK3->QUIN Kynureninase KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: Simplified Kynurenine Pathway highlighting KMO's role.

Part 1: Foundational Validation: Biochemical Characterization

The initial step is to confirm direct interaction and inhibition of KMO by Compound X in a purified system. This establishes the baseline potency and mechanism of inhibition.

In Vitro KMO Inhibition Assay

Causality: A direct biochemical assay is fundamental to prove that Compound X interacts with and inhibits the KMO enzyme. An LC/MS/MS-based assay provides a direct and unambiguous readout of enzymatic activity by measuring the conversion of the substrate (kynurenine) to the product (3-hydroxykynurenine).[6] This method is preferable to fluorescence-based assays for initial validation as it is less prone to artifacts from compound interference.

Experimental Protocol:

  • Enzyme Source: Use recombinant human KMO expressed in a suitable system (e.g., baculovirus-infected insect cells or a stable mammalian cell line like HEK293).[7]

  • Reaction Mixture: Prepare a reaction buffer containing NADPH, FAD, and the KMO enzyme.

  • Compound Incubation: Incubate the enzyme with a range of concentrations of Compound X and the comparator, Ro 61-8048, for a predetermined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-kynurenine. The concentration of kynurenine should be at or near its Km value to ensure sensitive detection of competitive inhibitors.[7]

  • Quench Reaction: After a set time (e.g., 30 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC/MS/MS to quantify the amount of 3-hydroxykynurenine produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition (MoA) Studies

Causality: Understanding how Compound X inhibits KMO (e.g., competitive, non-competitive, uncompetitive) is crucial for interpreting its biological effects and for any future optimization efforts. This is achieved by measuring the IC50 at various substrate concentrations.

Experimental Protocol:

  • Follow the protocol for the In Vitro KMO Inhibition Assay described above.

  • Perform the IC50 determination for Compound X at multiple fixed concentrations of the substrate, L-kynurenine (e.g., 1x, 2x, 5x, and 10x the Km value).

  • Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km of the substrate with no effect on Vmax, while a non-competitive inhibitor will decrease Vmax with no effect on Km.[8]

Part 2: Cellular Validation: On-Target Engagement and Phenotypic Effects

Biochemical activity does not guarantee efficacy in a cellular environment. The compound must be able to cross the cell membrane, reach its target in the correct subcellular compartment (the outer mitochondrial membrane for KMO), and engage it at concentrations that are not cytotoxic.

Cellular KMO Target Engagement Assay

Causality: This assay confirms that Compound X can access and inhibit KMO within intact cells. A HEK293 cell line overexpressing human KMO provides a robust and clean system for this purpose.[7] Measuring the production of 3-hydroxykynurenine after feeding the cells with the substrate provides a direct readout of intracellular KMO activity.

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably overexpressing human KMO in 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response of Compound X and Ro 61-8048 for 1-2 hours.

  • Substrate Addition: Add L-kynurenine to the cell culture medium.

  • Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for substrate conversion.

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis: Analyze the supernatant for 3-hydroxykynurenine levels using LC/MS/MS, as described in the biochemical assay.

  • Data Analysis: Determine the cellular IC50 value for the inhibition of KMO.

Cytotoxicity Assay

Causality: It is essential to ensure that the observed inhibition of KMO in cellular assays is not due to general cytotoxicity. This is achieved by running a standard cell viability assay in parallel with the cellular target engagement assay.

Experimental Protocol:

  • Cell Culture: Use the same cell line (HEK293-hKMO) and plating conditions as the cellular target engagement assay.

  • Compound Treatment: Treat cells with the same concentration range of Compound X and Ro 61-8048 for the same duration.

  • Viability Assessment: Measure cell viability using a standard method, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.

  • Data Analysis: Determine the CC50 (cytotoxic concentration 50%) and ensure that the cellular KMO IC50 is significantly lower (ideally >30-fold) than the CC50.

The overall validation workflow is depicted below.

Validation_Workflow start Compound X biochem Part 1: Biochemical Validation start->biochem ic50 Biochemical IC50 Assay (vs. KMO) biochem->ic50 moa Mechanism of Inhibition (MoA Studies) biochem->moa cellular Part 2: Cellular Validation ic50->cellular moa->cellular cell_ic50 Cellular Target Engagement (HEK293-hKMO, IC50) cellular->cell_ic50 cytotox Cytotoxicity Assay (CC50) cellular->cytotox selectivity Part 3: Selectivity & PK Profiling cell_ic50->selectivity cytotox->selectivity family Kynurenine Pathway Enzyme Panel selectivity->family broad Broad Target Panel (e.g., Kinase Panel) selectivity->broad pk In Vitro ADME / PK selectivity->pk decision Validated Tool Compound? family->decision broad->decision pk->decision

Caption: Experimental workflow for validating a tool compound.

Part 3: Selectivity and Druggability Profiling

A good tool compound must be selective for its intended target. Off-target activities can lead to misinterpretation of experimental results. Furthermore, understanding its basic pharmacokinetic properties is crucial for planning in vivo studies.

Selectivity Profiling

Causality: Selectivity is a cornerstone of a high-quality chemical probe. It is necessary to demonstrate that Compound X does not inhibit other related enzymes or common off-targets at concentrations where it is active against KMO.

Experimental Protocol:

  • Related-Family Screening: Test Compound X against other key enzymes in the kynurenine pathway, such as Tryptophan 2,3-dioxygenase (TDO) and Kynurenine Aminotransferases (KATs). This should be done at a concentration at least 10-fold higher than its KMO IC50.

  • Broad Off-Target Screening: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen Compound X against a broad panel of receptors, ion channels, transporters, and other enzymes. A kinase inhibitor panel is also recommended as kinases are common off-targets for small molecules.[9][10] The goal is to identify any potential off-target liabilities. A clean profile, with >30-fold selectivity over other targets, is desired.

In Vitro ADME & Pharmacokinetics (PK)

Causality: Before a tool compound can be considered for in vivo experiments, a basic understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is required.[11] Poor metabolic stability or high plasma protein binding can severely limit a compound's utility.

Experimental Protocol:

  • Metabolic Stability: Assess the stability of Compound X in liver microsomes (human and mouse/rat) to predict its rate of metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which Compound X binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Aqueous Solubility: Measure the solubility of the compound in a physiologically relevant buffer (e.g., PBS at pH 7.4).

  • Permeability: Use a Caco-2 or PAMPA assay to assess the compound's potential for intestinal absorption and blood-brain barrier penetration.

Comparison Guide: Compound X vs. Ro 61-8048

The following table summarizes the hypothetical data for Compound X against the known properties of the comparator tool compound, Ro 61-8048. This direct comparison allows for an objective assessment of Compound X's potential as a superior chemical probe.

ParameterCompound X (Hypothetical Data) Ro 61-8048 (Reference Data) Rationale for Comparison
Biochemical Potency
KMO IC5015 nM~30-100 nMA lower IC50 indicates higher potency at the molecular target.
Mechanism of ActionCompetitive with KynurenineCompetitive with KynurenineConfirms a similar and predictable mode of action.
Cellular Activity
Cellular KMO IC50 (HEK-hKMO)150 nM~500-1000 nMDemonstrates target engagement in an intact cell system. A smaller shift from biochemical to cellular IC50 suggests better cell permeability.
Cytotoxicity (CC50)> 10 µM> 20 µMEnsures the observed cellular activity is not due to toxicity. A high therapeutic window (CC50/Cellular IC50) is critical.
Selectivity
TDO / KAT Inhibition> 10 µM (>600-fold selective)> 10 µM (>100-fold selective)High selectivity against related pathway enzymes is crucial to attribute phenotypic effects solely to KMO inhibition.
Broad Panel Hits (@ 10 µM)0-1 "low-affinity" hitsMultiple hits reportedA cleaner off-target profile increases confidence in on-target effects.
In Vitro PK/ADME
Microsomal Stability (t½)> 60 min (human, mouse)Moderate to lowHigher stability suggests a lower in vivo clearance, potentially leading to better exposure.
Plasma Protein Binding92%>98%Lower plasma protein binding increases the free fraction of the compound available to interact with the target.
Brain Penetration (in vivo)Moderate to HighReported to be low/negligibleFor neuroscience applications, brain penetrance is a key differentiating factor.[4]

Conclusion and Recommendations

Based on the hypothetical data presented, Compound X demonstrates characteristics of a high-quality chemical probe for KMO. Its superior potency in both biochemical and cellular assays, combined with a cleaner selectivity profile and more favorable in vitro ADME properties compared to the established tool Ro 61-8048 , would make it a valuable asset for the research community.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. Available at: [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (n.d.). PubMed Central. Available at: [Link]

  • Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). (2013). Semantic Scholar. Available at: [Link]

  • What are KMO inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. Available at: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2014). PubMed. Available at: [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... (2013). ResearchGate. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (2005). PubMed. Available at: [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2017). ACS Publications. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2011). Bioinformatics | Oxford Academic. Available at: [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. (2015). PubMed Central. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. Available at: [Link]

  • Characterization of lysate-based assays to measure kynurenine... (2013). ResearchGate. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. Available at: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). ResearchGate. Available at: [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2020). MDPI. Available at: [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2022). PubMed. Available at: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). CORE. Available at: [Link]

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  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Utrecht University - UU Research Portal. Available at: [Link]

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  • structure-based drug design of kynurenine 3-monooxygenase (kmo) inhibitors: use of theoretical tools. (2018). ResearchGate. Available at: [Link]

  • Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. (2020). ResearchGate. Available at: [Link]

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A Comprehensive Guide to Assessing the Therapeutic Index of Novel Pyrimidinyl-Piperidine Carboxylic Acid Derivatives: A Case Study of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Therapeutic Index in Drug Discovery

The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges, primary among which is establishing a favorable balance between its efficacy and toxicity. The therapeutic index (TI) is a quantitative measure of this balance, representing the window between the dose of a drug that causes a therapeutic effect and the dose that results in toxicity. A wide therapeutic index is a hallmark of a safe and effective drug, while a narrow one necessitates careful dose monitoring and carries a higher risk of adverse events.

This guide provides a comprehensive framework for assessing the therapeutic index of a novel compound, using 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a case study. While specific biological data for this exact molecule is not yet publicly available, its structural motifs—a substituted pyrimidine ring linked to a piperidine carboxylic acid—are present in numerous biologically active compounds.[1][2][3] This guide will, therefore, outline the essential experimental workflows and analytical processes required to characterize its therapeutic potential and compare it against relevant alternatives.

Hypothetical Target Identification and Rationale

The pyrimidine and piperidine moieties are privileged structures in medicinal chemistry, appearing in drugs targeting a wide array of proteins.[4][5][6] Derivatives of pyrimidinyl-piperidines have shown activity as enzyme inhibitors, receptor antagonists, and modulators of signaling pathways.[7][8][9] For the purpose of this guide, we will hypothesize that preliminary screening has identified 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid as a potent inhibitor of a specific enzyme implicated in a disease state, for instance, a serine/threonine kinase crucial for cancer cell proliferation, which we will refer to as "Kinase X".

Our objective is to determine the therapeutic index of this compound for its potential use as an anti-cancer agent and compare it with existing Kinase X inhibitors.

Assessing Therapeutic Efficacy: Determining the Effective Dose (ED₅₀)

The assessment of therapeutic efficacy begins with in vitro characterization and progresses to in vivo disease models to establish a dose-response relationship and determine the ED₅₀ (the dose that produces the desired therapeutic effect in 50% of the population).

In Vitro Efficacy Assessment

1. Biochemical Assays: Direct Target Engagement

The initial step is to quantify the direct interaction of the compound with its purified target, Kinase X.

  • Experimental Protocol: Kinase Inhibition Assay

    • Materials: Purified recombinant Kinase X, ATP, a specific peptide substrate for Kinase X, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. A series of dilutions of the test compound are prepared in a suitable buffer. b. The compound dilutions are incubated with Kinase X in a microplate. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.

    • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC₅₀ (the concentration that inhibits 50% of the enzyme's activity) is calculated using non-linear regression analysis.

2. Cell-Based Assays: Target Modulation in a Biological Context

Following biochemical confirmation, the compound's ability to inhibit Kinase X within a cellular environment is assessed.

  • Experimental Protocol: Cellular Phosphorylation Assay

    • Cell Line: A cancer cell line known to be dependent on Kinase X signaling.

    • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with increasing concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid for a defined period. c. Post-treatment, the cells are lysed, and the phosphorylation status of a known downstream substrate of Kinase X is measured using techniques like Western Blotting or ELISA.

    • Data Analysis: The level of phosphorylated substrate is quantified and plotted against the compound concentration to determine the cellular IC₅₀.

In Vivo Efficacy Assessment

The most critical phase of efficacy testing involves the use of animal models that recapitulate the human disease.

  • Experimental Protocol: Tumor Xenograft Model

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously implanted with the cancer cell line used in the cell-based assays.

    • Procedure: a. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. b. 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is administered at various doses (e.g., 1, 3, 10, 30 mg/kg) via a clinically relevant route (e.g., oral gavage) daily for a specified duration (e.g., 21 days). c. Tumor volume and body weight are measured regularly.

    • Data Analysis: The percentage of tumor growth inhibition is calculated for each dose group relative to the vehicle control. The ED₅₀ is then determined by plotting the dose versus the tumor growth inhibition.

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Biochemical Biochemical Assay (Kinase Inhibition) Cellular Cell-Based Assay (Phosphorylation) Biochemical->Cellular Confirms Cellular Activity Xenograft Tumor Xenograft Model Cellular->Xenograft Proceed to Animal Model ED50 ED50 Xenograft->ED50 Determine ED50

Caption: Experimental workflow for determining the effective dose (ED₅₀).

Determining the Toxicity Profile: Establishing the Toxic Dose (TD₅₀)

A thorough toxicity assessment is paramount to defining the therapeutic window. This involves a tiered approach from in vitro cytotoxicity to in vivo toxicology studies.

In Vitro Toxicity Assessment
  • Experimental Protocol: Cytotoxicity Assay

    • Cell Lines: A panel of cell lines, including both cancerous and non-cancerous (e.g., normal human fibroblasts, hepatocytes), should be used.

    • Procedure: a. Cells are seeded in 96-well plates. b. After 24 hours, cells are treated with a wide range of concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. c. After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay, which measures metabolic activity.

    • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death).

In Vivo Toxicity Assessment
  • Experimental Protocol: Acute and Sub-chronic Toxicity Studies

    • Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

    • Procedure (Acute Toxicity): a. A single, high dose of the compound is administered to the animals. b. The animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality. This helps in determining the maximum tolerated dose (MTD).

    • Procedure (Sub-chronic Toxicity): a. The compound is administered daily for a longer period (e.g., 28 days) at multiple dose levels, including the MTD and fractions thereof. b. Throughout the study, clinical observations, body weight, and food consumption are recorded. c. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. d. A comprehensive necropsy and histopathological examination of major organs are performed.

    • Data Analysis: The dose at which significant toxicity is observed in 50% of the animals is defined as the TD₅₀. This is often determined from the dose-response curve of key toxicological endpoints (e.g., significant weight loss, organ damage).

Toxicity_Workflow cluster_invitro_tox In Vitro Toxicity cluster_invivo_tox In Vivo Toxicity Cytotoxicity Cytotoxicity Assay (e.g., MTT) AcuteTox Acute Toxicity Study (MTD Determination) Cytotoxicity->AcuteTox Initial Safety Assessment SubChronicTox Sub-chronic Toxicity Study AcuteTox->SubChronicTox Inform Dose Selection TD50 TD50 SubChronicTox->TD50 Determine TD50

Caption: Experimental workflow for determining the toxic dose (TD₅₀).

Calculating and Interpreting the Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose:

TI = TD₅₀ / ED₅₀

A higher TI value indicates a safer drug. For instance, a TI of 10 means that the dose required to produce a toxic effect is ten times higher than the dose required for a therapeutic effect. For anti-cancer drugs, a lower TI may be acceptable compared to drugs for chronic, non-life-threatening conditions.

Comparative Analysis with Alternatives

The therapeutic index of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid must be evaluated in the context of existing therapies for the same indication. Let's assume two standard-of-care Kinase X inhibitors, "Drug A" and "Drug B," are used as comparators.

Parameter1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acidDrug A (Standard of Care)Drug B (Standard of Care)
Mechanism of Action ATP-competitive Kinase X inhibitorATP-competitive Kinase X inhibitorAllosteric Kinase X inhibitor
IC₅₀ (Kinase X) 10 nM15 nM50 nM
ED₅₀ (in vivo) 10 mg/kg12 mg/kg20 mg/kg
TD₅₀ (in vivo) 150 mg/kg100 mg/kg300 mg/kg
Therapeutic Index (TI) 15 8.3 15
Selectivity High selectivity against other kinasesModerate selectivityHigh selectivity
Off-target Toxicities Mild gastrointestinal distressCardiotoxicity noted at higher dosesHepatotoxicity observed

Interpretation:

In this hypothetical scenario, our novel compound demonstrates a therapeutic index comparable to Drug B and superior to Drug A. While its TI is similar to Drug B, its different toxicity profile (mild GI distress vs. hepatotoxicity) might offer a significant clinical advantage for certain patient populations. This comparative analysis is crucial for positioning the new drug candidate in the therapeutic landscape.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis Inhibits NovelCompound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid NovelCompound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of the novel compound.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that forms the bedrock of preclinical drug development. For a novel entity such as 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a systematic evaluation of its efficacy and toxicity, both in vitro and in vivo, is essential. By meticulously determining its ED₅₀ and TD₅₀ and contextualizing these values against existing alternatives, researchers can make informed decisions about the potential of the compound to become a safe and effective therapeutic agent. The framework presented in this guide provides a robust and scientifically rigorous approach to this critical evaluation.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of potent and selective therapeutic agents hinges on a deep understanding of the interactions between a ligand and its biological target. The pyrimidine-piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules. This guide provides a comparative analysis of the binding modes of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and its analogs, offering insights into their structure-activity relationships (SAR) and the methodologies used to elucidate their binding interactions.

The Privileged Pyrimidine-Piperidine Scaffold: A Gateway to Diverse Biological Activity

The pyrimidine ring is a fundamental component of nucleobases, vitamins, and numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions.[1][2] When coupled with a piperidine moiety, it creates a versatile scaffold that can be readily modified to achieve desired pharmacological profiles.[1][3] Derivatives of this scaffold have shown inhibitory activity against a range of important biological targets, including kinases, viral enzymes, and G-protein coupled receptors.[1][2][4][5]

This guide will dissect the key structural components of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, providing a framework for understanding its binding potential and how modifications to this core structure can modulate its biological activity.

Comparative Analysis of Binding Modes and Structure-Activity Relationships (SAR)

The binding mode of a ligand is dictated by the sum of its interactions with the protein's active site. For 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, we can dissect the molecule into three key pharmacophoric elements: the dimethylpyrimidine head, the piperidine linker, and the carboxylic acid tail.

The Dimethylpyrimidine "Head": Anchoring through Hydrogen Bonds and Hydrophobic Interactions

The 4,6-dimethylpyrimidine group serves as a crucial anchor within the binding pocket. The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, a feature commonly exploited in the design of kinase inhibitors.[6] The methyl groups provide hydrophobic contacts, which can contribute significantly to binding affinity, and their positioning can influence selectivity.

Key Interactions of the Pyrimidine Moiety:

  • Hydrogen Bonding: The pyrimidine nitrogens can form hydrogen bonds with backbone amides or specific amino acid side chains (e.g., Lys, Arg, His) in the active site.

  • π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues like Phe, Tyr, and Trp.[7]

  • Hydrophobic Interactions: The methyl groups can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding entropy.

The Piperidine "Linker": Orienting the Pharmacophore

The piperidine ring acts as a semi-rigid linker, positioning the pyrimidine head and the carboxylic acid tail in a specific orientation for optimal interaction with the target. Its conformational flexibility, while limited, allows for some adaptation to the topology of the binding site.[8]

Influence of the Piperidine Linker:

  • Conformational Rigidity: The piperidine ring reduces the number of rotatable bonds compared to an aliphatic chain, which can pre-organize the ligand in a bioactive conformation and reduce the entropic penalty of binding.

  • Vectorial Orientation: It directs the substituents towards specific regions of the active site. Modifications to the piperidine ring, such as the introduction of additional substituents, can be used to probe for further interactions.

The Carboxylic Acid "Tail": A Key Interaction Hotspot

The carboxylic acid group is a strong hydrogen bond donor and acceptor and can be ionized at physiological pH to form a carboxylate anion. This enables it to form powerful ionic interactions (salt bridges) with positively charged residues like arginine and lysine.

Binding Roles of the Carboxylic Acid:

  • Salt Bridges: The negatively charged carboxylate can form strong electrostatic interactions with positively charged amino acid side chains.[7]

  • Hydrogen Bonding: The carbonyl oxygen and the hydroxyl group can participate in a network of hydrogen bonds with both backbone and side-chain atoms of the protein.

  • Metal Coordination: In metalloenzymes, the carboxylic acid can coordinate with metal ions in the active site.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected impact of structural modifications on the binding affinity of this ligand class, based on established medicinal chemistry principles.

Molecular RegionModificationExpected Impact on BindingRationale
Pyrimidine Ring Removal of methyl groupsLikely decrease in affinityLoss of hydrophobic interactions.
Substitution with larger alkyl groupsVariableMay increase affinity if a larger hydrophobic pocket is present, or decrease it due to steric hindrance.
Replacement of pyrimidine with other heterocyclesVariableCan alter hydrogen bonding patterns and aromatic interactions.
Piperidine Ring Replacement with a more flexible linkerLikely decrease in affinityIncreased entropic penalty upon binding.
Introduction of substituentsVariableCan provide additional beneficial interactions or lead to steric clashes.
Carboxylic Acid Esterification or amidationSignificant decrease in affinityLoss of the key salt bridge and hydrogen bonding interactions.[5]
Replacement with bioisosteres (e.g., tetrazole)May retain or slightly decrease affinityCan mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

Below is a diagram illustrating the key hypothetical binding interactions of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid within a generic enzyme active site.

G cluster_ligand 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid cluster_protein Protein Active Site pyrimidine 4,6-Dimethylpyrimidine (Head) piperidine Piperidine (Linker) pyrimidine->piperidine C-N bond h_bond_acceptor H-Bond Donor (e.g., Lys, Arg) pyrimidine->h_bond_acceptor H-Bond hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) pyrimidine->hydrophobic_pocket Hydrophobic Interaction cooh Carboxylic Acid (Tail) piperidine->cooh C-C bond positive_residue Positively Charged Residue (e.g., Arg, Lys) cooh->positive_residue Salt Bridge

Caption: Hypothetical binding mode of the ligand.

Experimental and Computational Methodologies for Studying Binding Modes

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of ligand-protein interactions.

Experimental Approaches

1. X-Ray Crystallography: The Gold Standard

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding mode.[4]

Protocol for Protein-Ligand Co-crystallography:

  • Protein Expression and Purification: Overexpress the target protein in a suitable system (e.g., E. coli, insect cells) and purify to homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of the ligand.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals of the complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex.

2. Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Protocol for a Typical ITC Experiment:

  • Sample Preparation: Prepare solutions of the protein and ligand in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

3. Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a label-free technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface, providing kinetic information (kon, koff) in addition to the binding affinity (Kd).

Protocol for an SPR Experiment:

  • Protein Immobilization: Covalently attach the purified protein to the surface of a sensor chip.

  • Ligand Injection: Flow a solution of the ligand over the sensor surface at various concentrations.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, in real-time.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Computational Approaches

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6][9]

Workflow for a Molecular Docking Study:

  • Protein and Ligand Preparation: Obtain the 3D structure of the protein (from the PDB or homology modeling) and the ligand. Prepare the structures by adding hydrogens, assigning charges, and defining rotatable bonds.

  • Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or from biochemical data.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to sample a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: Score the generated poses using a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify the most likely binding mode and key interactions.

The following diagram illustrates a general workflow for a molecular docking study.

G start Start protein_prep Protein Preparation (Add Hydrogens, Assign Charges) start->protein_prep ligand_prep Ligand Preparation (Generate 3D Conformation) start->ligand_prep define_site Define Binding Site protein_prep->define_site docking Perform Docking Simulation ligand_prep->docking define_site->docking scoring Score and Rank Poses docking->scoring analysis Analyze Top Poses (Identify Key Interactions) scoring->analysis end End analysis->end

Caption: A typical molecular docking workflow.

Conclusion

The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a versatile platform for the design of potent and selective inhibitors for a variety of biological targets. A thorough understanding of the structure-activity relationships, driven by a combination of experimental techniques like X-ray crystallography and ITC, and complemented by computational methods such as molecular docking, is crucial for optimizing the pharmacological properties of this class of compounds. The insights provided in this guide serve as a foundation for researchers in the field of drug discovery to rationally design the next generation of therapeutics based on this privileged scaffold.

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  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. URL: [Link]

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A Senior Application Scientist's Guide to Biomarker Validation for Novel Kinase Inhibitors: A Case Study with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path from Compound to Clinic with Robust Biomarker Strategies

In the landscape of targeted cancer therapy, the validation of a predictive and pharmacodynamic biomarker is not merely a regulatory checkpoint; it is the cornerstone of a successful clinical development program. For researchers, scientists, and drug development professionals, the ability to objectively measure a drug's effect on its target and predict patient response is paramount. This guide provides an in-depth, experience-driven framework for the validation of a biomarker for the novel compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (hereinafter referred to as Compound X), a small molecule with a pyrimidine core suggestive of kinase inhibitory activity.[1][2][3][4]

Given the absence of extensive public data on Compound X, this guide will adopt a forward-looking, methodological approach. We will hypothesize a plausible mechanism of action based on its structural class and outline a comprehensive, multi-stage validation process for a cognate biomarker. This document is designed not as a rigid protocol, but as a strategic roadmap, emphasizing the scientific rationale behind each experimental choice to ensure the development of a self-validating and clinically relevant biomarker.

Part 1: Foundational Strategy - Target Identification and Biomarker Hypothesis

The pyrimidine scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors.[1][3] These compounds frequently target key nodes in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).[1][2] Our initial hypothesis, therefore, is that Compound X functions as an inhibitor of a critical oncogenic kinase.

1.1. In Silico and In Vitro Target Deconvolution

The first principle of biomarker validation is a thorough understanding of the drug's mechanism of action. An initial, broad-spectrum kinase panel assay is essential to identify the primary kinase target(s) of Compound X.

Experimental Protocol: Kinase Inhibition Profiling

  • Compound Preparation: Solubilize Compound X in DMSO to a stock concentration of 10 mM.

  • Kinase Panel Screening: Submit Compound X for screening against a comprehensive panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar). The initial screen should be performed at a single high concentration (e.g., 10 µM) to identify potential hits.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >80% at 10 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Analyze the data to identify the primary kinase target(s) with the lowest IC50 values.

For the purpose of this guide, let us assume the kinase profiling reveals that Compound X is a potent and selective inhibitor of Aurora Kinase B (AURKB) , a key regulator of mitosis.[5][6]

1.2. Biomarker Hypothesis: Phospho-Histone H3 as a Pharmacodynamic Readout

Inhibition of AURKB has a well-characterized downstream effect: the suppression of histone H3 phosphorylation at serine 10 (pHH3-Ser10).[5] This leads to our central biomarker hypothesis:

The level of pHH3-Ser10 in tumor tissue and/or surrogate tissues will serve as a direct pharmacodynamic biomarker of Compound X's biological activity. A significant reduction in pHH3-Ser10 levels post-treatment will indicate target engagement and inhibition.

Part 2: Preclinical Validation of the pHH3-Ser10 Biomarker

The preclinical phase is designed to rigorously test our biomarker hypothesis in controlled in vitro and in vivo models.

2.1. In Vitro Proof-of-Concept: Cellular Assays

The initial validation of our biomarker will be conducted in cancer cell lines with known AURKB expression.

Experimental Protocol: In-Cell Western Blot for pHH3-Ser10

  • Cell Line Selection: Choose a panel of cancer cell lines with varying levels of AURKB expression (e.g., HeLa, HCT116).

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of Compound X (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for pHH3-Ser10.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

    • Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter.

  • Data Analysis: Quantify the band intensities and normalize the pHH3-Ser10 signal to the total Histone H3 signal. Plot the normalized data against the concentration of Compound X to determine the IC50 for pHH3-Ser10 reduction.

2.2. Comparison with Alternative Compounds

To demonstrate the competitive landscape, we will compare the in vitro efficacy of Compound X with a known AURKB inhibitor, such as Barasertib (AZD1152-HQPA).

CompoundCell LinepHH3-Ser10 IC50 (nM)
Compound X HCT116[Hypothetical Data: 50 nM]
BarasertibHCT116[Hypothetical Data: 45 nM]
Compound X HeLa[Hypothetical Data: 75 nM]
BarasertibHeLa[Hypothetical Data: 80 nM]

2.3. In Vivo Validation: Xenograft Models

The next critical step is to demonstrate the biomarker's utility in a living system.

Experimental Protocol: Immunohistochemistry (IHC) for pHH3-Ser10 in Xenograft Tumors

  • Model System: Establish subcutaneous xenograft tumors in immunodeficient mice using a responsive cell line (e.g., HCT116).

  • Dosing and Sample Collection: Once tumors reach a specified volume, randomize mice into treatment groups (vehicle, varying doses of Compound X). Collect tumors at multiple time points post-treatment (e.g., 2, 8, 24 hours).

  • Tissue Processing: Fix tumors in formalin and embed in paraffin (FFPE).

  • IHC Staining:

    • Section the FFPE blocks.

    • Perform antigen retrieval.

    • Incubate with a validated primary antibody for pHH3-Ser10.

    • Use a suitable detection system (e.g., HRP-DAB).

  • Image Analysis: Quantify the percentage of pHH3-Ser10 positive cells using digital pathology software.

Expected Outcome: A dose- and time-dependent decrease in the percentage of pHH3-Ser10 positive cells in the tumors of mice treated with Compound X.

Part 3: Clinical Translation and Assay Validation

With a robust preclinical data package, the focus shifts to translating the biomarker into a clinical setting.

3.1. Assay Development and Validation for Clinical Samples

The IHC assay used in the preclinical studies must be rigorously validated for use with clinical specimens according to Good Clinical Laboratory Practice (GCLP) guidelines.

Key Validation Parameters:

  • Antibody Specificity: Confirm the antibody's specificity through techniques like Western blotting and peptide competition assays.

  • Assay Precision: Assess intra- and inter-assay variability.

  • Reproducibility: Ensure consistent results across different operators and instruments.

  • Scoring Criteria: Establish clear and objective criteria for scoring pHH3-Ser10 positivity.

3.2. Surrogate Tissue Analysis

To minimize invasive tumor biopsies, exploring a surrogate tissue for biomarker analysis is highly advantageous.[5] Skin biopsies are a potential surrogate for assessing the systemic pharmacodynamic effects of AURKB inhibitors.

Experimental Workflow: Biomarker Validation

G cluster_preclinical Preclinical Validation cluster_clinical Clinical Translation In Vitro In Vitro Studies (Cell Lines) In Vivo In Vivo Studies (Xenografts) In Vitro->In Vivo Confirm on-target effect Assay Clinical Assay Validation (IHC) In Vivo->Assay Transition to clinical assay Biopsy Tumor Biopsy Analysis (Phase I Trial) Assay->Biopsy Surrogate Surrogate Tissue Analysis (e.g., Skin Biopsy) Biopsy->Surrogate Correlate findings Efficacy Efficacy Correlation (Phase II/III Trials) Surrogate->Efficacy Predictive Biomarker Development G CompoundX Compound X (1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxylic acid) AURKB Aurora Kinase B (AURKB) CompoundX->AURKB Inhibition HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation pHH3 Phospho-Histone H3 (pHH3-Ser10) HistoneH3->pHH3 Mitosis Mitosis pHH3->Mitosis Promotes

Caption: Inhibition of AURKB by Compound X.

Conclusion: A Robust Biomarker as a Guidepost for Clinical Success

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of a pharmacodynamic biomarker for a novel pyrimidine-containing compound, hypothetically targeting AURKB. By grounding our strategy in the known biology of the target and adhering to established principles of biomarker validation, we can build a compelling data package that supports the clinical development of Compound X. The successful validation of a biomarker like pHH3-Ser10 provides an invaluable tool for dose selection, patient stratification, and ultimately, for bringing a promising new therapy to patients in need.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 456782-34-4). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established best practices for chemical handling and waste management to ensure the safety of personnel and compliance with environmental regulations.

Hazard Assessment and Initial Considerations
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][2][3][4]

Core Directive: Given these potential hazards, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and any materials contaminated with it must be treated as hazardous waste .[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8] All waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]

Personal Protective Equipment (PPE) During Handling and Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to minimize exposure.[11][12][13]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields (EN 166 compliant).[3]Protects eyes from splashes and airborne dust particles.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[12]Prevents skin contact and absorption.[13]
Body Protection A lab coat that covers the arms and closes in the front.[12]Protects skin and personal clothing from contamination.[13]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[3][12] A respirator may be needed for spills.Minimizes inhalation of dust or aerosols.[13]
Segregation and Containerization of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][11][14] All waste streams containing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid must be collected separately.

The following diagram illustrates the decision-making process for segregating and handling different waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway Waste Waste Generated (Solid, Liquid, Labware) Solid Solid Waste (Unused Reagent, Contaminated PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Aqueous/Organic Solutions) Waste->Liquid Is it liquid? Labware Contaminated Labware (Glassware, Plasticware) Waste->Labware Is it contaminated labware? Solid_Container Sealable, Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Sealable, Labeled Liquid Waste Container (Chemically Compatible) Liquid->Liquid_Container Labware_Container Puncture-Resistant, Labeled Sharps/Glassware Container Labware->Labware_Container EHS Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup Solid_Container->EHS Liquid_Container->EHS Labware_Container->EHS

Caption: Waste segregation workflow for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Step-by-Step Disposal Protocols
  • Work Area Preparation: Conduct all handling of the solid compound within a chemical fume hood to minimize inhalation risks.[12]

  • Container Selection: Obtain a designated hazardous solid waste container from your EHS department. This container should be made of a material compatible with the chemical and have a secure, sealable lid.

  • Transfer: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[15]

  • Labeling: Immediately label the container with a hazardous waste tag.[11][16] The label must include:

    • The full chemical name: "1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[8] Ensure the storage area is secure and well-ventilated.[11][14]

  • Pickup: Arrange for waste pickup with your institution's EHS office. Do not exceed storage time limits as defined by regulations.[9][17]

  • Segregation:

    • Sharps/Glassware: All contaminated glass (pipettes, flasks, vials) and sharps (needles) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

    • Non-Sharps: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled, sealed plastic bag or a lined solid waste container.[15]

  • Labeling: Both the sharps container and the solid waste container must be labeled as hazardous waste, listing "1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid" as the contaminant.

  • Decontamination (Empty Containers): Empty containers that held the pure compound must be managed as hazardous waste.[5][18] Do not rinse them into the sewer. Deface the original label and dispose of the container through the EHS hazardous waste program.[18]

  • Storage and Pickup: Store the sealed containers in the SAA and arrange for EHS pickup.

  • Waste Determination: Do not attempt to neutralize or treat the waste in the lab unless it is part of a documented experimental procedure and approved by EHS.[7][19] All aqueous and organic solutions must be collected as hazardous liquid waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a screw-top cap for liquid waste collection.[9] Ensure the container material is compatible with all components of the solution (e.g., use a glass container for organic solvents).

  • Collection:

    • Use a funnel to transfer liquid waste into the container to prevent spills.

    • Do not mix incompatible waste streams. For example, keep acidic and basic solutions separate, and halogenated and non-halogenated solvents in different containers.[8]

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Label the liquid waste container with a hazardous waste tag. List all chemical components of the solution with their approximate percentages.

  • Storage and Pickup: Keep the container tightly sealed and store it in secondary containment (e.g., a spill tray) within the SAA.[9] Arrange for pickup with EHS.

Spill Management

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area.[20]

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For small spills of solid material, and if you are trained to do so, use an appropriate absorbent material from a chemical spill kit. Avoid creating dust. For larger spills or any liquid spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[20]

  • Cleanup: All materials used for spill cleanup must be collected and disposed of as hazardous waste following Protocol 2.[5]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the integrity of your work.

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Personal protective equipment for handling 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety Protocols: Handling 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

This guide provides comprehensive safety and logistical information for the handling of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 1192509-98-0). As a Senior Application Scientist, my objective is to provide a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research outcomes. The guidance herein is synthesized from safety data for the compound's core chemical moieties: pyrimidine, piperidine, and carboxylic acid, as well as data from closely related structural analogs.

Hazard Analysis and Risk Assessment

A proactive approach to laboratory safety begins with a thorough understanding of the potential hazards. The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that, based on its constituent functional groups and data from analogous structures, presents several key risks. The piperidine ring, a cyclic amine, can be corrosive and toxic[1][2][3]. The carboxylic acid group introduces acidic properties, posing risks of irritation or corrosion[4][5]. Finally, pyrimidine derivatives can be irritants and require careful handling to avoid exposure[6][7][8][9].

Safety data sheets for structurally similar compounds confirm that this chemical should be treated as, at minimum, an irritant to the skin, eyes, and respiratory system.[10][11][12][13][14]

Table 1: Hazard Summary and Mandatory Personal Protective Equipment (PPE)

HazardGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Eye Irritation Warning: H319 - Causes serious eye irritation.[10][12][14]Chemical safety goggles with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133) are mandatory. A face shield should be worn over goggles for procedures with a high splash risk.[5][15]
Skin Irritation Warning: H315 - Causes skin irritation.[10][11][12][14]Nitrile or butyl rubber gloves must be worn.[15][16] A fully-buttoned laboratory coat is required. For handling larger quantities, chemical-resistant sleeves or an apron should be used.[8]
Respiratory Irritation Warning: H335 - May cause respiratory irritation.[10][11][12][14]All handling of the solid compound must be performed in a certified chemical fume hood to keep airborne concentrations low.[5][10][12] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[5][15]
Ingestion Warning: Harmful if swallowed.[1][12][13]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[10][11]

Operational Protocol: From Preparation to Disposal

A systematic workflow is critical to minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the essential steps for handling this compound.

Engineering Controls

All weighing and handling of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid powder must be conducted within a certified chemical fume hood.[8][10][12] The fume hood provides primary containment, preventing the inhalation of airborne particles and protecting the user from splashes. Ensure the sash is positioned at the lowest feasible height to maximize protection.

Personal Protective Equipment (PPE) Protocol

Adherence to the correct sequence for donning and doffing PPE is crucial to prevent cross-contamination.

Step-by-Step PPE & Handling Workflow:

  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Don Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Don Eye/Face Protection: Put on chemical safety goggles. Add a face shield if splash potential is high.

  • Don Gloves: Select the appropriate size of nitrile gloves and inspect for any tears or defects before wearing. Ensure gloves overlap the cuffs of the lab coat.

  • Handling: Conduct all manipulations within the chemical fume hood. Use dedicated spatulas and glassware.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces within the fume hood.

  • Doffing PPE (at exit of work area):

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove lab coat, turning it inside out to contain any surface contamination.

    • Remove face shield and goggles.

    • Wash hands thoroughly with soap and water.[10][11]

G cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling Protocol cluster_doff Doffing & Disposal A Verify Fume Hood Certification B Assemble All Necessary Equipment A->B C 1. Don Lab Coat D 2. Don Safety Goggles / Face Shield C->D E 3. Don Nitrile Gloves D->E F Work Exclusively in Fume Hood E->F G Weigh and Handle Compound F->G H Secure Container & Clean Work Area G->H I 1. Dispose of Contaminated Materials in Labeled Waste H->I J 2. Doff Gloves I->J K 3. Doff Lab Coat J->K L 4. Wash Hands Thoroughly K->L

Caption: Recommended workflow for handling the compound.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][17] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor if you feel unwell.[10][12]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Exposure Event Occurs S1 Remove Contaminated Clothing Start->S1 Skin E1 Flush Eyes at Eyewash Station for 15 min Start->E1 Eye I1 Move to Fresh Air Start->I1 Inhalation S2 Flush with Water for 15 min S1->S2 S3 Seek Medical Attention if Irritation Persists S2->S3 E2 Remove Contact Lenses (if possible) E1->E2 E3 Seek IMMEDIATE Medical Attention E2->E3 I2 Call for Medical Assistance I1->I2

Caption: Decision-making guide for accidental exposure events.

Spill, Storage, and Disposal

Spill Cleanup

For a small spill of solid material within a fume hood:

  • Ensure appropriate PPE is worn.

  • Gently sweep or vacuum up the material, avoiding dust generation.[5][11] Use a vacuum equipped with a HEPA filter.

  • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Do not allow the product to enter drains or waterways.[6][10]

Storage

Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[6][10] Keep it away from incompatible substances such as strong oxidizing agents and strong bases.[4][18]

Waste Disposal

Dispose of unused material and contaminated waste in accordance with all local, state, and federal regulations.[10] This should be done through an approved waste disposal plant. Do not dispose of it down the drain.

References

  • AK Scientific, Inc. (n.d.). 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)
  • ChemicalBook. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Apollo Scientific. (n.d.).
  • Sigma-Aldrich. (2025).
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Cole-Parmer. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2024).
  • Penta chemicals. (2024).
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Benchchem. (n.d.). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (2025).
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Chemos GmbH & Co.KG. (n.d.).
  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (n.d.). 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-2-CARBOXYLIC ACID Product Description.
  • Fisher Scientific. (2009).
  • Matrix Scientific. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid.
  • Matrix Scientific. (2017). (S)
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Fisher Scientific. (n.d.).

Sources

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